GNF7686
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGICQBHQLMRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF-7 Bcr-Abl inhibitor activity
An In-Depth Technical Guide to the Bcr-Abl Inhibitor GNF-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a potent, orally bioavailable, multi-kinase inhibitor notable for its efficacy against the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[1] A significant characteristic of GNF-7 is its ability to inhibit the T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] As a Type-II kinase inhibitor, GNF-7 stabilizes the inactive conformation of the kinase domain.[4][5] Its activity extends beyond Bcr-Abl to other important cancer-related kinases, including ACK1 and GCK, opening therapeutic possibilities for other hematologic malignancies such as acute leukemias with NRAS mutations.[3][6][7] This document provides a comprehensive technical overview of GNF-7's inhibitor activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
Mechanism of Action and Signaling Pathways
GNF-7 functions as an ATP-competitive inhibitor that targets the kinase domain of Bcr-Abl. By binding to the inactive "DFG-out" conformation, it effectively blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.
The Bcr-Abl oncoprotein constitutively activates several critical downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR cascades, which are central to leukemogenesis.[8] GNF-7's inhibition of Bcr-Abl leads to the suppression of these pathways, inducing cell cycle arrest and apoptosis in leukemia cells.[1][6]
Caption: GNF-7 inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.
Beyond CML, GNF-7 has demonstrated potent activity in acute leukemias driven by NRAS mutations.[7] In this context, its efficacy is mediated through the combined inhibition of Activated CDC42 Kinase 1 (ACK1), which suppresses AKT signaling, and Germinal Center Kinase (GCK).[4][7] This dual inhibition effectively halts the proliferation of NRAS-dependent cancer cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
GNF-7 Bcr-Abl inhibitor activity
An In-Depth Technical Guide to the Bcr-Abl Inhibitor GNF-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a potent, orally bioavailable, multi-kinase inhibitor notable for its efficacy against the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[1] A significant characteristic of GNF-7 is its ability to inhibit the T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] As a Type-II kinase inhibitor, GNF-7 stabilizes the inactive conformation of the kinase domain.[4][5] Its activity extends beyond Bcr-Abl to other important cancer-related kinases, including ACK1 and GCK, opening therapeutic possibilities for other hematologic malignancies such as acute leukemias with NRAS mutations.[3][6][7] This document provides a comprehensive technical overview of GNF-7's inhibitor activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
Mechanism of Action and Signaling Pathways
GNF-7 functions as an ATP-competitive inhibitor that targets the kinase domain of Bcr-Abl. By binding to the inactive "DFG-out" conformation, it effectively blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.
The Bcr-Abl oncoprotein constitutively activates several critical downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR cascades, which are central to leukemogenesis.[8] GNF-7's inhibition of Bcr-Abl leads to the suppression of these pathways, inducing cell cycle arrest and apoptosis in leukemia cells.[1][6]
Caption: GNF-7 inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.
Beyond CML, GNF-7 has demonstrated potent activity in acute leukemias driven by NRAS mutations.[7] In this context, its efficacy is mediated through the combined inhibition of Activated CDC42 Kinase 1 (ACK1), which suppresses AKT signaling, and Germinal Center Kinase (GCK).[4][7] This dual inhibition effectively halts the proliferation of NRAS-dependent cancer cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
GNF-7: A Comprehensive Technical Profile of a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GNF-7 has emerged as a significant multi-kinase inhibitor with potent activity against key drivers of various malignancies. Initially characterized as a Type II inhibitor of BCR-ABL, its profile has expanded to include a range of other kinases, making it a valuable tool for cancer research and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of GNF-7's kinase inhibition profile, its mechanism of action, and detailed experimental protocols for its characterization.
Core Inhibition Profile
GNF-7 demonstrates potent inhibitory activity against a spectrum of kinases, with notable efficacy against wild-type and mutant forms of BCR-ABL, as well as other kinases implicated in cancer progression.
Quantitative Kinase Inhibition Data
The inhibitory activity of GNF-7 has been quantified against numerous kinases, with IC50 values indicating potent, nanomolar-range inhibition for several key targets.
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| BCR-ABL | |||
| c-Abl | 133 | [1][2] | |
| Bcr-Abl (Wild-Type) | <5 - 133 | Ba/F3 cells | [1][3][4] |
| Bcr-Abl (T315I) | 11 - 61 | Ba/F3 cells | [1][2][3][4] |
| Bcr-Abl (M351T) | <5 | [1] | |
| Bcr-Abl (E255V) | 10 - 122 | [1][2][3] | |
| Bcr-Abl (G250E) | <5 - 136 | [1][2][3] | |
| Bcr-Abl (F317L) | <5 | [3] | |
| Other Kinases | |||
| ACK1 | 25 | [2][3] | |
| GCK | 8 | [2][3] | |
| CSK | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| p38α (MAPK14) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| EphA2 | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| Lyn | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| ZAK (MAP3K20) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| FLT3-ITD | Potent Inhibition | Ba/F3 cells, Primary AML samples | [7] |
Cellular Activity
GNF-7 exhibits potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (Bcr-Abl WT & mutants) | Leukemia | <11 | [1] |
| Colo205 | Colon Cancer | 5 | [1] |
| SW620 | Colon Cancer | 1 | [1] |
| Ba/F3-NRAS-G12D | Leukemia | 29 | [8] |
| EW8 (TOP1-deficient) | Ewing Sarcoma | ~40 (10-fold lower than WT) | [5][6] |
Mechanism of Action and Signaling Pathways
GNF-7 functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition can often overcome resistance mutations that affect the ATP-binding site targeted by Type I inhibitors.[1]
The multi-targeted nature of GNF-7 leads to the modulation of several critical signaling pathways. In NRAS-mutant leukemias, GNF-7's efficacy is mediated through the combined inhibition of ACK1/AKT and Germinal Center Kinase (GCK).[8] This dual action leads to the suppression of the AKT/mTOR and JNK/p38 pathways.[3] In Ewing sarcoma, GNF-7 has been shown to downregulate genes induced by the EWS::FLI1 fusion oncoprotein.[5][6] Furthermore, studies in FLT3-ITD positive acute myeloid leukemia (AML) demonstrate that GNF-7 inhibits the downstream STAT5, PI3K/AKT, and MAPK/ERK signaling pathways.[7]
Figure 1: Simplified signaling pathways inhibited by GNF-7.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of GNF-7's activity. The following are composite protocols based on published studies.
In Situ Kinase Selectivity Profiling (KiNativ™)
This method identifies the kinases bound by GNF-7 within the cellular environment.
-
Cell Treatment: Treat cell lines (e.g., EW8 and EW8 TOP1 KD) with DMSO (vehicle control) or GNF-7 at desired concentrations (e.g., 40 nM and 400 nM) for specified durations (e.g., 1 hour and 24 hours).[5]
-
Cell Lysis: Harvest and lyse the cells to prepare protein lysates.
-
Probe Labeling: Label the lysates with a biotinylated acyl-phosphate probe that covalently modifies the catalytic lysine (B10760008) in the ATP-binding pocket of kinases.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by tryptic digestion.
-
LC/MS-MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC/MS-MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the mass spectrometry results from GNF-7-treated lysates to the DMSO-treated lysates to determine the percent inhibition for each identified kinase.[5]
Figure 2: Experimental workflow for KiNativ™ in situ kinase profiling.
Cell Proliferation Assay (e.g., CCK-8)
This assay quantifies the effect of GNF-7 on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., Ba/F3, Colo205) in 96-well plates at an appropriate density.
-
Compound Addition: After allowing cells to adhere (if applicable), add serial dilutions of GNF-7. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell counting kit reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.
-
Cell Treatment and Lysis: Treat cells with GNF-7 or DMSO for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-STAT5, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis
This protocol determines the effect of GNF-7 on cell cycle progression.
-
Cell Treatment: Treat cells with GNF-7, a positive control (e.g., camptothecin), or DMSO for various time points (e.g., 24, 48, 72 hours).[5]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[5]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5]
-
Flow Cytometry: Analyze the fluorescent signal of the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to generate histograms of fluorescent intensity and calculate the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]
Conclusion
GNF-7 is a potent multi-kinase inhibitor with a well-defined profile against several clinically relevant kinases, including various mutants of BCR-ABL and FLT3. Its ability to overcome certain forms of drug resistance highlights its potential as a valuable chemical probe and a starting point for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted activities of GNF-7.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7: A Comprehensive Technical Profile of a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GNF-7 has emerged as a significant multi-kinase inhibitor with potent activity against key drivers of various malignancies. Initially characterized as a Type II inhibitor of BCR-ABL, its profile has expanded to include a range of other kinases, making it a valuable tool for cancer research and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of GNF-7's kinase inhibition profile, its mechanism of action, and detailed experimental protocols for its characterization.
Core Inhibition Profile
GNF-7 demonstrates potent inhibitory activity against a spectrum of kinases, with notable efficacy against wild-type and mutant forms of BCR-ABL, as well as other kinases implicated in cancer progression.
Quantitative Kinase Inhibition Data
The inhibitory activity of GNF-7 has been quantified against numerous kinases, with IC50 values indicating potent, nanomolar-range inhibition for several key targets.
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| BCR-ABL | |||
| c-Abl | 133 | [1][2] | |
| Bcr-Abl (Wild-Type) | <5 - 133 | Ba/F3 cells | [1][3][4] |
| Bcr-Abl (T315I) | 11 - 61 | Ba/F3 cells | [1][2][3][4] |
| Bcr-Abl (M351T) | <5 | [1] | |
| Bcr-Abl (E255V) | 10 - 122 | [1][2][3] | |
| Bcr-Abl (G250E) | <5 - 136 | [1][2][3] | |
| Bcr-Abl (F317L) | <5 | [3] | |
| Other Kinases | |||
| ACK1 | 25 | [2][3] | |
| GCK | 8 | [2][3] | |
| CSK | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| p38α (MAPK14) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| EphA2 | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| Lyn | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| ZAK (MAP3K20) | >50% inhibition at 40 nM | EW8, TOP1 KD cells | [5][6] |
| FLT3-ITD | Potent Inhibition | Ba/F3 cells, Primary AML samples | [7] |
Cellular Activity
GNF-7 exhibits potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (Bcr-Abl WT & mutants) | Leukemia | <11 | [1] |
| Colo205 | Colon Cancer | 5 | [1] |
| SW620 | Colon Cancer | 1 | [1] |
| Ba/F3-NRAS-G12D | Leukemia | 29 | [8] |
| EW8 (TOP1-deficient) | Ewing Sarcoma | ~40 (10-fold lower than WT) | [5][6] |
Mechanism of Action and Signaling Pathways
GNF-7 functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition can often overcome resistance mutations that affect the ATP-binding site targeted by Type I inhibitors.[1]
The multi-targeted nature of GNF-7 leads to the modulation of several critical signaling pathways. In NRAS-mutant leukemias, GNF-7's efficacy is mediated through the combined inhibition of ACK1/AKT and Germinal Center Kinase (GCK).[8] This dual action leads to the suppression of the AKT/mTOR and JNK/p38 pathways.[3] In Ewing sarcoma, GNF-7 has been shown to downregulate genes induced by the EWS::FLI1 fusion oncoprotein.[5][6] Furthermore, studies in FLT3-ITD positive acute myeloid leukemia (AML) demonstrate that GNF-7 inhibits the downstream STAT5, PI3K/AKT, and MAPK/ERK signaling pathways.[7]
Figure 1: Simplified signaling pathways inhibited by GNF-7.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of GNF-7's activity. The following are composite protocols based on published studies.
In Situ Kinase Selectivity Profiling (KiNativ™)
This method identifies the kinases bound by GNF-7 within the cellular environment.
-
Cell Treatment: Treat cell lines (e.g., EW8 and EW8 TOP1 KD) with DMSO (vehicle control) or GNF-7 at desired concentrations (e.g., 40 nM and 400 nM) for specified durations (e.g., 1 hour and 24 hours).[5]
-
Cell Lysis: Harvest and lyse the cells to prepare protein lysates.
-
Probe Labeling: Label the lysates with a biotinylated acyl-phosphate probe that covalently modifies the catalytic lysine in the ATP-binding pocket of kinases.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by tryptic digestion.
-
LC/MS-MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC/MS-MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the mass spectrometry results from GNF-7-treated lysates to the DMSO-treated lysates to determine the percent inhibition for each identified kinase.[5]
Figure 2: Experimental workflow for KiNativ™ in situ kinase profiling.
Cell Proliferation Assay (e.g., CCK-8)
This assay quantifies the effect of GNF-7 on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., Ba/F3, Colo205) in 96-well plates at an appropriate density.
-
Compound Addition: After allowing cells to adhere (if applicable), add serial dilutions of GNF-7. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell counting kit reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.
-
Cell Treatment and Lysis: Treat cells with GNF-7 or DMSO for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-STAT5, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis
This protocol determines the effect of GNF-7 on cell cycle progression.
-
Cell Treatment: Treat cells with GNF-7, a positive control (e.g., camptothecin), or DMSO for various time points (e.g., 24, 48, 72 hours).[5]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[5]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5]
-
Flow Cytometry: Analyze the fluorescent signal of the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to generate histograms of fluorescent intensity and calculate the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]
Conclusion
GNF-7 is a potent multi-kinase inhibitor with a well-defined profile against several clinically relevant kinases, including various mutants of BCR-ABL and FLT3. Its ability to overcome certain forms of drug resistance highlights its potential as a valuable chemical probe and a starting point for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted activities of GNF-7.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
GNF7686: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF7686 is a potent and selective inhibitor of Trypanosoma cruzi, the parasitic protozoan responsible for Chagas disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a promising lead compound in the development of new therapies for this neglected tropical disease. The document details the high-throughput screening campaign that led to its identification, its specific targeting of the parasite's cytochrome b, and the subsequent validation of its mode of action through chemical genomics. Quantitative data on its biological activity are presented, along with a conceptual outline of its chemical synthesis. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel small molecules with growth inhibition activity against kinetoplastids.[1] The screening library, comprising 700,000 structurally diverse and drug-like compounds, was initially tested against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] this compound emerged from this screen as a potent inhibitor of parasite growth.[1]
High-Throughput Screening Workflow
The discovery process followed a logical progression from initial hit identification to lead characterization.
Caption: High-throughput screening and lead characterization workflow for this compound.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure, 2-ethyl-1-hydroxy-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile, suggests a synthetic route based on the construction of the pyrido[1,2-a]benzimidazole (B3050246) core. This class of compounds has been explored for various biological activities, including antimalarial properties. The synthesis would likely involve the condensation of a substituted 2-aminobenzimidazole (B67599) with a suitable β-keto nitrile or a related reactive intermediate, followed by functional group manipulations to introduce the ethyl, hydroxyl, and methyl substituents.
Chemical Structure of this compound:
Mechanism of Action: Targeting Cytochrome b
Target Identification through Resistance Studies
A key step in elucidating the mechanism of action was the generation of a this compound-resistant strain of T. cruzi epimastigotes through continuous culture in the presence of the compound.[1] Whole-genome sequencing of resistant clones revealed a single nucleotide polymorphism in the gene encoding cytochrome b, resulting in a leucine (B10760876) to phenylalanine substitution at amino acid position 197 (L197F).[1] This mutation is located in the QN site of cytochrome b, a catalytic site involved in electron transfer.[2]
Signaling Pathway Inhibition
This compound disrupts the mitochondrial respiratory chain, leading to a collapse in the mitochondrial membrane potential and subsequent depletion of cellular ATP. This ultimately results in parasite death.
Caption: this compound mechanism of action targeting the mitochondrial electron transport chain.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro assays.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 | T. cruzi intracellular amastigotes | 0.15 µM | [1] |
| Selectivity | No effect on mammalian cell proliferation | up to 25 µM | [1] |
| Resistance Mutation | This compound-resistant T. cruzi | L197F in Cytochrome b | [1][2] |
Detailed Experimental Protocols
T. cruzi Intracellular Amastigote Growth Inhibition Assay
This assay is used to determine the half-maximal effective concentration (EC50) of a compound against the clinically relevant intracellular stage of T. cruzi.
-
Cell Culture: Maintain host cells (e.g., 3T3 fibroblasts) in a suitable culture medium.
-
Infection: Seed host cells in 96-well plates and infect with T. cruzi trypomastigotes. Allow 24 hours for invasion and differentiation into amastigotes.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells).
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix and stain the cells with a DNA-binding fluorescent dye (e.g., DAPI). Use high-content imaging to quantify the number of host cells and intracellular amastigotes.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control. Plot the dose-response curve and determine the EC50 value using a non-linear regression model.
Generation of this compound-Resistant T. cruzi
This protocol describes the method for selecting for and isolating drug-resistant parasites.
-
Initial Culture: Start a culture of T. cruzi epimastigotes in a suitable liquid medium.
-
Drug Pressure: Add this compound to the culture at a concentration equivalent to the EC50.
-
Monitoring and Sub-culturing: Monitor the culture for parasite growth. When the parasites resume growth, subculture them into a fresh medium containing an increased concentration of this compound.
-
Iterative Selection: Repeat the process of increasing the drug concentration with each subculture until a significantly resistant population is established.
-
Clonal Isolation: Isolate individual clones from the resistant population by limiting dilution or plating on semi-solid medium.
-
Genomic Analysis: Extract genomic DNA from the resistant clones and the parental wild-type strain for whole-genome sequencing to identify resistance-conferring mutations.
References
GNF7686: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF7686 is a potent and selective inhibitor of Trypanosoma cruzi, the parasitic protozoan responsible for Chagas disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a promising lead compound in the development of new therapies for this neglected tropical disease. The document details the high-throughput screening campaign that led to its identification, its specific targeting of the parasite's cytochrome b, and the subsequent validation of its mode of action through chemical genomics. Quantitative data on its biological activity are presented, along with a conceptual outline of its chemical synthesis. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel small molecules with growth inhibition activity against kinetoplastids.[1] The screening library, comprising 700,000 structurally diverse and drug-like compounds, was initially tested against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] this compound emerged from this screen as a potent inhibitor of parasite growth.[1]
High-Throughput Screening Workflow
The discovery process followed a logical progression from initial hit identification to lead characterization.
Caption: High-throughput screening and lead characterization workflow for this compound.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure, 2-ethyl-1-hydroxy-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile, suggests a synthetic route based on the construction of the pyrido[1,2-a]benzimidazole core. This class of compounds has been explored for various biological activities, including antimalarial properties. The synthesis would likely involve the condensation of a substituted 2-aminobenzimidazole with a suitable β-keto nitrile or a related reactive intermediate, followed by functional group manipulations to introduce the ethyl, hydroxyl, and methyl substituents.
Chemical Structure of this compound:
Mechanism of Action: Targeting Cytochrome b
Target Identification through Resistance Studies
A key step in elucidating the mechanism of action was the generation of a this compound-resistant strain of T. cruzi epimastigotes through continuous culture in the presence of the compound.[1] Whole-genome sequencing of resistant clones revealed a single nucleotide polymorphism in the gene encoding cytochrome b, resulting in a leucine to phenylalanine substitution at amino acid position 197 (L197F).[1] This mutation is located in the QN site of cytochrome b, a catalytic site involved in electron transfer.[2]
Signaling Pathway Inhibition
This compound disrupts the mitochondrial respiratory chain, leading to a collapse in the mitochondrial membrane potential and subsequent depletion of cellular ATP. This ultimately results in parasite death.
Caption: this compound mechanism of action targeting the mitochondrial electron transport chain.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro assays.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 | T. cruzi intracellular amastigotes | 0.15 µM | [1] |
| Selectivity | No effect on mammalian cell proliferation | up to 25 µM | [1] |
| Resistance Mutation | This compound-resistant T. cruzi | L197F in Cytochrome b | [1][2] |
Detailed Experimental Protocols
T. cruzi Intracellular Amastigote Growth Inhibition Assay
This assay is used to determine the half-maximal effective concentration (EC50) of a compound against the clinically relevant intracellular stage of T. cruzi.
-
Cell Culture: Maintain host cells (e.g., 3T3 fibroblasts) in a suitable culture medium.
-
Infection: Seed host cells in 96-well plates and infect with T. cruzi trypomastigotes. Allow 24 hours for invasion and differentiation into amastigotes.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells).
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix and stain the cells with a DNA-binding fluorescent dye (e.g., DAPI). Use high-content imaging to quantify the number of host cells and intracellular amastigotes.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control. Plot the dose-response curve and determine the EC50 value using a non-linear regression model.
Generation of this compound-Resistant T. cruzi
This protocol describes the method for selecting for and isolating drug-resistant parasites.
-
Initial Culture: Start a culture of T. cruzi epimastigotes in a suitable liquid medium.
-
Drug Pressure: Add this compound to the culture at a concentration equivalent to the EC50.
-
Monitoring and Sub-culturing: Monitor the culture for parasite growth. When the parasites resume growth, subculture them into a fresh medium containing an increased concentration of this compound.
-
Iterative Selection: Repeat the process of increasing the drug concentration with each subculture until a significantly resistant population is established.
-
Clonal Isolation: Isolate individual clones from the resistant population by limiting dilution or plating on semi-solid medium.
-
Genomic Analysis: Extract genomic DNA from the resistant clones and the parental wild-type strain for whole-genome sequencing to identify resistance-conferring mutations.
References
GNF-7 chemical structure and properties
An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a promising therapeutic agent for hematologic malignancies and solid tumors. This document provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.
Chemical and Physical Properties
GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₄F₃N₇O₂ | [1][2] |
| Molecular Weight | 547.53 g/mol | [1][2] |
| CAS Number | 839706-07-9 | [1][2] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Figure 1: Chemical Structure of GNF-7.[4]
Mechanism of Action and Signaling Pathways
GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the simultaneous suppression of several oncogenic signaling pathways.
Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)
GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other therapies, most notably the T315I mutant.[1][2]
Dual Inhibition of ACK1 and GCK in NRAS-Mutant Leukemia
In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]
Caption: GNF-7 mechanism in NRAS-mutant leukemia.
Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)
GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in AML with internal tandem duplication (FLT3-ITD) mutations.[7] It directly binds to the FLT3 protein, blocking its autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK. GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors like quizartinib.[7]
Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.
Synthetic Lethality in TOP1-Deficient Ewing Sarcoma
A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4][8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including CSK, p38α, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with relapsed or resistant Ewing Sarcoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
GNF-7 chemical structure and properties
An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a promising therapeutic agent for hematologic malignancies and solid tumors. This document provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.
Chemical and Physical Properties
GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₄F₃N₇O₂ | [1][2] |
| Molecular Weight | 547.53 g/mol | [1][2] |
| CAS Number | 839706-07-9 | [1][2] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Figure 1: Chemical Structure of GNF-7.[4]
Mechanism of Action and Signaling Pathways
GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the simultaneous suppression of several oncogenic signaling pathways.
Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)
GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other therapies, most notably the T315I mutant.[1][2]
Dual Inhibition of ACK1 and GCK in NRAS-Mutant Leukemia
In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]
Caption: GNF-7 mechanism in NRAS-mutant leukemia.
Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)
GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in AML with internal tandem duplication (FLT3-ITD) mutations.[7] It directly binds to the FLT3 protein, blocking its autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK. GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors like quizartinib.[7]
Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.
Synthetic Lethality in TOP1-Deficient Ewing Sarcoma
A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4][8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including CSK, p38α, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with relapsed or resistant Ewing Sarcoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Information Regarding GNF7686 and Ewing Sarcoma Currently Unavailable
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found directly linking the compound GNF7686 to the treatment or study of Ewing Sarcoma.
Extensive searches were conducted to identify the molecular targets, mechanism of action, and any preclinical or clinical data related to this compound in the context of Ewing Sarcoma. These inquiries did not yield any relevant results, suggesting that this compound may be an internal designation for a compound not yet disclosed in public forums, a misidentified compound, or its development may have been discontinued (B1498344) before public disclosure.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the targets and pathways of this compound in Ewing Sarcoma as requested.
Alternative Focus: Established Therapeutic Targets in Ewing Sarcoma
While information on this compound is not available, significant research has been conducted on other therapeutic targets in Ewing Sarcoma. The primary oncogenic driver in the majority of Ewing Sarcoma cases is the EWS-FLI1 fusion protein, making it and its downstream signaling pathways a major focus of drug development.
Should you be interested, a detailed technical guide can be provided on a well-documented therapeutic strategy for Ewing Sarcoma, such as:
-
Directly Targeting the EWS-FLI1 Fusion Protein: This could include an overview of approaches to inhibit its transcriptional activity or promote its degradation.
-
Targeting Downstream Effectors of EWS-FLI1: A guide could be developed focusing on key pathways activated by EWS-FLI1, such as the IGF-1R signaling pathway or transcription factors like GLI1.
Such a guide would adhere to the original request's specifications, including structured data tables, detailed experimental methodologies, and custom-generated diagrams of signaling pathways using the DOT language.
Information Regarding GNF7686 and Ewing Sarcoma Currently Unavailable
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found directly linking the compound GNF7686 to the treatment or study of Ewing Sarcoma.
Extensive searches were conducted to identify the molecular targets, mechanism of action, and any preclinical or clinical data related to this compound in the context of Ewing Sarcoma. These inquiries did not yield any relevant results, suggesting that this compound may be an internal designation for a compound not yet disclosed in public forums, a misidentified compound, or its development may have been discontinued before public disclosure.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the targets and pathways of this compound in Ewing Sarcoma as requested.
Alternative Focus: Established Therapeutic Targets in Ewing Sarcoma
While information on this compound is not available, significant research has been conducted on other therapeutic targets in Ewing Sarcoma. The primary oncogenic driver in the majority of Ewing Sarcoma cases is the EWS-FLI1 fusion protein, making it and its downstream signaling pathways a major focus of drug development.
Should you be interested, a detailed technical guide can be provided on a well-documented therapeutic strategy for Ewing Sarcoma, such as:
-
Directly Targeting the EWS-FLI1 Fusion Protein: This could include an overview of approaches to inhibit its transcriptional activity or promote its degradation.
-
Targeting Downstream Effectors of EWS-FLI1: A guide could be developed focusing on key pathways activated by EWS-FLI1, such as the IGF-1R signaling pathway or transcription factors like GLI1.
Such a guide would adhere to the original request's specifications, including structured data tables, detailed experimental methodologies, and custom-generated diagrams of signaling pathways using the DOT language.
GNF-7 and Topoisomerase 1: A Synthetic Lethal Paradigm in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Synthetic lethality has emerged as a powerful strategy in oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies.[1][2] This technical guide delves into the synthetic lethal relationship between the multi-kinase inhibitor GNF-7 and the enzyme Topoisomerase 1 (TOP1). Initially identified in the context of Ewing Sarcoma, this interaction presents a promising therapeutic avenue, particularly for cancers that have developed resistance to conventional TOP1 inhibitors.[3][4] This document provides a comprehensive overview of the core concepts, quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this synthetic lethal pairing. The information is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine.
Introduction to Synthetic Lethality and the Key Players
Synthetic Lethality: The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1] In cancer therapeutics, this principle is applied by targeting a gene that is synthetic lethal to a cancer-specific mutation, such as a mutated tumor suppressor gene.[2] This approach allows for the selective killing of cancer cells while sparing normal, healthy cells.[2] A notable clinical success of this strategy is the use of PARP inhibitors in cancers with BRCA1/2 mutations.[5][6]
Topoisomerase 1 (TOP1): TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[7][8] This process involves the formation of a temporary covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[9][10] While essential for normal cellular function, the stabilization of these TOP1cc by inhibitors like camptothecin (B557342) and its derivatives (e.g., irinotecan, topotecan) prevents DNA re-ligation, leading to DNA damage and apoptosis, a mechanism widely exploited in chemotherapy.[7][11] However, resistance to TOP1 inhibitors can arise, often through the downregulation or mutation of the TOP1 gene.[3][12]
GNF-7: GNF-7 is a multi-kinase inhibitor, initially developed as a potent type-II inhibitor of the Bcr-Abl kinase, including the T315I "gatekeeper" mutant that confers resistance to other tyrosine kinase inhibitors.[13][14] Subsequent research has revealed that GNF-7 has a broad kinase inhibitory profile, affecting multiple signaling pathways.[3][15] Its chemical structure is N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide.[16]
The Synthetic Lethal Interaction: GNF-7 in TOP1-Deficient Cancers
A key discovery, primarily in Ewing Sarcoma models, demonstrated that cells deficient in TOP1 exhibit a heightened sensitivity to GNF-7, with an IC50 approximately 10-fold lower than in wild-type cells.[3][4][12] This finding highlights a novel therapeutic strategy: for tumors that have become resistant to TOP1 inhibitors by reducing TOP1 expression, GNF-7 can be employed as a synthetic lethal partner to induce cytotoxicity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of GNF-7.
Table 1: In Vitro Cytotoxicity of GNF-7
| Cell Line | TOP1 Status | GNF-7 IC50 | Reference |
| EW8 | Wild-Type | ~400 nM | [3] |
| EW8 TOP1 KD | Knockdown | ~40 nM | [3] |
| Ba/F3 Bcr-Abl WT | - | <5 nM | [13] |
| Ba/F3 Bcr-Abl T315I | - | 11 nM | [15] |
| Colo205 (Colon Cancer) | - | 5 nM | [13] |
| SW620 (Colon Cancer) | - | 1 nM | [13] |
Table 2: Kinase Inhibition Profile of GNF-7
| Kinase Target | IC50 | Reference |
| Bcr-Abl (Wild-Type) | 133 nM | [17] |
| Bcr-Abl (T315I) | 61 nM | [17] |
| ACK1 | 25 nM | [15] |
| GCK | 8 nM | [15] |
| c-Abl | 133 nM | [13] |
| p38α (MAPK14) | Potently Inhibited | [3] |
| CSK | Potently Inhibited | [3] |
| EphA2 | Potently Inhibited | [3] |
| Lyn | Potently Inhibited | [3] |
| ZAK | Potently Inhibited | [3] |
Table 3: In Situ Kinase Inhibition by GNF-7 (40 nM for 1h)
| Kinase | % Inhibition in EW8 WT | % Inhibition in EW8 TOP1 KD | Reference |
| CSK | >50% | >50% | [3] |
| p38α | >50% | >50% | [3] |
| EphA2 | >50% | >50% | [3] |
| Lyn | >50% | >50% | [3] |
| ZAK | >50% | >50% | [3] |
Core Signaling Pathways and Mechanisms
The synthetic lethality of GNF-7 in TOP1-deficient cells is attributed to its multi-targeted kinase inhibition, which appears to compensate for the cellular adaptations that arise from TOP1 loss.
Downregulation of the EWS::FLI1 Gene Signature
In Ewing Sarcoma, the characteristic EWS::FLI1 fusion oncoprotein drives tumorigenesis by altering the expression of a specific set of genes.[3] Treatment with GNF-7 has been shown to decrease the expression of genes typically induced by EWS::FLI1 and promote the expression of genes that are normally downregulated by the oncoprotein.[3] This effect is observed in both TOP1 wild-type and knockdown cells, suggesting a direct impact of GNF-7 on this critical oncogenic pathway.[3]
Caption: GNF-7's impact on the EWS::FLI1 oncogenic pathway.
Induction of Focal Adhesions and Cell Cycle Arrest
GNF-7 treatment induces significant morphological changes in Ewing Sarcoma cells, including an increase in focal adhesions and the formation of actin stress fibers.[3] This is accompanied by an increase in the phosphorylation of focal adhesion kinase (FAK) at its auto-activation site (Tyr397).[3] Furthermore, GNF-7 has been observed to induce G1 cell cycle arrest without stimulating apoptosis.[3]
Caption: Cellular effects induced by GNF-7 treatment.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the synthetic lethal interaction between GNF-7 and TOP1.
Genome-Wide CRISPR Knockout Screen
This technique is used to identify genes whose loss confers resistance to a specific drug.
Objective: To identify genes whose knockout leads to resistance to TOP1 inhibitors.
Methodology:
-
Library Transduction: A lentiviral-based genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into the cancer cell line of interest (e.g., EW8) at a low multiplicity of infection to ensure most cells receive a single guide RNA.
-
Drug Selection: The transduced cell population is treated with a TOP1 inhibitor (e.g., camptothecin) at a concentration that kills the majority of wild-type cells.
-
Resistance Colony Expansion: Surviving cells, which are enriched for knockouts of genes conferring resistance, are allowed to expand.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the treated and a control (untreated) population of cells. The guide RNA sequences are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each guide RNA in the treated versus the control population is compared. Guide RNAs that are significantly enriched in the treated population target genes whose loss confers drug resistance. In this specific case, guides targeting the TOP1 gene were identified.[12]
Caption: Workflow for a genome-wide CRISPR knockout screen.
High-Throughput Small-Molecule Screen
This method is used to identify compounds that are selectively cytotoxic to cells with a specific genetic background.
Objective: To discover small molecules that are more toxic to TOP1-deficient cells compared to wild-type cells.
Methodology:
-
Cell Plating: Isogenic cell lines (e.g., EW8 wild-type and EW8 TOP1 knockdown) are plated in multi-well plates (e.g., 384-well or 1536-well).
-
Compound Library Addition: A library of small molecules is added to the plates, with each well receiving a different compound at a specific concentration.
-
Incubation: Cells are incubated with the compounds for a defined period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a suitable assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The viability data is analyzed to identify compounds that show a significantly greater reduction in the viability of the TOP1-deficient cells compared to the wild-type cells. The area under the curve (AUC) of dose-response curves is often used to quantify the differential effect.[3] GNF-7 was identified as a top hit in such a screen.[12]
In Situ Kinome Profiling
This technique identifies the cellular kinases that are bound and inhibited by a drug within a cellular context.
Objective: To determine the kinase targets of GNF-7 in both wild-type and TOP1-deficient cells.
Methodology:
-
Cell Treatment: Cells are treated with the drug of interest (GNF-7) or a vehicle control (DMSO) for a specified duration and at various concentrations.
-
Cell Lysis: Cells are lysed to extract the proteome.
-
Kinase Enrichment: The lysate is passed over a column containing beads coupled with a broad-spectrum kinase inhibitor to capture a significant portion of the cellular kinome.
-
Elution and Analysis: The bound kinases are eluted and identified and quantified using mass spectrometry.
-
Data Comparison: The abundance of each kinase in the drug-treated sample is compared to the control sample. A reduction in the amount of a specific kinase in the drug-treated sample indicates that the drug is binding to and inhibiting that kinase.[3]
RNA Sequencing (RNA-Seq)
RNA-Seq is used to analyze the global transcriptional changes induced by a drug.
Objective: To understand the effect of GNF-7 on the transcriptome of Ewing Sarcoma cells.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with GNF-7 or DMSO for various time points, and total RNA is extracted.
-
Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon drug treatment. Gene set enrichment analysis can be used to identify affected pathways.[3]
Future Directions and Clinical Implications
The synthetic lethal relationship between GNF-7 and TOP1 deficiency opens up several avenues for future research and clinical development:
-
Combination Therapies: GNF-7 could be used in combination with TOP1 inhibitors. Pre-treatment with a TOP1 inhibitor might sensitize tumors to subsequent GNF-7 treatment.[12]
-
Biomarker Development: TOP1 expression levels could serve as a predictive biomarker to identify patients who are most likely to respond to GNF-7 therapy.
-
Expansion to Other Cancers: The GNF-7/TOP1 synthetic lethality may be applicable to other cancer types where TOP1 inhibitor resistance is a clinical challenge.
-
Development of More Selective Inhibitors: While the multi-kinase nature of GNF-7 is key to its synthetic lethal effect, developing inhibitors with a more refined kinase profile could potentially reduce off-target effects while maintaining efficacy.
Conclusion
The discovery of the synthetic lethal interaction between GNF-7 and TOP1 deficiency provides a compelling example of how a deep understanding of cancer cell biology can lead to novel therapeutic strategies. This technical guide has outlined the fundamental principles, key data, experimental approaches, and mechanistic insights into this promising area of cancer research. For drug development professionals and researchers, the GNF-7/TOP1 paradigm serves as a valuable case study in the ongoing effort to develop more effective and personalized cancer treatments.
References
- 1. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. mdpi.com [mdpi.com]
- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Topoisomerase I in Human Disease Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 9. Reversible Top1 cleavage complexes are stabilized strand-specifically at the ribosomal replication fork barrier and contribute to ribosomal DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]
GNF-7 and Topoisomerase 1: A Synthetic Lethal Paradigm in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Synthetic lethality has emerged as a powerful strategy in oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies.[1][2] This technical guide delves into the synthetic lethal relationship between the multi-kinase inhibitor GNF-7 and the enzyme Topoisomerase 1 (TOP1). Initially identified in the context of Ewing Sarcoma, this interaction presents a promising therapeutic avenue, particularly for cancers that have developed resistance to conventional TOP1 inhibitors.[3][4] This document provides a comprehensive overview of the core concepts, quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this synthetic lethal pairing. The information is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine.
Introduction to Synthetic Lethality and the Key Players
Synthetic Lethality: The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1] In cancer therapeutics, this principle is applied by targeting a gene that is synthetic lethal to a cancer-specific mutation, such as a mutated tumor suppressor gene.[2] This approach allows for the selective killing of cancer cells while sparing normal, healthy cells.[2] A notable clinical success of this strategy is the use of PARP inhibitors in cancers with BRCA1/2 mutations.[5][6]
Topoisomerase 1 (TOP1): TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[7][8] This process involves the formation of a temporary covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[9][10] While essential for normal cellular function, the stabilization of these TOP1cc by inhibitors like camptothecin and its derivatives (e.g., irinotecan, topotecan) prevents DNA re-ligation, leading to DNA damage and apoptosis, a mechanism widely exploited in chemotherapy.[7][11] However, resistance to TOP1 inhibitors can arise, often through the downregulation or mutation of the TOP1 gene.[3][12]
GNF-7: GNF-7 is a multi-kinase inhibitor, initially developed as a potent type-II inhibitor of the Bcr-Abl kinase, including the T315I "gatekeeper" mutant that confers resistance to other tyrosine kinase inhibitors.[13][14] Subsequent research has revealed that GNF-7 has a broad kinase inhibitory profile, affecting multiple signaling pathways.[3][15] Its chemical structure is N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide.[16]
The Synthetic Lethal Interaction: GNF-7 in TOP1-Deficient Cancers
A key discovery, primarily in Ewing Sarcoma models, demonstrated that cells deficient in TOP1 exhibit a heightened sensitivity to GNF-7, with an IC50 approximately 10-fold lower than in wild-type cells.[3][4][12] This finding highlights a novel therapeutic strategy: for tumors that have become resistant to TOP1 inhibitors by reducing TOP1 expression, GNF-7 can be employed as a synthetic lethal partner to induce cytotoxicity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of GNF-7.
Table 1: In Vitro Cytotoxicity of GNF-7
| Cell Line | TOP1 Status | GNF-7 IC50 | Reference |
| EW8 | Wild-Type | ~400 nM | [3] |
| EW8 TOP1 KD | Knockdown | ~40 nM | [3] |
| Ba/F3 Bcr-Abl WT | - | <5 nM | [13] |
| Ba/F3 Bcr-Abl T315I | - | 11 nM | [15] |
| Colo205 (Colon Cancer) | - | 5 nM | [13] |
| SW620 (Colon Cancer) | - | 1 nM | [13] |
Table 2: Kinase Inhibition Profile of GNF-7
| Kinase Target | IC50 | Reference |
| Bcr-Abl (Wild-Type) | 133 nM | [17] |
| Bcr-Abl (T315I) | 61 nM | [17] |
| ACK1 | 25 nM | [15] |
| GCK | 8 nM | [15] |
| c-Abl | 133 nM | [13] |
| p38α (MAPK14) | Potently Inhibited | [3] |
| CSK | Potently Inhibited | [3] |
| EphA2 | Potently Inhibited | [3] |
| Lyn | Potently Inhibited | [3] |
| ZAK | Potently Inhibited | [3] |
Table 3: In Situ Kinase Inhibition by GNF-7 (40 nM for 1h)
| Kinase | % Inhibition in EW8 WT | % Inhibition in EW8 TOP1 KD | Reference |
| CSK | >50% | >50% | [3] |
| p38α | >50% | >50% | [3] |
| EphA2 | >50% | >50% | [3] |
| Lyn | >50% | >50% | [3] |
| ZAK | >50% | >50% | [3] |
Core Signaling Pathways and Mechanisms
The synthetic lethality of GNF-7 in TOP1-deficient cells is attributed to its multi-targeted kinase inhibition, which appears to compensate for the cellular adaptations that arise from TOP1 loss.
Downregulation of the EWS::FLI1 Gene Signature
In Ewing Sarcoma, the characteristic EWS::FLI1 fusion oncoprotein drives tumorigenesis by altering the expression of a specific set of genes.[3] Treatment with GNF-7 has been shown to decrease the expression of genes typically induced by EWS::FLI1 and promote the expression of genes that are normally downregulated by the oncoprotein.[3] This effect is observed in both TOP1 wild-type and knockdown cells, suggesting a direct impact of GNF-7 on this critical oncogenic pathway.[3]
Caption: GNF-7's impact on the EWS::FLI1 oncogenic pathway.
Induction of Focal Adhesions and Cell Cycle Arrest
GNF-7 treatment induces significant morphological changes in Ewing Sarcoma cells, including an increase in focal adhesions and the formation of actin stress fibers.[3] This is accompanied by an increase in the phosphorylation of focal adhesion kinase (FAK) at its auto-activation site (Tyr397).[3] Furthermore, GNF-7 has been observed to induce G1 cell cycle arrest without stimulating apoptosis.[3]
Caption: Cellular effects induced by GNF-7 treatment.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the synthetic lethal interaction between GNF-7 and TOP1.
Genome-Wide CRISPR Knockout Screen
This technique is used to identify genes whose loss confers resistance to a specific drug.
Objective: To identify genes whose knockout leads to resistance to TOP1 inhibitors.
Methodology:
-
Library Transduction: A lentiviral-based genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into the cancer cell line of interest (e.g., EW8) at a low multiplicity of infection to ensure most cells receive a single guide RNA.
-
Drug Selection: The transduced cell population is treated with a TOP1 inhibitor (e.g., camptothecin) at a concentration that kills the majority of wild-type cells.
-
Resistance Colony Expansion: Surviving cells, which are enriched for knockouts of genes conferring resistance, are allowed to expand.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the treated and a control (untreated) population of cells. The guide RNA sequences are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each guide RNA in the treated versus the control population is compared. Guide RNAs that are significantly enriched in the treated population target genes whose loss confers drug resistance. In this specific case, guides targeting the TOP1 gene were identified.[12]
Caption: Workflow for a genome-wide CRISPR knockout screen.
High-Throughput Small-Molecule Screen
This method is used to identify compounds that are selectively cytotoxic to cells with a specific genetic background.
Objective: To discover small molecules that are more toxic to TOP1-deficient cells compared to wild-type cells.
Methodology:
-
Cell Plating: Isogenic cell lines (e.g., EW8 wild-type and EW8 TOP1 knockdown) are plated in multi-well plates (e.g., 384-well or 1536-well).
-
Compound Library Addition: A library of small molecules is added to the plates, with each well receiving a different compound at a specific concentration.
-
Incubation: Cells are incubated with the compounds for a defined period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a suitable assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The viability data is analyzed to identify compounds that show a significantly greater reduction in the viability of the TOP1-deficient cells compared to the wild-type cells. The area under the curve (AUC) of dose-response curves is often used to quantify the differential effect.[3] GNF-7 was identified as a top hit in such a screen.[12]
In Situ Kinome Profiling
This technique identifies the cellular kinases that are bound and inhibited by a drug within a cellular context.
Objective: To determine the kinase targets of GNF-7 in both wild-type and TOP1-deficient cells.
Methodology:
-
Cell Treatment: Cells are treated with the drug of interest (GNF-7) or a vehicle control (DMSO) for a specified duration and at various concentrations.
-
Cell Lysis: Cells are lysed to extract the proteome.
-
Kinase Enrichment: The lysate is passed over a column containing beads coupled with a broad-spectrum kinase inhibitor to capture a significant portion of the cellular kinome.
-
Elution and Analysis: The bound kinases are eluted and identified and quantified using mass spectrometry.
-
Data Comparison: The abundance of each kinase in the drug-treated sample is compared to the control sample. A reduction in the amount of a specific kinase in the drug-treated sample indicates that the drug is binding to and inhibiting that kinase.[3]
RNA Sequencing (RNA-Seq)
RNA-Seq is used to analyze the global transcriptional changes induced by a drug.
Objective: To understand the effect of GNF-7 on the transcriptome of Ewing Sarcoma cells.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with GNF-7 or DMSO for various time points, and total RNA is extracted.
-
Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon drug treatment. Gene set enrichment analysis can be used to identify affected pathways.[3]
Future Directions and Clinical Implications
The synthetic lethal relationship between GNF-7 and TOP1 deficiency opens up several avenues for future research and clinical development:
-
Combination Therapies: GNF-7 could be used in combination with TOP1 inhibitors. Pre-treatment with a TOP1 inhibitor might sensitize tumors to subsequent GNF-7 treatment.[12]
-
Biomarker Development: TOP1 expression levels could serve as a predictive biomarker to identify patients who are most likely to respond to GNF-7 therapy.
-
Expansion to Other Cancers: The GNF-7/TOP1 synthetic lethality may be applicable to other cancer types where TOP1 inhibitor resistance is a clinical challenge.
-
Development of More Selective Inhibitors: While the multi-kinase nature of GNF-7 is key to its synthetic lethal effect, developing inhibitors with a more refined kinase profile could potentially reduce off-target effects while maintaining efficacy.
Conclusion
The discovery of the synthetic lethal interaction between GNF-7 and TOP1 deficiency provides a compelling example of how a deep understanding of cancer cell biology can lead to novel therapeutic strategies. This technical guide has outlined the fundamental principles, key data, experimental approaches, and mechanistic insights into this promising area of cancer research. For drug development professionals and researchers, the GNF-7/TOP1 paradigm serves as a valuable case study in the ongoing effort to develop more effective and personalized cancer treatments.
References
- 1. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. mdpi.com [mdpi.com]
- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Topoisomerase I in Human Disease Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 9. Reversible Top1 cleavage complexes are stabilized strand-specifically at the ribosomal replication fork barrier and contribute to ribosomal DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]
In-Depth Technical Guide: GNF7686 (CAS Number 839706-07-9)
Disclaimer: While the prompt requested information on GNF7686 as a dual inhibitor of TRYP6 and CDKL5, extensive searches of publicly available scientific literature and databases did not yield any information linking this compound to the inhibition of these two specific kinases. This guide therefore focuses on the well-documented activity of this compound as a potent multi-kinase inhibitor, particularly of Bcr-Abl and as an inhibitor of Ras signaling.
Introduction
This compound, also known as GNF-7, is a potent, orally bioavailable multi-kinase inhibitor.[1][2] It is classified as a type-II kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase, offering a distinct mechanism from type-I inhibitors that target the active conformation.[3] This characteristic allows this compound to effectively inhibit the T315I "gatekeeper" mutant of Bcr-Abl, a common source of resistance to first and second-generation Bcr-Abl inhibitors in the treatment of Chronic Myelogenous Leukemia (CML).[1][3] Beyond Bcr-Abl, this compound has demonstrated activity against a panel of other kinases and has shown efficacy in preclinical models of leukemia and colon cancer.[1][3][4]
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 839706-07-9 | [1][3][4] |
| Synonyms | GNF-7 | [3][4] |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ | [1][4] |
| Molecular Weight | 547.53 g/mol | [1][4] |
| Appearance | White to beige powder | [5] |
| Purity | ≥98% (by HPLC) | [1][2] |
| Solubility | DMSO: ~2 mg/mL (warmed), DMF: ~10 mg/mL, Ethanol: ~0.1 mg/mL | [4][5] |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against a range of kinases. Its primary mechanism involves binding to the ATP-binding pocket of the kinase in its inactive conformation, thereby preventing the conformational change required for kinase activity.
Kinase Inhibitory Profile
The inhibitory activity of this compound against various kinases has been quantified by determining the half-maximal inhibitory concentration (IC₅₀).
| Kinase Target | IC₅₀ (nM) | Reference |
| ACK1 | 25 | [4] |
| GCK | 8 | [4] |
| Bcr-Abl (wild-type) | 133 | [1][2] |
| Bcr-Abl (T315I mutant) | 61 | [1][2][4] |
| Bcr-Abl (E255V mutant) | 122 | [4] |
| Bcr-Abl (G250E mutant) | 136 | [4] |
| c-Abl | 133 | [4] |
Cellular Activity
This compound demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.
| Cell Line | Description | IC₅₀ (nM) | Reference |
| Ba/F3 Bcr-Abl (wild-type) | Murine pro-B cells transformed with Bcr-Abl | <5 | [4] |
| Ba/F3 Bcr-Abl (T315I) | Murine pro-B cells transformed with T315I mutant Bcr-Abl | <5 | [4] |
| Ba/F3 Bcr-Abl (E255V) | Murine pro-B cells transformed with E255V mutant Bcr-Abl | <5 | [4] |
| Ba/F3 Bcr-Abl (G250E) | Murine pro-B cells transformed with G250E mutant Bcr-Abl | <5 | [4] |
| COLO 205 | Human colorectal adenocarcinoma | 1 | [3][4] |
| SW620 | Human colorectal adenocarcinoma | 5 | [3] |
| TrkC-Ba/F3 | Ba/F3 cells dependent on TrkC signaling | 8 | [3] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of this compound.
| Animal Model | Treatment Dose and Schedule | Outcome | Reference |
| Bcr-Abl (T315I) Ba/F3 Xenograft | 10 and 20 mg/kg, orally | Reduced tumor growth | [3][4] |
| OCI-AML3 Xenograft | 8 mg/kg | Reduced tumor volume | [4] |
| NRAS-mutant Leukemia Xenotransplantation | 7.5 mg/kg or 15 mg/kg, QD | Decreased disease burden and prolonged survival | [3] |
Signaling Pathways
Bcr-Abl Signaling Pathway
This compound's primary mechanism of action in CML is the inhibition of the constitutively active Bcr-Abl fusion protein. As a type-II inhibitor, it stabilizes the inactive conformation of the Abl kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.
Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.
Ras Signaling Pathway
This compound has also been identified as an inhibitor of Ras signaling.[1][2] While the precise molecular mechanism of this inhibition is not fully elucidated, it is known to induce cell cycle arrest and apoptosis in leukemia cells with NRAS mutations.[1] This suggests that this compound may interfere with the activation of Ras or the function of its downstream effectors.
Caption: this compound disrupts Ras signaling, leading to reduced cell proliferation.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound.
LanthaScreen® Kinase Assay for IC₅₀ Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of this compound against a specific kinase.
Materials:
-
Kinase of interest
-
LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the kinase and fluorescein-labeled substrate peptide in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of a 2X detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mouse Xenograft Tumor Model
This in vivo protocol assesses the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
-
Matrigel (optional)
-
This compound formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 10 mg/kg, once daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for both the treatment and control groups.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against Bcr-Abl, including the clinically relevant T315I mutant, and as an inhibitor of Ras signaling. Its efficacy in preclinical models of leukemia and colon cancer highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its complete target profile and to explore its clinical utility in a broader range of malignancies. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other similar kinase inhibitors.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. CDKL5 Deficiency Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting the Allosteric Cysteinome of RAS and Kinase Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease [frontiersin.org]
In-Depth Technical Guide: GNF7686 (CAS Number 839706-07-9)
Disclaimer: While the prompt requested information on GNF7686 as a dual inhibitor of TRYP6 and CDKL5, extensive searches of publicly available scientific literature and databases did not yield any information linking this compound to the inhibition of these two specific kinases. This guide therefore focuses on the well-documented activity of this compound as a potent multi-kinase inhibitor, particularly of Bcr-Abl and as an inhibitor of Ras signaling.
Introduction
This compound, also known as GNF-7, is a potent, orally bioavailable multi-kinase inhibitor.[1][2] It is classified as a type-II kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase, offering a distinct mechanism from type-I inhibitors that target the active conformation.[3] This characteristic allows this compound to effectively inhibit the T315I "gatekeeper" mutant of Bcr-Abl, a common source of resistance to first and second-generation Bcr-Abl inhibitors in the treatment of Chronic Myelogenous Leukemia (CML).[1][3] Beyond Bcr-Abl, this compound has demonstrated activity against a panel of other kinases and has shown efficacy in preclinical models of leukemia and colon cancer.[1][3][4]
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 839706-07-9 | [1][3][4] |
| Synonyms | GNF-7 | [3][4] |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ | [1][4] |
| Molecular Weight | 547.53 g/mol | [1][4] |
| Appearance | White to beige powder | [5] |
| Purity | ≥98% (by HPLC) | [1][2] |
| Solubility | DMSO: ~2 mg/mL (warmed), DMF: ~10 mg/mL, Ethanol: ~0.1 mg/mL | [4][5] |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against a range of kinases. Its primary mechanism involves binding to the ATP-binding pocket of the kinase in its inactive conformation, thereby preventing the conformational change required for kinase activity.
Kinase Inhibitory Profile
The inhibitory activity of this compound against various kinases has been quantified by determining the half-maximal inhibitory concentration (IC₅₀).
| Kinase Target | IC₅₀ (nM) | Reference |
| ACK1 | 25 | [4] |
| GCK | 8 | [4] |
| Bcr-Abl (wild-type) | 133 | [1][2] |
| Bcr-Abl (T315I mutant) | 61 | [1][2][4] |
| Bcr-Abl (E255V mutant) | 122 | [4] |
| Bcr-Abl (G250E mutant) | 136 | [4] |
| c-Abl | 133 | [4] |
Cellular Activity
This compound demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.
| Cell Line | Description | IC₅₀ (nM) | Reference |
| Ba/F3 Bcr-Abl (wild-type) | Murine pro-B cells transformed with Bcr-Abl | <5 | [4] |
| Ba/F3 Bcr-Abl (T315I) | Murine pro-B cells transformed with T315I mutant Bcr-Abl | <5 | [4] |
| Ba/F3 Bcr-Abl (E255V) | Murine pro-B cells transformed with E255V mutant Bcr-Abl | <5 | [4] |
| Ba/F3 Bcr-Abl (G250E) | Murine pro-B cells transformed with G250E mutant Bcr-Abl | <5 | [4] |
| COLO 205 | Human colorectal adenocarcinoma | 1 | [3][4] |
| SW620 | Human colorectal adenocarcinoma | 5 | [3] |
| TrkC-Ba/F3 | Ba/F3 cells dependent on TrkC signaling | 8 | [3] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of this compound.
| Animal Model | Treatment Dose and Schedule | Outcome | Reference |
| Bcr-Abl (T315I) Ba/F3 Xenograft | 10 and 20 mg/kg, orally | Reduced tumor growth | [3][4] |
| OCI-AML3 Xenograft | 8 mg/kg | Reduced tumor volume | [4] |
| NRAS-mutant Leukemia Xenotransplantation | 7.5 mg/kg or 15 mg/kg, QD | Decreased disease burden and prolonged survival | [3] |
Signaling Pathways
Bcr-Abl Signaling Pathway
This compound's primary mechanism of action in CML is the inhibition of the constitutively active Bcr-Abl fusion protein. As a type-II inhibitor, it stabilizes the inactive conformation of the Abl kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.
Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.
Ras Signaling Pathway
This compound has also been identified as an inhibitor of Ras signaling.[1][2] While the precise molecular mechanism of this inhibition is not fully elucidated, it is known to induce cell cycle arrest and apoptosis in leukemia cells with NRAS mutations.[1] This suggests that this compound may interfere with the activation of Ras or the function of its downstream effectors.
Caption: this compound disrupts Ras signaling, leading to reduced cell proliferation.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound.
LanthaScreen® Kinase Assay for IC₅₀ Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of this compound against a specific kinase.
Materials:
-
Kinase of interest
-
LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the kinase and fluorescein-labeled substrate peptide in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of a 2X detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mouse Xenograft Tumor Model
This in vivo protocol assesses the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
-
Matrigel (optional)
-
This compound formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 10 mg/kg, once daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for both the treatment and control groups.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against Bcr-Abl, including the clinically relevant T315I mutant, and as an inhibitor of Ras signaling. Its efficacy in preclinical models of leukemia and colon cancer highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its complete target profile and to explore its clinical utility in a broader range of malignancies. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other similar kinase inhibitors.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. CDKL5 Deficiency Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting the Allosteric Cysteinome of RAS and Kinase Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease [frontiersin.org]
GNF7686: A Technical Overview of its Antiproliferative Activity and Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a potent and selective inhibitor of the Integrated Stress Response (ISR), a crucial cellular signaling network activated by various stress conditions, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins. In the context of cancer, the ISR can play a dual role, either promoting cell death or facilitating adaptation and survival. This compound is understood to exert its antiproliferative effects by modulating key kinases within this pathway, primarily the Heme-Regulated Inhibitor (HRI) and PKR-like Endoplasmic Reticulum Kinase (PERK). This technical guide provides an in-depth overview of the mechanism of action of this compound, alongside detailed experimental protocols for evaluating its antiproliferative activity in cancer cell lines.
Mechanism of Action: Targeting the Integrated Stress Response
The antiproliferative activity of this compound stems from its ability to inhibit key kinases that converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α is a central event in the ISR that leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as that of the transcription factor ATF4.
This compound has been identified as an inhibitor of both HRI and PERK, two of the four known eIF2α kinases.
-
The OMA1-DELE1-HRI Pathway: Mitochondrial stress can activate the HRI kinase. This process is initiated by the mitochondrial protease OMA1, which cleaves the inner mitochondrial membrane protein DELE1. Cleaved DELE1 then translocates to the cytosol, where it binds to and activates HRI, leading to eIF2α phosphorylation.
-
The PERK Pathway: Endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, activates PERK. Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating eIF2α. This arm of the ISR is also known as the Unfolded Protein Response (UPR).
By inhibiting HRI and PERK, this compound prevents the phosphorylation of eIF2α, thereby disrupting the adaptive mechanisms of the ISR that cancer cells often exploit for survival under stressful tumor microenvironment conditions. This disruption can lead to an inability to cope with proteotoxic stress, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway Diagrams
Quantitative Data: Antiproliferative Activity
As of the latest literature review, a comprehensive public dataset detailing the IC50 values of this compound across a wide array of cancer cell lines is not available. Researchers are encouraged to perform cell viability assays, as detailed in the protocols below, to determine the specific antiproliferative activity in their cell lines of interest. The following table is a template for presenting such data.
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., A549 | e.g., Lung Carcinoma | Data to be determined |
| e.g., MCF-7 | e.g., Breast Adenocarcinoma | Data to be determined |
| e.g., HCT116 | e.g., Colorectal Carcinoma | Data to be determined |
| e.g., U87-MG | e.g., Glioblastoma | Data to be determined |
| e.g., K562 | e.g., Chronic Myeloid Leukemia | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiproliferative activity and mechanism of action of this compound.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect the levels of specific proteins involved in the HRI and PERK pathways to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising tool for investigating the role of the Integrated Stress Response in cancer biology and may hold therapeutic potential. Its mechanism of action through the inhibition of HRI and PERK provides a clear rationale for its antiproliferative effects. While a comprehensive public database of its activity across diverse cancer cell lines is currently lacking, the detailed protocols provided in this guide offer a robust framework for researchers to elucidate its efficacy and further explore its mechanism in specific cancer models. The continued investigation into compounds like this compound will undoubtedly enhance our understanding of the complex interplay between cellular stress responses and cancer progression.
GNF7686: A Technical Overview of its Antiproliferative Activity and Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a potent and selective inhibitor of the Integrated Stress Response (ISR), a crucial cellular signaling network activated by various stress conditions, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins. In the context of cancer, the ISR can play a dual role, either promoting cell death or facilitating adaptation and survival. This compound is understood to exert its antiproliferative effects by modulating key kinases within this pathway, primarily the Heme-Regulated Inhibitor (HRI) and PKR-like Endoplasmic Reticulum Kinase (PERK). This technical guide provides an in-depth overview of the mechanism of action of this compound, alongside detailed experimental protocols for evaluating its antiproliferative activity in cancer cell lines.
Mechanism of Action: Targeting the Integrated Stress Response
The antiproliferative activity of this compound stems from its ability to inhibit key kinases that converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α is a central event in the ISR that leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as that of the transcription factor ATF4.
This compound has been identified as an inhibitor of both HRI and PERK, two of the four known eIF2α kinases.
-
The OMA1-DELE1-HRI Pathway: Mitochondrial stress can activate the HRI kinase. This process is initiated by the mitochondrial protease OMA1, which cleaves the inner mitochondrial membrane protein DELE1. Cleaved DELE1 then translocates to the cytosol, where it binds to and activates HRI, leading to eIF2α phosphorylation.
-
The PERK Pathway: Endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, activates PERK. Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating eIF2α. This arm of the ISR is also known as the Unfolded Protein Response (UPR).
By inhibiting HRI and PERK, this compound prevents the phosphorylation of eIF2α, thereby disrupting the adaptive mechanisms of the ISR that cancer cells often exploit for survival under stressful tumor microenvironment conditions. This disruption can lead to an inability to cope with proteotoxic stress, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway Diagrams
Quantitative Data: Antiproliferative Activity
As of the latest literature review, a comprehensive public dataset detailing the IC50 values of this compound across a wide array of cancer cell lines is not available. Researchers are encouraged to perform cell viability assays, as detailed in the protocols below, to determine the specific antiproliferative activity in their cell lines of interest. The following table is a template for presenting such data.
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., A549 | e.g., Lung Carcinoma | Data to be determined |
| e.g., MCF-7 | e.g., Breast Adenocarcinoma | Data to be determined |
| e.g., HCT116 | e.g., Colorectal Carcinoma | Data to be determined |
| e.g., U87-MG | e.g., Glioblastoma | Data to be determined |
| e.g., K562 | e.g., Chronic Myeloid Leukemia | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiproliferative activity and mechanism of action of this compound.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect the levels of specific proteins involved in the HRI and PERK pathways to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising tool for investigating the role of the Integrated Stress Response in cancer biology and may hold therapeutic potential. Its mechanism of action through the inhibition of HRI and PERK provides a clear rationale for its antiproliferative effects. While a comprehensive public database of its activity across diverse cancer cell lines is currently lacking, the detailed protocols provided in this guide offer a robust framework for researchers to elucidate its efficacy and further explore its mechanism in specific cancer models. The continued investigation into compounds like this compound will undoubtedly enhance our understanding of the complex interplay between cellular stress responses and cancer progression.
GNF-7: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. While several FLT3 inhibitors have been developed, drug resistance remains a major clinical challenge. This technical guide details the preclinical data and therapeutic potential of GNF-7, a novel multi-targeted kinase inhibitor, as a potent and effective agent against both wild-type and drug-resistant FLT3-ITD AML.
Introduction to FLT3 and GNF-7 in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In approximately one-third of newly diagnosed AML cases, activating mutations in the FLT3 gene lead to constitutive kinase activity, driving uncontrolled cell proliferation and survival.[2] The most prevalent of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which are linked to increased relapse rates and reduced overall survival.[2][3]
GNF-7, initially identified as a BCR-ABL1 inhibitor, has emerged as a promising novel inhibitor of FLT3.[4] It demonstrates potent anti-leukemic activity in preclinical models of FLT3-ITD AML and, critically, overcomes resistance to existing FLT3 inhibitors.[4][5] This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and relevant experimental methodologies for GNF-7 in the context of FLT3-mutated AML.
Mechanism of Action of GNF-7
GNF-7 exerts its anti-leukemic effects by directly binding to the FLT3 protein and inhibiting its kinase activity.[4] This targeted inhibition disrupts the constitutively active downstream signaling pathways that are essential for the survival and proliferation of FLT3-ITD AML cells.[4][5]
Inhibition of FLT3 Signaling Pathways
Mutant FLT3 activates several key downstream signaling cascades, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways.[3][6] GNF-7 effectively blocks the phosphorylation and subsequent activation of these critical signaling nodes.[4][7]
Overcoming Drug Resistance
A significant advantage of GNF-7 is its ability to inhibit FLT3-ITD harboring the F691L mutation, a clinically relevant mutation that confers resistance to other FLT3 inhibitors like quizartinib (B1680412) (AC220) and gilteritinib.[4] This suggests that GNF-7 may be a valuable therapeutic option for patients who have relapsed on or are refractory to current FLT3-targeted therapies.
Preclinical Efficacy of GNF-7
The anti-leukemic activity of GNF-7 has been demonstrated in a range of preclinical models, including AML cell lines, primary patient samples, and in vivo mouse models.
In Vitro Studies
GNF-7 potently and selectively inhibits the proliferation of AML cell lines expressing FLT3-ITD, such as MOLM-13 and MV4-11.[4][7] It also shows strong inhibitory effects on primary AML cells from patients with FLT3-ITD mutations, while having minimal impact on normal mononuclear cells or AML cells without the FLT3-ITD mutation.[4]
Table 1: In Vitro Activity of GNF-7 against FLT3-ITD AML Cells
| Cell Line/Sample | GNF-7 IC50 (nM) | Comparator IC50 (nM) | Reference |
| Ba/F3 FLT3-ITD | Not explicitly stated, but potent inhibition shown | AC220: Not explicitly stated; Gilteritinib: Not explicitly stated | [4] |
| Ba/F3 FLT3-ITD/F691L | Not explicitly stated, but potent inhibition shown | AC220: Resistant; Gilteritinib: Resistant | [4][8] |
| MOLM-13 | Potent inhibition observed | Not specified | [7] |
| MV4-11 | Potent inhibition observed | Not specified | [7] |
| Primary FLT3-ITD AML cells | Potent inhibition observed | Gilteritinib: GNF-7 showed stronger inhibition at the same concentration | [4] |
In Vivo Studies
In vivo studies using mouse xenograft models have confirmed the anti-tumor efficacy of GNF-7. Treatment with GNF-7 significantly reduced leukemia burden in peripheral blood and bone marrow and prolonged the survival of mice engrafted with FLT3-ITD or FLT3-ITD/F691L expressing cells.[4][8] Furthermore, in patient-derived xenograft (PDX) models, GNF-7 demonstrated excellent therapeutic efficacy, comparable to that of gilteritinib.[4][5]
Table 2: In Vivo Efficacy of GNF-7 in AML Mouse Models
| Mouse Model | Treatment | Key Findings | Reference |
| Ba/F3 FLT3-ITD Xenograft | GNF-7 | Significantly reduced leukemia cells in peripheral blood compared to vehicle. | [4] |
| Ba/F3 FLT3-ITD/F691L Xenograft | GNF-7 (15 mg/kg) | Significantly prolonged survival compared to vehicle, AC220, and gilteritinib. | [8] |
| FLT3-ITD AML PDX Model | GNF-7 | Significantly prolonged survival and exhibited similar therapeutic effect to gilteritinib. | [4][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of GNF-7.
Cell Viability Assay
The anti-proliferative effect of GNF-7 is typically assessed using a luminescence-based cell viability assay.
Protocol:
-
AML cell lines (e.g., MOLM-13, MV4-11) or primary AML cells are seeded in 96-well plates.[4][7]
-
Cells are treated with a serial dilution of GNF-7 or a vehicle control (DMSO).[7]
-
After a 48-hour incubation period, cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[4][7]
-
Luminescence is recorded using a plate reader, and the data is normalized to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
Western Blotting
Western blotting is used to assess the effect of GNF-7 on the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
AML cells are treated with various concentrations of GNF-7 for a specified time (e.g., 4 hours).[7]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK.[4][7]
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model
The in vivo efficacy of GNF-7 is evaluated using immunodeficient mice engrafted with human AML cells.
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with FLT3-ITD expressing Ba/F3 cells or primary human AML cells (PDX model).[4]
-
Once leukemia is established, mice are randomized into treatment groups: vehicle control, GNF-7 (e.g., 15 mg/kg daily by oral gavage), and comparator drugs (e.g., gilteritinib).[4][8]
-
Leukemia progression is monitored by flow cytometry analysis of peripheral blood for human CD45+ cells.[4]
-
The primary endpoints are overall survival and leukemia burden in the bone marrow, spleen, and peripheral blood at the time of sacrifice.[4][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of GNF-7 to the FLT3 protein in a cellular context.[4][5] This assay measures the thermal stabilization of a target protein upon ligand binding.
Off-Target Effects and Kinase Profile
While highly potent against FLT3, GNF-7 is a multi-targeted kinase inhibitor. Its kinase profile reveals inhibitory activity against other kinases, including LYN, FYN, SRC, YES, BTK, CSK, ACK1, and GCK.[4] Some of these off-target effects may contribute to its overall anti-leukemic activity. For instance, inhibition of ACK1 and GCK has been shown to be effective against NRAS-dependent leukemia.[9][10]
Conclusion and Future Directions
GNF-7 represents a significant advancement in the development of FLT3 inhibitors for AML. Its ability to potently inhibit wild-type and, notably, drug-resistant FLT3-ITD mutations positions it as a promising therapeutic candidate, particularly for patients who have failed other FLT3-targeted therapies.[4][5] Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile in AML patients. The multi-targeted nature of GNF-7 may offer a broader therapeutic window and potentially circumvent some mechanisms of resistance that plague more selective inhibitors. Future studies should focus on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers for patient response.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-7: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. While several FLT3 inhibitors have been developed, drug resistance remains a major clinical challenge. This technical guide details the preclinical data and therapeutic potential of GNF-7, a novel multi-targeted kinase inhibitor, as a potent and effective agent against both wild-type and drug-resistant FLT3-ITD AML.
Introduction to FLT3 and GNF-7 in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In approximately one-third of newly diagnosed AML cases, activating mutations in the FLT3 gene lead to constitutive kinase activity, driving uncontrolled cell proliferation and survival.[2] The most prevalent of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which are linked to increased relapse rates and reduced overall survival.[2][3]
GNF-7, initially identified as a BCR-ABL1 inhibitor, has emerged as a promising novel inhibitor of FLT3.[4] It demonstrates potent anti-leukemic activity in preclinical models of FLT3-ITD AML and, critically, overcomes resistance to existing FLT3 inhibitors.[4][5] This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and relevant experimental methodologies for GNF-7 in the context of FLT3-mutated AML.
Mechanism of Action of GNF-7
GNF-7 exerts its anti-leukemic effects by directly binding to the FLT3 protein and inhibiting its kinase activity.[4] This targeted inhibition disrupts the constitutively active downstream signaling pathways that are essential for the survival and proliferation of FLT3-ITD AML cells.[4][5]
Inhibition of FLT3 Signaling Pathways
Mutant FLT3 activates several key downstream signaling cascades, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways.[3][6] GNF-7 effectively blocks the phosphorylation and subsequent activation of these critical signaling nodes.[4][7]
Overcoming Drug Resistance
A significant advantage of GNF-7 is its ability to inhibit FLT3-ITD harboring the F691L mutation, a clinically relevant mutation that confers resistance to other FLT3 inhibitors like quizartinib (AC220) and gilteritinib.[4] This suggests that GNF-7 may be a valuable therapeutic option for patients who have relapsed on or are refractory to current FLT3-targeted therapies.
Preclinical Efficacy of GNF-7
The anti-leukemic activity of GNF-7 has been demonstrated in a range of preclinical models, including AML cell lines, primary patient samples, and in vivo mouse models.
In Vitro Studies
GNF-7 potently and selectively inhibits the proliferation of AML cell lines expressing FLT3-ITD, such as MOLM-13 and MV4-11.[4][7] It also shows strong inhibitory effects on primary AML cells from patients with FLT3-ITD mutations, while having minimal impact on normal mononuclear cells or AML cells without the FLT3-ITD mutation.[4]
Table 1: In Vitro Activity of GNF-7 against FLT3-ITD AML Cells
| Cell Line/Sample | GNF-7 IC50 (nM) | Comparator IC50 (nM) | Reference |
| Ba/F3 FLT3-ITD | Not explicitly stated, but potent inhibition shown | AC220: Not explicitly stated; Gilteritinib: Not explicitly stated | [4] |
| Ba/F3 FLT3-ITD/F691L | Not explicitly stated, but potent inhibition shown | AC220: Resistant; Gilteritinib: Resistant | [4][8] |
| MOLM-13 | Potent inhibition observed | Not specified | [7] |
| MV4-11 | Potent inhibition observed | Not specified | [7] |
| Primary FLT3-ITD AML cells | Potent inhibition observed | Gilteritinib: GNF-7 showed stronger inhibition at the same concentration | [4] |
In Vivo Studies
In vivo studies using mouse xenograft models have confirmed the anti-tumor efficacy of GNF-7. Treatment with GNF-7 significantly reduced leukemia burden in peripheral blood and bone marrow and prolonged the survival of mice engrafted with FLT3-ITD or FLT3-ITD/F691L expressing cells.[4][8] Furthermore, in patient-derived xenograft (PDX) models, GNF-7 demonstrated excellent therapeutic efficacy, comparable to that of gilteritinib.[4][5]
Table 2: In Vivo Efficacy of GNF-7 in AML Mouse Models
| Mouse Model | Treatment | Key Findings | Reference |
| Ba/F3 FLT3-ITD Xenograft | GNF-7 | Significantly reduced leukemia cells in peripheral blood compared to vehicle. | [4] |
| Ba/F3 FLT3-ITD/F691L Xenograft | GNF-7 (15 mg/kg) | Significantly prolonged survival compared to vehicle, AC220, and gilteritinib. | [8] |
| FLT3-ITD AML PDX Model | GNF-7 | Significantly prolonged survival and exhibited similar therapeutic effect to gilteritinib. | [4][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of GNF-7.
Cell Viability Assay
The anti-proliferative effect of GNF-7 is typically assessed using a luminescence-based cell viability assay.
Protocol:
-
AML cell lines (e.g., MOLM-13, MV4-11) or primary AML cells are seeded in 96-well plates.[4][7]
-
Cells are treated with a serial dilution of GNF-7 or a vehicle control (DMSO).[7]
-
After a 48-hour incubation period, cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[4][7]
-
Luminescence is recorded using a plate reader, and the data is normalized to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
Western Blotting
Western blotting is used to assess the effect of GNF-7 on the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
AML cells are treated with various concentrations of GNF-7 for a specified time (e.g., 4 hours).[7]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK.[4][7]
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model
The in vivo efficacy of GNF-7 is evaluated using immunodeficient mice engrafted with human AML cells.
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with FLT3-ITD expressing Ba/F3 cells or primary human AML cells (PDX model).[4]
-
Once leukemia is established, mice are randomized into treatment groups: vehicle control, GNF-7 (e.g., 15 mg/kg daily by oral gavage), and comparator drugs (e.g., gilteritinib).[4][8]
-
Leukemia progression is monitored by flow cytometry analysis of peripheral blood for human CD45+ cells.[4]
-
The primary endpoints are overall survival and leukemia burden in the bone marrow, spleen, and peripheral blood at the time of sacrifice.[4][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of GNF-7 to the FLT3 protein in a cellular context.[4][5] This assay measures the thermal stabilization of a target protein upon ligand binding.
Off-Target Effects and Kinase Profile
While highly potent against FLT3, GNF-7 is a multi-targeted kinase inhibitor. Its kinase profile reveals inhibitory activity against other kinases, including LYN, FYN, SRC, YES, BTK, CSK, ACK1, and GCK.[4] Some of these off-target effects may contribute to its overall anti-leukemic activity. For instance, inhibition of ACK1 and GCK has been shown to be effective against NRAS-dependent leukemia.[9][10]
Conclusion and Future Directions
GNF-7 represents a significant advancement in the development of FLT3 inhibitors for AML. Its ability to potently inhibit wild-type and, notably, drug-resistant FLT3-ITD mutations positions it as a promising therapeutic candidate, particularly for patients who have failed other FLT3-targeted therapies.[4][5] Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile in AML patients. The multi-targeted nature of GNF-7 may offer a broader therapeutic window and potentially circumvent some mechanisms of resistance that plague more selective inhibitors. Future studies should focus on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers for patient response.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Inhibition in Oncology: A Technical Review of GNF-7 and the IRE1α Pathway
Executive Summary: An inquiry into the role of GNF7686 (GNF-7) as an inhibitor of the IRE1α signaling pathway in oncology reveals a case of mistaken identity in publicly available data. Extensive literature review confirms that GNF-7 (CAS 839706-07-9) is a potent multi-kinase inhibitor targeting the Bcr-Abl fusion protein and other kinases, but it is not an IRE1α inhibitor. This technical guide addresses this discrepancy by first presenting a comprehensive review of the true mechanism and preclinical data for GNF-7. Subsequently, to satisfy the core scientific interest of the query, this document provides an in-depth guide to the therapeutic targeting of the IRE1α pathway—a critical component of the Unfolded Protein Response (UPR) in cancer—using a well-characterized, representative IRE1α inhibitor as a paradigm.
Part 1: The True Identity of GNF-7 in Oncology: A Multi-Kinase Inhibitor
GNF-7 (IUPAC Name: N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide) has been characterized primarily as a Type-II ATP-competitive inhibitor of the Bcr-Abl kinase, including the notoriously drug-resistant T315I "gatekeeper" mutant.[1] Its activity extends to other kinases, positioning it as a multi-targeted agent with potential applications in various malignancies.
Mechanism of Action
GNF-7's primary oncological relevance stems from its potent inhibition of several kinases:
-
Bcr-Abl: It effectively inhibits both wild-type and mutant forms of the Bcr-Abl oncoprotein, which is the hallmark of chronic myeloid leukemia (CML). The IC50 values are 133 nM for the wild-type and 61 nM for the T315I mutant.[2][3]
-
ACK1 (Activated CDC42 Kinase 1): GNF-7 shows an IC50 of 25 nM against ACK1.[1]
-
GCK (Germinal Center Kinase): It demonstrates potent inhibition of GCK with an IC50 of 8 nM.[1]
-
Other Kinases: In broader kinase screens, GNF-7 has shown activity against a panel of other kinases, including CSK, p38α, EphA2, and Lyn, particularly demonstrating synthetic lethality in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1).[4]
Preclinical Data and Therapeutic Potential
GNF-7 has demonstrated significant preclinical efficacy in various cancer models:
-
Leukemia: In cellular assays, GNF-7 inhibits the growth of Ba/F3 cells transformed with various Bcr-Abl forms (IC50s < 5 nM) and induces apoptosis and cell cycle arrest in leukemia cells with NRAS mutations.[1][2] In a mouse xenograft model using Bcr-Abl T315I-expressing cells, oral administration of GNF-7 at 10-20 mg/kg prolonged survival.[2]
-
Colon Cancer: The compound has shown growth inhibitory activity in human colon cancer cell lines, such as COLO 205 and SW625, with IC50 values of 1 nM and 5 nM, respectively.[1]
-
Ewing Sarcoma: In TOP1-deficient Ewing Sarcoma cells, GNF-7 showed a tenfold lower IC50 (approximately 40 nM) compared to TOP1-proficient cells, suggesting its potential as a targeted therapy for tumors that have developed resistance to TOP1 inhibitors.[4]
Quantitative Data for GNF-7
| Target Kinase | IC50 (nM) | Cancer Model | Reference |
| Bcr-Abl (Wild-Type) | 133 | CML | [2][3] |
| Bcr-Abl (T315I Mutant) | 61 | CML | [2][3] |
| ACK1 | 25 | - | [1] |
| GCK | 8 | - | [1] |
| c-Abl | 133 | - | [1] |
| Cellular Activity | IC50 (nM) | Cancer Model | Reference |
| Bcr-Abl (WT) Ba/F3 | <5 | CML | [1] |
| Bcr-Abl (T315I) Ba/F3 | <5 | CML | [1] |
| COLO 205 Cells | 1 | Colon Cancer | [1] |
| SW625 Cells | 5 | Colon Cancer | [1] |
| EW8 TOP1 KD Cells | ~40 | Ewing Sarcoma | [4] |
Part 2: A Technical Guide to IRE1α Inhibition in Oncology
While GNF-7 does not target IRE1α, the therapeutic rationale for inhibiting this pathway is compelling. IRE1α is a key sensor of the Unfolded Protein Response (UPR), an adaptive signaling network that allows cancer cells to survive the stressful conditions of the tumor microenvironment. Chronic UPR activation, particularly through the IRE1α-XBP1s pathway, promotes tumor growth, angiogenesis, and chemoresistance.
The IRE1α-XBP1s Signaling Pathway
Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase domain then unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), ultimately helping the cancer cell adapt and survive.
Caption: The IRE1α-XBP1s signaling pathway and point of inhibition.
Profile of a Representative IRE1α Inhibitor: KIRA8
To illustrate the properties of a true IRE1α inhibitor, we use KIRA8 (Kinase-Inhibiting RNase Attenuator 8) as an example. KIRA8 is a potent and selective small molecule that binds to the ATP-binding pocket of IRE1α, allosterically inhibiting its RNase activity.
Quantitative Data for a Representative IRE1α Inhibitor (KIRA8)
| Assay Type | IC50 (nM) | Target | Notes |
| Biochemical Assay | 5.9 | IRE1α RNase Activity | Allosteric inhibition |
| Cellular Assay (XBP1s) | 130 | XBP1 Splicing | Measured in human cells |
| Cellular Viability | >10,000 | Multiple Myeloma Cells | Low single-agent cytotoxicity |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize IRE1α inhibitors like KIRA8.
1. In Vitro IRE1α RNase Activity Assay
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRE1α.
-
Methodology:
-
Recombinant human IRE1α cytoplasmic domain is expressed and purified.
-
A fluorogenic RNA stem-loop substrate, which is cleaved by IRE1α to separate a fluorophore and a quencher, is used.
-
The purified IRE1α enzyme is pre-incubated with varying concentrations of the test compound (e.g., KIRA8) in assay buffer.
-
The reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence is measured over time using a plate reader. The rate of increase in fluorescence is proportional to IRE1α RNase activity.
-
IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.
-
2. Cellular XBP1 Splicing Assay
-
Principle: To determine a compound's ability to inhibit IRE1α-mediated splicing of XBP1 mRNA in a cellular context.
-
Methodology:
-
Cancer cells (e.g., human multiple myeloma cell line RPMI-8226) are plated and allowed to adhere.
-
Cells are pre-treated with a dilution series of the test compound for 1-2 hours.
-
ER stress is induced by adding an agent like thapsigargin (B1683126) or tunicamycin (B1663573) to the media.
-
After several hours of incubation (e.g., 4-6 hours), total RNA is extracted from the cells.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The PCR products corresponding to unspliced (XBP1u) and spliced (XBP1s) mRNA are separated and quantified using gel electrophoresis or quantitative PCR (qPCR).
-
The ratio of XBP1s to total XBP1 is calculated, and the IC50 for splicing inhibition is determined.
-
3. In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of the IRE1α inhibitor, often in combination with a standard chemotherapeutic agent.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., multiple myeloma cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups: Vehicle control, test compound alone, standard chemotherapy alone, and the combination of the test compound and chemotherapy.
-
The test compound is administered (e.g., via oral gavage) on a predetermined schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measuring XBP1 splicing inhibition via RT-PCR) and histological evaluation.
-
Efficacy is determined by comparing tumor growth inhibition between the treatment groups.
-
Experimental Workflow Diagram
Caption: A typical preclinical workflow for an IRE1α inhibitor.
Conclusion
This review clarifies that GNF-7 is a multi-kinase inhibitor with primary activity against Bcr-Abl, not IRE1α. The therapeutic strategy of targeting the IRE1α pathway, however, remains a highly promising avenue in oncology. Small molecule inhibitors like KIRA8 effectively block the pro-survival UPR signaling in cancer cells, sensitizing them to chemotherapy and potentially overcoming drug resistance. Future research will focus on optimizing the drug-like properties of IRE1α inhibitors and identifying patient populations most likely to benefit from this targeted approach, likely as part of combination therapy regimens.
References
Navigating Kinase Inhibition in Oncology: A Technical Review of GNF-7 and the IRE1α Pathway
Executive Summary: An inquiry into the role of GNF7686 (GNF-7) as an inhibitor of the IRE1α signaling pathway in oncology reveals a case of mistaken identity in publicly available data. Extensive literature review confirms that GNF-7 (CAS 839706-07-9) is a potent multi-kinase inhibitor targeting the Bcr-Abl fusion protein and other kinases, but it is not an IRE1α inhibitor. This technical guide addresses this discrepancy by first presenting a comprehensive review of the true mechanism and preclinical data for GNF-7. Subsequently, to satisfy the core scientific interest of the query, this document provides an in-depth guide to the therapeutic targeting of the IRE1α pathway—a critical component of the Unfolded Protein Response (UPR) in cancer—using a well-characterized, representative IRE1α inhibitor as a paradigm.
Part 1: The True Identity of GNF-7 in Oncology: A Multi-Kinase Inhibitor
GNF-7 (IUPAC Name: N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide) has been characterized primarily as a Type-II ATP-competitive inhibitor of the Bcr-Abl kinase, including the notoriously drug-resistant T315I "gatekeeper" mutant.[1] Its activity extends to other kinases, positioning it as a multi-targeted agent with potential applications in various malignancies.
Mechanism of Action
GNF-7's primary oncological relevance stems from its potent inhibition of several kinases:
-
Bcr-Abl: It effectively inhibits both wild-type and mutant forms of the Bcr-Abl oncoprotein, which is the hallmark of chronic myeloid leukemia (CML). The IC50 values are 133 nM for the wild-type and 61 nM for the T315I mutant.[2][3]
-
ACK1 (Activated CDC42 Kinase 1): GNF-7 shows an IC50 of 25 nM against ACK1.[1]
-
GCK (Germinal Center Kinase): It demonstrates potent inhibition of GCK with an IC50 of 8 nM.[1]
-
Other Kinases: In broader kinase screens, GNF-7 has shown activity against a panel of other kinases, including CSK, p38α, EphA2, and Lyn, particularly demonstrating synthetic lethality in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1).[4]
Preclinical Data and Therapeutic Potential
GNF-7 has demonstrated significant preclinical efficacy in various cancer models:
-
Leukemia: In cellular assays, GNF-7 inhibits the growth of Ba/F3 cells transformed with various Bcr-Abl forms (IC50s < 5 nM) and induces apoptosis and cell cycle arrest in leukemia cells with NRAS mutations.[1][2] In a mouse xenograft model using Bcr-Abl T315I-expressing cells, oral administration of GNF-7 at 10-20 mg/kg prolonged survival.[2]
-
Colon Cancer: The compound has shown growth inhibitory activity in human colon cancer cell lines, such as COLO 205 and SW625, with IC50 values of 1 nM and 5 nM, respectively.[1]
-
Ewing Sarcoma: In TOP1-deficient Ewing Sarcoma cells, GNF-7 showed a tenfold lower IC50 (approximately 40 nM) compared to TOP1-proficient cells, suggesting its potential as a targeted therapy for tumors that have developed resistance to TOP1 inhibitors.[4]
Quantitative Data for GNF-7
| Target Kinase | IC50 (nM) | Cancer Model | Reference |
| Bcr-Abl (Wild-Type) | 133 | CML | [2][3] |
| Bcr-Abl (T315I Mutant) | 61 | CML | [2][3] |
| ACK1 | 25 | - | [1] |
| GCK | 8 | - | [1] |
| c-Abl | 133 | - | [1] |
| Cellular Activity | IC50 (nM) | Cancer Model | Reference |
| Bcr-Abl (WT) Ba/F3 | <5 | CML | [1] |
| Bcr-Abl (T315I) Ba/F3 | <5 | CML | [1] |
| COLO 205 Cells | 1 | Colon Cancer | [1] |
| SW625 Cells | 5 | Colon Cancer | [1] |
| EW8 TOP1 KD Cells | ~40 | Ewing Sarcoma | [4] |
Part 2: A Technical Guide to IRE1α Inhibition in Oncology
While GNF-7 does not target IRE1α, the therapeutic rationale for inhibiting this pathway is compelling. IRE1α is a key sensor of the Unfolded Protein Response (UPR), an adaptive signaling network that allows cancer cells to survive the stressful conditions of the tumor microenvironment. Chronic UPR activation, particularly through the IRE1α-XBP1s pathway, promotes tumor growth, angiogenesis, and chemoresistance.
The IRE1α-XBP1s Signaling Pathway
Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase domain then unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), ultimately helping the cancer cell adapt and survive.
Caption: The IRE1α-XBP1s signaling pathway and point of inhibition.
Profile of a Representative IRE1α Inhibitor: KIRA8
To illustrate the properties of a true IRE1α inhibitor, we use KIRA8 (Kinase-Inhibiting RNase Attenuator 8) as an example. KIRA8 is a potent and selective small molecule that binds to the ATP-binding pocket of IRE1α, allosterically inhibiting its RNase activity.
Quantitative Data for a Representative IRE1α Inhibitor (KIRA8)
| Assay Type | IC50 (nM) | Target | Notes |
| Biochemical Assay | 5.9 | IRE1α RNase Activity | Allosteric inhibition |
| Cellular Assay (XBP1s) | 130 | XBP1 Splicing | Measured in human cells |
| Cellular Viability | >10,000 | Multiple Myeloma Cells | Low single-agent cytotoxicity |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize IRE1α inhibitors like KIRA8.
1. In Vitro IRE1α RNase Activity Assay
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRE1α.
-
Methodology:
-
Recombinant human IRE1α cytoplasmic domain is expressed and purified.
-
A fluorogenic RNA stem-loop substrate, which is cleaved by IRE1α to separate a fluorophore and a quencher, is used.
-
The purified IRE1α enzyme is pre-incubated with varying concentrations of the test compound (e.g., KIRA8) in assay buffer.
-
The reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence is measured over time using a plate reader. The rate of increase in fluorescence is proportional to IRE1α RNase activity.
-
IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.
-
2. Cellular XBP1 Splicing Assay
-
Principle: To determine a compound's ability to inhibit IRE1α-mediated splicing of XBP1 mRNA in a cellular context.
-
Methodology:
-
Cancer cells (e.g., human multiple myeloma cell line RPMI-8226) are plated and allowed to adhere.
-
Cells are pre-treated with a dilution series of the test compound for 1-2 hours.
-
ER stress is induced by adding an agent like thapsigargin or tunicamycin to the media.
-
After several hours of incubation (e.g., 4-6 hours), total RNA is extracted from the cells.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The PCR products corresponding to unspliced (XBP1u) and spliced (XBP1s) mRNA are separated and quantified using gel electrophoresis or quantitative PCR (qPCR).
-
The ratio of XBP1s to total XBP1 is calculated, and the IC50 for splicing inhibition is determined.
-
3. In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of the IRE1α inhibitor, often in combination with a standard chemotherapeutic agent.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., multiple myeloma cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups: Vehicle control, test compound alone, standard chemotherapy alone, and the combination of the test compound and chemotherapy.
-
The test compound is administered (e.g., via oral gavage) on a predetermined schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measuring XBP1 splicing inhibition via RT-PCR) and histological evaluation.
-
Efficacy is determined by comparing tumor growth inhibition between the treatment groups.
-
Experimental Workflow Diagram
Caption: A typical preclinical workflow for an IRE1α inhibitor.
Conclusion
This review clarifies that GNF-7 is a multi-kinase inhibitor with primary activity against Bcr-Abl, not IRE1α. The therapeutic strategy of targeting the IRE1α pathway, however, remains a highly promising avenue in oncology. Small molecule inhibitors like KIRA8 effectively block the pro-survival UPR signaling in cancer cells, sensitizing them to chemotherapy and potentially overcoming drug resistance. Future research will focus on optimizing the drug-like properties of IRE1α inhibitors and identifying patient populations most likely to benefit from this targeted approach, likely as part of combination therapy regimens.
References
Methodological & Application
GNF7686 In Vitro Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF7686 is a potent and selective inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor and effector of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. This document provides detailed protocols for an in vitro cell-based assay to characterize the inhibitory activity of this compound on the IRE1α-mediated splicing of XBP1 mRNA.
Introduction
The endoplasmic reticulum is a critical organelle for the synthesis, folding, and modification of secreted and transmembrane proteins. Perturbations to ER function can lead to an accumulation of unfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the unfolded protein response (UPR), a complex signaling network. The IRE1α pathway is a central branch of the UPR. This compound is a small molecule inhibitor that targets the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and the subsequent activation of downstream UPR targets.
This application note details a robust and quantitative cell-based assay to evaluate the potency of this compound. The assay involves inducing ER stress in a suitable cell line, treating the cells with varying concentrations of this compound, and subsequently measuring the extent of XBP1 mRNA splicing. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), providing a reliable method for assessing the in vitro efficacy of this compound and other potential IRE1α inhibitors.
Data Presentation
The inhibitory activity of this compound on IRE1α-mediated XBP1 splicing can be quantified by determining its IC50 value. The following table summarizes representative quantitative data for an IRE1α inhibitor, STF-083010, which serves as a reference for the expected potency range for inhibitors of this class.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| STF-083010 | IRE1α RNase Inhibition | - | 25 | [1] |
Note: Specific IC50 values for this compound would be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Cell-Based XBP1 Splicing Assay using RT-PCR
This protocol describes the use of reverse transcription-polymerase chain reaction (RT-PCR) to qualitatively and semi-quantitatively assess the inhibition of XBP1 mRNA splicing by this compound in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, HEK293T, or a cancer cell line known to have a robust UPR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers specific for spliced and unspliced XBP1)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO only) and a positive control (ER stress inducer only).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.
-
-
ER Stress Induction:
-
Add the ER stress inducer (e.g., 1-5 µg/mL Tunicamycin or 1-2 µM Thapsigargin) to all wells except the untreated control.
-
Incubate the cells for an additional 4-6 hours at 37°C and 5% CO2.[2]
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.[2]
-
Example Primer Set:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2.5-3% agarose gel to separate the uXBP1 and sXBP1 amplicons. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.[2]
-
-
Data Analysis:
-
Visualize the bands under UV light and quantify the band intensities using densitometry software.
-
Calculate the percentage of XBP1 splicing for each condition.
-
Plot the percentage of inhibition of XBP1 splicing against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for XBP1 Splicing
This protocol provides a more quantitative method to measure the inhibition of XBP1 splicing.
Materials:
-
Same as Protocol 1, with the addition of a qPCR instrument and SYBR Green or probe-based qPCR master mix.
-
Primers specific for total XBP1 and spliced XBP1.
Procedure:
-
Cell Seeding, Compound Treatment, and ER Stress Induction: Follow steps 1-3 from Protocol 1.
-
RNA Extraction and Reverse Transcription: Follow steps 4-5 from Protocol 1.
-
qPCR:
-
Perform qPCR using specific primers for total XBP1 (tXBP1) and spliced XBP1 (sXBP1).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Run the qPCR reactions in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of sXBP1 and tXBP1 using the ΔΔCt method.[3]
-
Determine the ratio of sXBP1 to tXBP1 for each condition.
-
Calculate the percentage of inhibition of XBP1 splicing at each this compound concentration relative to the positive control (ER stress inducer only).
-
Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNF7686 In Vitro Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF7686 is a potent and selective inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor and effector of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. This document provides detailed protocols for an in vitro cell-based assay to characterize the inhibitory activity of this compound on the IRE1α-mediated splicing of XBP1 mRNA.
Introduction
The endoplasmic reticulum is a critical organelle for the synthesis, folding, and modification of secreted and transmembrane proteins. Perturbations to ER function can lead to an accumulation of unfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the unfolded protein response (UPR), a complex signaling network. The IRE1α pathway is a central branch of the UPR. This compound is a small molecule inhibitor that targets the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and the subsequent activation of downstream UPR targets.
This application note details a robust and quantitative cell-based assay to evaluate the potency of this compound. The assay involves inducing ER stress in a suitable cell line, treating the cells with varying concentrations of this compound, and subsequently measuring the extent of XBP1 mRNA splicing. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), providing a reliable method for assessing the in vitro efficacy of this compound and other potential IRE1α inhibitors.
Data Presentation
The inhibitory activity of this compound on IRE1α-mediated XBP1 splicing can be quantified by determining its IC50 value. The following table summarizes representative quantitative data for an IRE1α inhibitor, STF-083010, which serves as a reference for the expected potency range for inhibitors of this class.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| STF-083010 | IRE1α RNase Inhibition | - | 25 | [1] |
Note: Specific IC50 values for this compound would be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Cell-Based XBP1 Splicing Assay using RT-PCR
This protocol describes the use of reverse transcription-polymerase chain reaction (RT-PCR) to qualitatively and semi-quantitatively assess the inhibition of XBP1 mRNA splicing by this compound in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, HEK293T, or a cancer cell line known to have a robust UPR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers specific for spliced and unspliced XBP1)
-
Agarose gel electrophoresis equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO only) and a positive control (ER stress inducer only).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.
-
-
ER Stress Induction:
-
Add the ER stress inducer (e.g., 1-5 µg/mL Tunicamycin or 1-2 µM Thapsigargin) to all wells except the untreated control.
-
Incubate the cells for an additional 4-6 hours at 37°C and 5% CO2.[2]
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.[2]
-
Example Primer Set:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2.5-3% agarose gel to separate the uXBP1 and sXBP1 amplicons. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.[2]
-
-
Data Analysis:
-
Visualize the bands under UV light and quantify the band intensities using densitometry software.
-
Calculate the percentage of XBP1 splicing for each condition.
-
Plot the percentage of inhibition of XBP1 splicing against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for XBP1 Splicing
This protocol provides a more quantitative method to measure the inhibition of XBP1 splicing.
Materials:
-
Same as Protocol 1, with the addition of a qPCR instrument and SYBR Green or probe-based qPCR master mix.
-
Primers specific for total XBP1 and spliced XBP1.
Procedure:
-
Cell Seeding, Compound Treatment, and ER Stress Induction: Follow steps 1-3 from Protocol 1.
-
RNA Extraction and Reverse Transcription: Follow steps 4-5 from Protocol 1.
-
qPCR:
-
Perform qPCR using specific primers for total XBP1 (tXBP1) and spliced XBP1 (sXBP1).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Run the qPCR reactions in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of sXBP1 and tXBP1 using the ΔΔCt method.[3]
-
Determine the ratio of sXBP1 to tXBP1 for each condition.
-
Calculate the percentage of inhibition of XBP1 splicing at each this compound concentration relative to the positive control (ER stress inducer only).
-
Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7 cell culture treatment concentration and duration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNF-7, a multi-targeted kinase inhibitor, in cell culture experiments. Detailed protocols for treatment, along with data on effective concentrations and durations in various cell lines, are presented to facilitate experimental design and execution.
Summary of GNF-7 Treatment Parameters
GNF-7 has demonstrated efficacy across a range of cancer cell lines, primarily targeting pathways associated with cell proliferation and survival. The optimal concentration and duration of GNF-7 treatment are cell-line dependent and should be empirically determined. The following table summarizes key quantitative data from preclinical studies.
| Cell Line | Target Pathway/Mutation | IC50 Concentration | Treatment Concentration | Treatment Duration | Observed Effects |
| Ba/F3 (Wild-type & Mutant Bcr-Abl) | Bcr-Abl | < 11 nM | Not Specified | Not Specified | Potent antiproliferative activity.[1] |
| Ba/F3-NRAS-G12D | NRAS | ~30 nM | Various concentrations | 2 hours | Inhibition of RAS signaling pathways.[2] |
| Colo205 (Human Colon Cancer) | Not Specified | 5 nM | Not Specified | Not Specified | Growth inhibitory activity.[1] |
| SW620 (Human Colon Cancer) | Not Specified | 1 nM | Not Specified | Not Specified | Growth inhibitory activity.[1] |
| EW8 (Ewing Sarcoma, TOP1 Wild-type) | Multiple Kinases | Not Specified | 40 nM (low dose) | 1, 4, 8, 16, 24, 48, 72 hours | G1 phase cell cycle arrest; downregulation of EWS::FLI1 induced genes; increased focal adhesion formation.[3][4] |
| EW8 (Ewing Sarcoma, TOP1 Knockdown) | Multiple Kinases | ~10-fold lower than WT | 40 nM (low dose) | 1, 4, 8, 16, 24, 48, 72 hours | Preferential cytotoxicity; G1 phase cell cycle arrest; downregulation of EWS::FLI1 induced genes.[3][5] |
| OCI-AML3 (Acute Myeloid Leukemia) | NRAS | Not Specified | 0.3 µM, 1 µM | 2 hours | In situ kinase selectivity profiling.[2] |
| MOLT-3 (Acute Lymphoblastic Leukemia) | NRAS | Not Specified | Not Specified | Not Specified | Inhibition of proliferation.[2] |
| Ba/F3 expressing FLT3-ITD | FLT3 | Not Specified | Not Specified | Not Specified | Inhibition of cell proliferation; inhibition of downstream STAT5, PI3K/AKT, and MAPK/ERK pathways.[6] |
Experimental Protocols
I. Cell Seeding and GNF-7 Treatment
This protocol describes the general procedure for treating adherent or suspension cells with GNF-7.
Materials:
-
GNF-7 (CAS: 839706-07-9)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Pipettes and sterile, filtered pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare GNF-7 Stock Solution:
-
Cell Seeding:
-
For adherent cells, seed the cells in the desired culture plate format and allow them to attach for 24 hours in a 37°C, 5% CO2 incubator.[3]
-
For suspension cells, seed the cells directly into the culture plates before adding the treatment.
-
The seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
GNF-7 Treatment Preparation:
-
Thaw an aliquot of the GNF-7 stock solution.
-
Prepare serial dilutions of GNF-7 in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells (for adherent cells).
-
Add the medium containing the appropriate GNF-7 concentration or vehicle control to the wells.
-
Incubate the plates at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
II. Cell Viability and Proliferation Assays
This protocol outlines methods to assess the effect of GNF-7 on cell viability and proliferation.
A. MTS Assay for Cell Viability
Materials:
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
96-well plate reader
Procedure:
-
Following the GNF-7 treatment period, add 20 µL of MTS reagent to each well containing 100 µL of media.[3]
-
Incubate the plate at 37°C for 2 hours.[3]
-
Measure the absorbance at 490 nm using a plate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
B. Cell Cycle Analysis by Flow Cytometry
Materials:
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells after GNF-7 treatment.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Stain the cell nuclei with a solution containing PI and RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle.[3]
III. Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein phosphorylation and expression in key signaling pathways affected by GNF-7.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with GNF-7 for the desired time (e.g., 2 hours for signaling pathway analysis), wash the cells with cold PBS and lyse them on ice.[2]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: GNF-7 inhibits multiple kinases in key oncogenic signaling pathways.
Caption: Experimental workflow for GNF-7 treatment and analysis in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-7 cell culture treatment concentration and duration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNF-7, a multi-targeted kinase inhibitor, in cell culture experiments. Detailed protocols for treatment, along with data on effective concentrations and durations in various cell lines, are presented to facilitate experimental design and execution.
Summary of GNF-7 Treatment Parameters
GNF-7 has demonstrated efficacy across a range of cancer cell lines, primarily targeting pathways associated with cell proliferation and survival. The optimal concentration and duration of GNF-7 treatment are cell-line dependent and should be empirically determined. The following table summarizes key quantitative data from preclinical studies.
| Cell Line | Target Pathway/Mutation | IC50 Concentration | Treatment Concentration | Treatment Duration | Observed Effects |
| Ba/F3 (Wild-type & Mutant Bcr-Abl) | Bcr-Abl | < 11 nM | Not Specified | Not Specified | Potent antiproliferative activity.[1] |
| Ba/F3-NRAS-G12D | NRAS | ~30 nM | Various concentrations | 2 hours | Inhibition of RAS signaling pathways.[2] |
| Colo205 (Human Colon Cancer) | Not Specified | 5 nM | Not Specified | Not Specified | Growth inhibitory activity.[1] |
| SW620 (Human Colon Cancer) | Not Specified | 1 nM | Not Specified | Not Specified | Growth inhibitory activity.[1] |
| EW8 (Ewing Sarcoma, TOP1 Wild-type) | Multiple Kinases | Not Specified | 40 nM (low dose) | 1, 4, 8, 16, 24, 48, 72 hours | G1 phase cell cycle arrest; downregulation of EWS::FLI1 induced genes; increased focal adhesion formation.[3][4] |
| EW8 (Ewing Sarcoma, TOP1 Knockdown) | Multiple Kinases | ~10-fold lower than WT | 40 nM (low dose) | 1, 4, 8, 16, 24, 48, 72 hours | Preferential cytotoxicity; G1 phase cell cycle arrest; downregulation of EWS::FLI1 induced genes.[3][5] |
| OCI-AML3 (Acute Myeloid Leukemia) | NRAS | Not Specified | 0.3 µM, 1 µM | 2 hours | In situ kinase selectivity profiling.[2] |
| MOLT-3 (Acute Lymphoblastic Leukemia) | NRAS | Not Specified | Not Specified | Not Specified | Inhibition of proliferation.[2] |
| Ba/F3 expressing FLT3-ITD | FLT3 | Not Specified | Not Specified | Not Specified | Inhibition of cell proliferation; inhibition of downstream STAT5, PI3K/AKT, and MAPK/ERK pathways.[6] |
Experimental Protocols
I. Cell Seeding and GNF-7 Treatment
This protocol describes the general procedure for treating adherent or suspension cells with GNF-7.
Materials:
-
GNF-7 (CAS: 839706-07-9)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Pipettes and sterile, filtered pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare GNF-7 Stock Solution:
-
Cell Seeding:
-
For adherent cells, seed the cells in the desired culture plate format and allow them to attach for 24 hours in a 37°C, 5% CO2 incubator.[3]
-
For suspension cells, seed the cells directly into the culture plates before adding the treatment.
-
The seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
GNF-7 Treatment Preparation:
-
Thaw an aliquot of the GNF-7 stock solution.
-
Prepare serial dilutions of GNF-7 in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells (for adherent cells).
-
Add the medium containing the appropriate GNF-7 concentration or vehicle control to the wells.
-
Incubate the plates at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
II. Cell Viability and Proliferation Assays
This protocol outlines methods to assess the effect of GNF-7 on cell viability and proliferation.
A. MTS Assay for Cell Viability
Materials:
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
96-well plate reader
Procedure:
-
Following the GNF-7 treatment period, add 20 µL of MTS reagent to each well containing 100 µL of media.[3]
-
Incubate the plate at 37°C for 2 hours.[3]
-
Measure the absorbance at 490 nm using a plate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
B. Cell Cycle Analysis by Flow Cytometry
Materials:
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells after GNF-7 treatment.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Stain the cell nuclei with a solution containing PI and RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle.[3]
III. Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein phosphorylation and expression in key signaling pathways affected by GNF-7.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with GNF-7 for the desired time (e.g., 2 hours for signaling pathway analysis), wash the cells with cold PBS and lyse them on ice.[2]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: GNF-7 inhibits multiple kinases in key oncogenic signaling pathways.
Caption: Experimental workflow for GNF-7 treatment and analysis in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGF-βR1 Kinase Inhibitor Administration in Mouse Xenograft Models
Disclaimer: Publicly available information on "GNF7686" is limited. Therefore, these application notes and protocols are based on the well-characterized and clinically evaluated transforming growth factor-beta (TGF-β) receptor I (TGF-βRI) kinase inhibitor, Galunisertib (B1674415) (LY2157299) , as a representative example for researchers interested in studying this class of compounds in mouse xenograft models.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] In the context of cancer, TGF-β signaling can have a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[2][3] Consequently, targeting the TGF-β pathway presents a promising therapeutic strategy in oncology.[1][3]
Galunisertib (LY2157299) is an orally available, small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[1][4] By selectively binding to the ATP-binding site of the TGF-βRI kinase domain, Galunisertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of Galunisertib, both as a monotherapy and in combination with other anti-cancer agents.[3][6] These studies have shown that Galunisertib can inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment.[7][8]
These application notes provide a detailed protocol for the administration of a TGF-βRI kinase inhibitor, using Galunisertib as an example, in mouse xenograft models to evaluate its anti-tumor activity.
Mechanism of Action and Signaling Pathway
Galunisertib specifically targets the serine/threonine kinase activity of TGF-βRI (also known as ALK5).[2][9] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. Activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[5][10]
Galunisertib inhibits the kinase activity of TGF-βRI, preventing the phosphorylation of SMAD2 and SMAD3.[5] This blockade of the initial step in the signaling cascade effectively abrogates the downstream cellular responses to TGF-β.[1]
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice using human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Calu6 [lung], MX-1 [breast], 4T1 [murine mammary], U87MG [glioblastoma])[3][6]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol)
Procedure:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Anesthetize the mice and shave the flank area.
-
Clean the injection site with an antiseptic solution.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Galunisertib (Representative Inhibitor) Administration
This protocol outlines the preparation and administration of Galunisertib to tumor-bearing mice.
Materials:
-
Galunisertib (LY2157299 monohydrate)
-
Vehicle solution (e.g., 1% Na-carboxymethylcellulose/0.25% polysorbate 80/0.05% antifoam in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the Galunisertib formulation in the appropriate vehicle at the desired concentration. For example, to achieve a dose of 75 mg/kg in a 20 g mouse with a dosing volume of 10 mL/kg (200 µL), the concentration would be 7.5 mg/mL.
-
Administer Galunisertib or vehicle to the respective groups of mice via oral gavage. A common dosing schedule is twice daily (BID).[3][6]
-
Continue treatment for the duration of the study, which is typically 2-4 weeks or until tumors in the control group reach a predetermined endpoint size.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of Galunisertib in mouse xenograft models.
Table 1: In Vivo Efficacy of Galunisertib Monotherapy in Human Tumor Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Galunisertib Dose (mg/kg, BID) | Treatment Duration | Endpoint | Outcome | Reference |
| MX-1 | Breast Cancer | Athymic Nude | 75 | 20 days | Tumor Growth Delay | 10.1 days delay | [6] |
| Calu6 | NSCLC | Athymic Nude | 75 | 20 days | Tumor Growth Delay | Significant delay | [2][6] |
| 4T1 | Murine Mammary | Syngeneic | 75 | Until endpoint | Survival | 4.5 days survival advantage | [6] |
| U87MG | Glioblastoma | Athymic Nude | 25 | 21 days | Tumor Volume | Modest anti-tumor effect | [3][11] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Efficacy of Galunisertib in Combination Therapy
| Cell Line | Tumor Type | Combination Agent | Galunisertib Dose (mg/kg) | Outcome | Reference |
| U87MG | Glioblastoma | Lomustine (CCNU) | 25 | Additive anti-tumor activity | [3][6][11] |
| Pancreatic Cancer Models | Pancreatic Cancer | Gemcitabine | Not specified | Additive anti-tumor activity | [6] |
| Colon Carcinoma Models | Colon Cancer | Anti-PD-L1 | Not specified | Improved tumor growth inhibition and complete regressions | [12] |
Table 3: In Vitro Inhibitory Activity of Galunisertib
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| TGF-β-responsive p3TP-Lux reporter | Mv1Lu | 0.251 | [3] |
| TGFβ-stimulated SMAD2/3 reporter | HEK293 | 0.221 | [3] |
Conclusion
The administration of a TGF-βRI kinase inhibitor, exemplified by Galunisertib, in mouse xenograft models is a valuable approach for preclinical evaluation of this class of anti-cancer agents. The protocols and data presented here provide a framework for designing and conducting such studies. Careful consideration of the tumor model, dosing regimen, and endpoints is crucial for obtaining meaningful and reproducible results. These studies can elucidate the in vivo efficacy, mechanism of action, and potential for combination therapies, thereby guiding the clinical development of novel cancer therapeutics targeting the TGF-β signaling pathway.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is Galunisertib used for? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for TGF-βR1 Kinase Inhibitor Administration in Mouse Xenograft Models
Disclaimer: Publicly available information on "GNF7686" is limited. Therefore, these application notes and protocols are based on the well-characterized and clinically evaluated transforming growth factor-beta (TGF-β) receptor I (TGF-βRI) kinase inhibitor, Galunisertib (LY2157299) , as a representative example for researchers interested in studying this class of compounds in mouse xenograft models.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] In the context of cancer, TGF-β signaling can have a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[2][3] Consequently, targeting the TGF-β pathway presents a promising therapeutic strategy in oncology.[1][3]
Galunisertib (LY2157299) is an orally available, small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[1][4] By selectively binding to the ATP-binding site of the TGF-βRI kinase domain, Galunisertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of Galunisertib, both as a monotherapy and in combination with other anti-cancer agents.[3][6] These studies have shown that Galunisertib can inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment.[7][8]
These application notes provide a detailed protocol for the administration of a TGF-βRI kinase inhibitor, using Galunisertib as an example, in mouse xenograft models to evaluate its anti-tumor activity.
Mechanism of Action and Signaling Pathway
Galunisertib specifically targets the serine/threonine kinase activity of TGF-βRI (also known as ALK5).[2][9] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. Activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[5][10]
Galunisertib inhibits the kinase activity of TGF-βRI, preventing the phosphorylation of SMAD2 and SMAD3.[5] This blockade of the initial step in the signaling cascade effectively abrogates the downstream cellular responses to TGF-β.[1]
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice using human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Calu6 [lung], MX-1 [breast], 4T1 [murine mammary], U87MG [glioblastoma])[3][6]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol)
Procedure:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Anesthetize the mice and shave the flank area.
-
Clean the injection site with an antiseptic solution.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Galunisertib (Representative Inhibitor) Administration
This protocol outlines the preparation and administration of Galunisertib to tumor-bearing mice.
Materials:
-
Galunisertib (LY2157299 monohydrate)
-
Vehicle solution (e.g., 1% Na-carboxymethylcellulose/0.25% polysorbate 80/0.05% antifoam in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the Galunisertib formulation in the appropriate vehicle at the desired concentration. For example, to achieve a dose of 75 mg/kg in a 20 g mouse with a dosing volume of 10 mL/kg (200 µL), the concentration would be 7.5 mg/mL.
-
Administer Galunisertib or vehicle to the respective groups of mice via oral gavage. A common dosing schedule is twice daily (BID).[3][6]
-
Continue treatment for the duration of the study, which is typically 2-4 weeks or until tumors in the control group reach a predetermined endpoint size.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of Galunisertib in mouse xenograft models.
Table 1: In Vivo Efficacy of Galunisertib Monotherapy in Human Tumor Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Galunisertib Dose (mg/kg, BID) | Treatment Duration | Endpoint | Outcome | Reference |
| MX-1 | Breast Cancer | Athymic Nude | 75 | 20 days | Tumor Growth Delay | 10.1 days delay | [6] |
| Calu6 | NSCLC | Athymic Nude | 75 | 20 days | Tumor Growth Delay | Significant delay | [2][6] |
| 4T1 | Murine Mammary | Syngeneic | 75 | Until endpoint | Survival | 4.5 days survival advantage | [6] |
| U87MG | Glioblastoma | Athymic Nude | 25 | 21 days | Tumor Volume | Modest anti-tumor effect | [3][11] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Efficacy of Galunisertib in Combination Therapy
| Cell Line | Tumor Type | Combination Agent | Galunisertib Dose (mg/kg) | Outcome | Reference |
| U87MG | Glioblastoma | Lomustine (CCNU) | 25 | Additive anti-tumor activity | [3][6][11] |
| Pancreatic Cancer Models | Pancreatic Cancer | Gemcitabine | Not specified | Additive anti-tumor activity | [6] |
| Colon Carcinoma Models | Colon Cancer | Anti-PD-L1 | Not specified | Improved tumor growth inhibition and complete regressions | [12] |
Table 3: In Vitro Inhibitory Activity of Galunisertib
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| TGF-β-responsive p3TP-Lux reporter | Mv1Lu | 0.251 | [3] |
| TGFβ-stimulated SMAD2/3 reporter | HEK293 | 0.221 | [3] |
Conclusion
The administration of a TGF-βRI kinase inhibitor, exemplified by Galunisertib, in mouse xenograft models is a valuable approach for preclinical evaluation of this class of anti-cancer agents. The protocols and data presented here provide a framework for designing and conducting such studies. Careful consideration of the tumor model, dosing regimen, and endpoints is crucial for obtaining meaningful and reproducible results. These studies can elucidate the in vivo efficacy, mechanism of action, and potential for combination therapies, thereby guiding the clinical development of novel cancer therapeutics targeting the TGF-β signaling pathway.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is Galunisertib used for? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
GNF-7 Application Notes and Protocols for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GNF-7, a multi-kinase inhibitor, for use in preclinical in vivo efficacy studies. The information compiled from various studies is intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of GNF-7 in various cancer models.
Mechanism of Action
GNF-7 is a potent and selective inhibitor of several kinases, demonstrating efficacy in preclinical models of leukemia and other cancers. Its mechanism of action is primarily attributed to the combined inhibition of Activated CDC42 Kinase 1 (ACK1)/AKT and Germinal Center Kinase (GCK).[1][2][3] This dual inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and apoptosis.
In cancers driven by NRAS mutations, GNF-7 has been shown to suppress the AKT/mTOR signaling pathway without affecting NRAS-GTP levels or the downstream MEK/ERK pathway.[1] This targeted approach leads to cell cycle arrest and apoptosis in NRAS-dependent leukemia cells.[1][4] Additionally, GNF-7 has demonstrated potent activity against Bcr-Abl, including the T315I "gatekeeper" mutant, and FLT3-ITD mutant acute myeloid leukemia (AML).[5][6][7]
Signaling Pathway Affected by GNF-7
Caption: GNF-7 inhibits ACK1 and GCK, leading to the suppression of the AKT/mTOR signaling pathway.
In Vivo Efficacy Studies: Dosage and Administration
Several preclinical studies have demonstrated the in vivo efficacy of GNF-7 in various cancer models. The compound is orally bioavailable and has shown significant anti-tumor activity at well-tolerated doses.[5][6]
Recommended Dosage Regimens
| Animal Model | Cancer Type | Cell Line | Dosage | Administration | Study Outcome |
| NSG Mice | Acute Lymphoblastic Leukemia | MOLT-3-luc+ (NRAS mutant) | 7.5 mg/kg daily | Oral (p.o.) | Significantly decreased disease burden and prolonged overall survival.[1] |
| NSG Mice | Acute Lymphoblastic Leukemia | MOLT-3-luc+ (NRAS mutant) | 15 mg/kg daily | Oral (p.o.) | Significantly decreased disease burden and prolonged overall survival.[1][6] |
| SCID Beige Mice | Leukemia | T315I-Bcr-Abl-Ba/F3 | 10 mg/kg daily | Oral (p.o.) | Effectively inhibited tumor growth.[5][6] |
| SCID Beige Mice | Leukemia | T315I-Bcr-Abl-Ba/F3 | 20 mg/kg daily | Oral (p.o.) | Displayed significant in vivo efficacy.[2][5] |
| Mouse Xenograft | Acute Myeloid Leukemia | OCI-AML3 | 8 mg/kg | Not specified | Reduced tumor volume.[2] |
Pharmacokinetic Profile
GNF-7 exhibits moderate oral bioavailability in mice. Understanding its pharmacokinetic properties is crucial for designing effective dosing schedules.
| Parameter | Value | Animal Model | Dosing |
| Oral Bioavailability | 36% | Mice | 20 mg/kg (p.o.) |
| Cmax | 3616 nM | Mice | 20 mg/kg (p.o.) |
| T1/2 (oral) | 3.2 h | Mice | 20 mg/kg (p.o.) |
| T1/2 (intravenous) | 3.8 h | Mice | 5 mg/kg (i.v.) |
| Plasma Clearance | 8.6 mL/min/kg | Mice | 5 mg/kg (i.v.) |
Data sourced from MedchemExpress.[5]
Experimental Protocols
The following are detailed protocols based on published in vivo studies with GNF-7.
Xenotransplantation Model for NRAS-Mutant Leukemia
This protocol is adapted from the study by Nonami et al., 2015.[1]
1. Cell Culture and Preparation:
-
Culture MOLT-3-luc+ cells (human acute lymphoblastic leukemia with NRAS mutation and luciferase reporter) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or an appropriate vehicle for injection at a concentration of 2.5 x 10^7 cells/mL.
2. Animal Model:
-
Use 6-week-old NOD scid gamma (NSG) mice.
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Cell Inoculation:
-
Inject 2.5 x 10^6 MOLT-3-luc+ cells (in 100 µL) into the tail vein of each mouse.
4. GNF-7 Formulation and Administration:
-
Prepare a stock solution of GNF-7 in a suitable solvent such as DMSO.[6]
-
For oral administration, GNF-7 can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80. A common formulation involves dissolving the DMSO stock in a mixture of PEG300, Tween 80, and saline.[6][8]
-
Prepare fresh formulations daily.
-
Administer GNF-7 orally (per os) once daily at the desired dose (e.g., 7.5 mg/kg or 15 mg/kg).[1]
-
Treat a control group with the vehicle alone.
5. Monitoring and Efficacy Assessment:
-
Monitor the tumor burden using bioluminescence imaging at regular intervals (e.g., weekly).
-
Record the body weight of the mice to assess toxicity. GNF-7 at 15 mg/kg has been shown not to cause appreciable body weight loss.[1]
-
Monitor the overall survival of the mice.
-
At the end of the study, or at specified time points, tissues such as bone marrow can be harvested for pharmacodynamic analysis (e.g., Western blot for p-AKT and p-RPS6, immunohistochemistry, and TUNEL staining for apoptosis).[1]
6. Statistical Analysis:
-
Use appropriate statistical tests, such as the Student's t-test, to compare tumor burden between treated and control groups.
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of GNF-7 in a xenograft model.
Concluding Remarks
GNF-7 is a promising multi-kinase inhibitor with demonstrated in vivo efficacy in preclinical cancer models. The provided application notes and protocols offer a framework for researchers to design and conduct their own efficacy studies. Careful consideration of the animal model, dosage, administration route, and endpoint analysis is critical for obtaining reliable and translatable results.
References
- 1. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
GNF-7 Application Notes and Protocols for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GNF-7, a multi-kinase inhibitor, for use in preclinical in vivo efficacy studies. The information compiled from various studies is intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of GNF-7 in various cancer models.
Mechanism of Action
GNF-7 is a potent and selective inhibitor of several kinases, demonstrating efficacy in preclinical models of leukemia and other cancers. Its mechanism of action is primarily attributed to the combined inhibition of Activated CDC42 Kinase 1 (ACK1)/AKT and Germinal Center Kinase (GCK).[1][2][3] This dual inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and apoptosis.
In cancers driven by NRAS mutations, GNF-7 has been shown to suppress the AKT/mTOR signaling pathway without affecting NRAS-GTP levels or the downstream MEK/ERK pathway.[1] This targeted approach leads to cell cycle arrest and apoptosis in NRAS-dependent leukemia cells.[1][4] Additionally, GNF-7 has demonstrated potent activity against Bcr-Abl, including the T315I "gatekeeper" mutant, and FLT3-ITD mutant acute myeloid leukemia (AML).[5][6][7]
Signaling Pathway Affected by GNF-7
Caption: GNF-7 inhibits ACK1 and GCK, leading to the suppression of the AKT/mTOR signaling pathway.
In Vivo Efficacy Studies: Dosage and Administration
Several preclinical studies have demonstrated the in vivo efficacy of GNF-7 in various cancer models. The compound is orally bioavailable and has shown significant anti-tumor activity at well-tolerated doses.[5][6]
Recommended Dosage Regimens
| Animal Model | Cancer Type | Cell Line | Dosage | Administration | Study Outcome |
| NSG Mice | Acute Lymphoblastic Leukemia | MOLT-3-luc+ (NRAS mutant) | 7.5 mg/kg daily | Oral (p.o.) | Significantly decreased disease burden and prolonged overall survival.[1] |
| NSG Mice | Acute Lymphoblastic Leukemia | MOLT-3-luc+ (NRAS mutant) | 15 mg/kg daily | Oral (p.o.) | Significantly decreased disease burden and prolonged overall survival.[1][6] |
| SCID Beige Mice | Leukemia | T315I-Bcr-Abl-Ba/F3 | 10 mg/kg daily | Oral (p.o.) | Effectively inhibited tumor growth.[5][6] |
| SCID Beige Mice | Leukemia | T315I-Bcr-Abl-Ba/F3 | 20 mg/kg daily | Oral (p.o.) | Displayed significant in vivo efficacy.[2][5] |
| Mouse Xenograft | Acute Myeloid Leukemia | OCI-AML3 | 8 mg/kg | Not specified | Reduced tumor volume.[2] |
Pharmacokinetic Profile
GNF-7 exhibits moderate oral bioavailability in mice. Understanding its pharmacokinetic properties is crucial for designing effective dosing schedules.
| Parameter | Value | Animal Model | Dosing |
| Oral Bioavailability | 36% | Mice | 20 mg/kg (p.o.) |
| Cmax | 3616 nM | Mice | 20 mg/kg (p.o.) |
| T1/2 (oral) | 3.2 h | Mice | 20 mg/kg (p.o.) |
| T1/2 (intravenous) | 3.8 h | Mice | 5 mg/kg (i.v.) |
| Plasma Clearance | 8.6 mL/min/kg | Mice | 5 mg/kg (i.v.) |
Data sourced from MedchemExpress.[5]
Experimental Protocols
The following are detailed protocols based on published in vivo studies with GNF-7.
Xenotransplantation Model for NRAS-Mutant Leukemia
This protocol is adapted from the study by Nonami et al., 2015.[1]
1. Cell Culture and Preparation:
-
Culture MOLT-3-luc+ cells (human acute lymphoblastic leukemia with NRAS mutation and luciferase reporter) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or an appropriate vehicle for injection at a concentration of 2.5 x 10^7 cells/mL.
2. Animal Model:
-
Use 6-week-old NOD scid gamma (NSG) mice.
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Cell Inoculation:
-
Inject 2.5 x 10^6 MOLT-3-luc+ cells (in 100 µL) into the tail vein of each mouse.
4. GNF-7 Formulation and Administration:
-
Prepare a stock solution of GNF-7 in a suitable solvent such as DMSO.[6]
-
For oral administration, GNF-7 can be formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80. A common formulation involves dissolving the DMSO stock in a mixture of PEG300, Tween 80, and saline.[6][8]
-
Prepare fresh formulations daily.
-
Administer GNF-7 orally (per os) once daily at the desired dose (e.g., 7.5 mg/kg or 15 mg/kg).[1]
-
Treat a control group with the vehicle alone.
5. Monitoring and Efficacy Assessment:
-
Monitor the tumor burden using bioluminescence imaging at regular intervals (e.g., weekly).
-
Record the body weight of the mice to assess toxicity. GNF-7 at 15 mg/kg has been shown not to cause appreciable body weight loss.[1]
-
Monitor the overall survival of the mice.
-
At the end of the study, or at specified time points, tissues such as bone marrow can be harvested for pharmacodynamic analysis (e.g., Western blot for p-AKT and p-RPS6, immunohistochemistry, and TUNEL staining for apoptosis).[1]
6. Statistical Analysis:
-
Use appropriate statistical tests, such as the Student's t-test, to compare tumor burden between treated and control groups.
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of GNF-7 in a xenograft model.
Concluding Remarks
GNF-7 is a promising multi-kinase inhibitor with demonstrated in vivo efficacy in preclinical cancer models. The provided application notes and protocols offer a framework for researchers to design and conduct their own efficacy studies. Careful consideration of the animal model, dosage, administration route, and endpoint analysis is critical for obtaining reliable and translatable results.
References
- 1. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
Application Notes and Protocols for GNF7686 in CRISPR-Based Synthetic Lethality Screens
To the Researcher, Scientist, and Drug Development Professional,
This document aims to provide detailed application notes and protocols for the utilization of GNF7686 in CRISPR-based synthetic lethality screens. However, after a comprehensive review of the current scientific literature, it is important to note that there is no publicly available information on the specific molecular target of this compound in mammalian cells, nor are there published studies detailing its use in a CRISPR-based synthetic lethality screen.
This compound has been primarily characterized as a compound affecting splicing in the protozoan parasite Trypanosoma brucei. Its mechanism of action and any potential synthetic lethal interactions in mammalian cells, particularly in the context of cancer or other diseases, remain unelucidated in the public domain.
Therefore, the following application notes and protocols are presented as a generalized framework based on established methodologies for conducting CRISPR screens with small molecule inhibitors that target the splicing machinery. These protocols are intended to serve as a guide for researchers who may have access to this compound and wish to independently investigate its potential synthetic lethal partners. All data presented in tables and figures are illustrative and hypothetical, designed to provide a structural template for the presentation of actual experimental results.
Introduction to this compound and Synthetic Lethality Screening
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events (e.g., a mutation and a gene knockout) results in cell death, while each event individually does not. In the context of drug development, a synthetic lethal interaction can be exploited by using a small molecule inhibitor to mimic one of the genetic events. A CRISPR-based screen can then be employed to identify genes that, when knocked out, lead to cell death only in the presence of the inhibitor.
This compound has been identified as a compound that perturbs splicing. The spliceosome is a complex molecular machine responsible for the removal of introns from pre-mRNA, a critical step in gene expression. Inhibition of the spliceosome can lead to global changes in mRNA processing and represents a potential therapeutic vulnerability in certain contexts. A CRISPR screen with this compound would aim to identify genes whose loss sensitizes cells to the splicing modulatory effects of the compound.
Hypothetical Signaling Pathway Modulated by this compound
Given that this compound is known to affect splicing, its downstream effects are likely widespread, impacting the expression of numerous proteins. A plausible, yet hypothetical, signaling pathway that could be central to a synthetic lethal interaction with this compound is the SWI/SNF chromatin remodeling complex . The rationale for this hypothesis is the intricate interplay between splicing and chromatin remodeling in regulating gene expression. Perturbations in one process can create dependencies on the other for cellular survival.
Experimental Protocols
The following protocols provide a detailed methodology for performing a CRISPR-based synthetic lethality screen with this compound.
Cell Line Selection and this compound Dose-Response Curve
-
Cell Line Selection : Choose a panel of cell lines relevant to the biological question. For instance, if investigating cancer therapeutics, a panel of cancer cell lines with diverse genetic backgrounds would be appropriate.
-
This compound Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dose-Response Assay :
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound for each cell line. For a synthetic lethality screen, a concentration that causes modest growth inhibition (e.g., IC20) is often used.
-
CRISPR Library Transduction and Screening Workflow
The overall workflow for a pooled CRISPR knockout screen is depicted below.
Application Notes and Protocols for GNF7686 in CRISPR-Based Synthetic Lethality Screens
To the Researcher, Scientist, and Drug Development Professional,
This document aims to provide detailed application notes and protocols for the utilization of GNF7686 in CRISPR-based synthetic lethality screens. However, after a comprehensive review of the current scientific literature, it is important to note that there is no publicly available information on the specific molecular target of this compound in mammalian cells, nor are there published studies detailing its use in a CRISPR-based synthetic lethality screen.
This compound has been primarily characterized as a compound affecting splicing in the protozoan parasite Trypanosoma brucei. Its mechanism of action and any potential synthetic lethal interactions in mammalian cells, particularly in the context of cancer or other diseases, remain unelucidated in the public domain.
Therefore, the following application notes and protocols are presented as a generalized framework based on established methodologies for conducting CRISPR screens with small molecule inhibitors that target the splicing machinery. These protocols are intended to serve as a guide for researchers who may have access to this compound and wish to independently investigate its potential synthetic lethal partners. All data presented in tables and figures are illustrative and hypothetical, designed to provide a structural template for the presentation of actual experimental results.
Introduction to this compound and Synthetic Lethality Screening
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events (e.g., a mutation and a gene knockout) results in cell death, while each event individually does not. In the context of drug development, a synthetic lethal interaction can be exploited by using a small molecule inhibitor to mimic one of the genetic events. A CRISPR-based screen can then be employed to identify genes that, when knocked out, lead to cell death only in the presence of the inhibitor.
This compound has been identified as a compound that perturbs splicing. The spliceosome is a complex molecular machine responsible for the removal of introns from pre-mRNA, a critical step in gene expression. Inhibition of the spliceosome can lead to global changes in mRNA processing and represents a potential therapeutic vulnerability in certain contexts. A CRISPR screen with this compound would aim to identify genes whose loss sensitizes cells to the splicing modulatory effects of the compound.
Hypothetical Signaling Pathway Modulated by this compound
Given that this compound is known to affect splicing, its downstream effects are likely widespread, impacting the expression of numerous proteins. A plausible, yet hypothetical, signaling pathway that could be central to a synthetic lethal interaction with this compound is the SWI/SNF chromatin remodeling complex . The rationale for this hypothesis is the intricate interplay between splicing and chromatin remodeling in regulating gene expression. Perturbations in one process can create dependencies on the other for cellular survival.
Experimental Protocols
The following protocols provide a detailed methodology for performing a CRISPR-based synthetic lethality screen with this compound.
Cell Line Selection and this compound Dose-Response Curve
-
Cell Line Selection : Choose a panel of cell lines relevant to the biological question. For instance, if investigating cancer therapeutics, a panel of cancer cell lines with diverse genetic backgrounds would be appropriate.
-
This compound Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dose-Response Assay :
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound for each cell line. For a synthetic lethality screen, a concentration that causes modest growth inhibition (e.g., IC20) is often used.
-
CRISPR Library Transduction and Screening Workflow
The overall workflow for a pooled CRISPR knockout screen is depicted below.
GNF-7: Application Notes and Protocols for Inducing G1 Arrest in Ewing Sarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing Sarcoma is an aggressive pediatric bone and soft tissue cancer characterized by the EWS-FLI1 fusion oncoprotein, which drives aberrant gene expression and uncontrolled cell proliferation.[1] A key feature of cancer is the dysregulation of the cell cycle, and targeting this process presents a promising therapeutic strategy. GNF-7, a multi-kinase inhibitor, has emerged as a potent inducer of G1 cell cycle arrest in Ewing Sarcoma cells.[2] These application notes provide detailed protocols and data for utilizing GNF-7 to study and potentially target G1-S phase transition in Ewing Sarcoma.
GNF-7 exhibits increased potency in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), suggesting its potential as a therapy for tumors resistant to TOP1 inhibitors.[1][3] The compound functions by inhibiting multiple kinases, including CSK, p38α, EphA2, Lyn, and ZAK, and by downregulating the transcriptional signature of the oncogenic driver EWS::FLI1.[1][3] This ultimately leads to a block in the G1 phase of the cell cycle, preventing cells from entering the DNA synthesis (S) phase and thereby inhibiting proliferation.
Data Presentation
GNF-7 Efficacy in Ewing Sarcoma Cell Lines
The half-maximal inhibitory concentration (IC50) of GNF-7 has been determined in various Ewing Sarcoma cell lines, highlighting its cytotoxic potential. Notably, GNF-7 shows significantly lower IC50 values in cells with reduced TOP1 expression, indicating synthetic lethality.[1][4]
| Cell Line | TOP1 Status | IC50 (nM) | Reference |
| EW8 | Wild-Type | 310 | [1] |
| EW8 | TOP1 Knockdown | 34 | [1] |
| RDES | Wild-Type | >1000 | [1] |
| RDES | TOP1 Knockdown | ~200 | [1] |
| TC71 | Wild-Type | >1000 | [1] |
| TC71 | TOP1 Knockdown | ~300 | [1] |
GNF-7 Induced G1 Arrest in Ewing Sarcoma Cells
Treatment with GNF-7 leads to a significant accumulation of Ewing Sarcoma cells in the G1 phase of the cell cycle. The following table summarizes the cell cycle distribution of EW8 and TOP1 knockdown (KD) EW8 cells after 24 hours of treatment with 40 nM GNF-7.[5]
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| EW8 | DMSO | 45.8 | 38.1 | 16.1 | [5] |
| EW8 | 40 nM GNF-7 | 68.4 | 18.5 | 13.1 | [5] |
| EW8 TOP1 KD | DMSO | 48.2 | 35.5 | 16.3 | [5] |
| EW8 TOP1 KD | 40 nM GNF-7 | 72.1 | 15.2 | 12.7 | [5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GNF-7 Induced G1 Arrest
GNF-7's induction of G1 arrest is a multi-faceted process involving the inhibition of several kinases and the modulation of the EWS::FLI1 oncogenic program. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of GNF-7-induced G1 arrest in Ewing Sarcoma cells.
Experimental Workflow for Assessing GNF-7 Activity
A typical workflow to evaluate the effect of GNF-7 on Ewing Sarcoma cells involves cell culture, treatment, and subsequent analysis of cell viability, cell cycle distribution, and protein expression.
Caption: Standard experimental workflow for GNF-7 evaluation.
Experimental Protocols
Cell Culture and GNF-7 Treatment
-
Cell Lines: Ewing Sarcoma cell lines such as EW8, RDES, and TC71 are suitable for these experiments.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
GNF-7 Preparation: Prepare a stock solution of GNF-7 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentration (e.g., 40 nM).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing GNF-7 or DMSO (vehicle control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Protocol:
-
Harvest cells by trypsinization, including the culture medium which may contain floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of G1-Related Proteins
This protocol is for the detection of Cyclin D1, CDK4, and phosphorylated Retinoblastoma protein (p-pRb).
Materials:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Recommended Primary Antibodies:
| Target Protein | Host | Dilution | Supplier (Example) | Catalog # (Example) |
| Cyclin D1 | Rabbit | 1:1000 | Cell Signaling Technology | #2922 |
| CDK4 | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-23896 |
| Phospho-Rb (Ser807/811) | Rabbit | 1:1000 | Cell Signaling Technology | #8516 |
| Total Rb | Rabbit | 1:1000 | Cell Signaling Technology | #9309 |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
Protocol:
-
After treatment with GNF-7, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-Actin.
Conclusion
GNF-7 is a valuable tool for investigating the mechanisms of cell cycle control in Ewing Sarcoma. Its ability to induce a robust G1 arrest provides a model system for studying the G1-S checkpoint and the signaling pathways that govern it. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize GNF-7 in their studies, contributing to a deeper understanding of Ewing Sarcoma biology and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
GNF-7: Application Notes and Protocols for Inducing G1 Arrest in Ewing Sarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing Sarcoma is an aggressive pediatric bone and soft tissue cancer characterized by the EWS-FLI1 fusion oncoprotein, which drives aberrant gene expression and uncontrolled cell proliferation.[1] A key feature of cancer is the dysregulation of the cell cycle, and targeting this process presents a promising therapeutic strategy. GNF-7, a multi-kinase inhibitor, has emerged as a potent inducer of G1 cell cycle arrest in Ewing Sarcoma cells.[2] These application notes provide detailed protocols and data for utilizing GNF-7 to study and potentially target G1-S phase transition in Ewing Sarcoma.
GNF-7 exhibits increased potency in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), suggesting its potential as a therapy for tumors resistant to TOP1 inhibitors.[1][3] The compound functions by inhibiting multiple kinases, including CSK, p38α, EphA2, Lyn, and ZAK, and by downregulating the transcriptional signature of the oncogenic driver EWS::FLI1.[1][3] This ultimately leads to a block in the G1 phase of the cell cycle, preventing cells from entering the DNA synthesis (S) phase and thereby inhibiting proliferation.
Data Presentation
GNF-7 Efficacy in Ewing Sarcoma Cell Lines
The half-maximal inhibitory concentration (IC50) of GNF-7 has been determined in various Ewing Sarcoma cell lines, highlighting its cytotoxic potential. Notably, GNF-7 shows significantly lower IC50 values in cells with reduced TOP1 expression, indicating synthetic lethality.[1][4]
| Cell Line | TOP1 Status | IC50 (nM) | Reference |
| EW8 | Wild-Type | 310 | [1] |
| EW8 | TOP1 Knockdown | 34 | [1] |
| RDES | Wild-Type | >1000 | [1] |
| RDES | TOP1 Knockdown | ~200 | [1] |
| TC71 | Wild-Type | >1000 | [1] |
| TC71 | TOP1 Knockdown | ~300 | [1] |
GNF-7 Induced G1 Arrest in Ewing Sarcoma Cells
Treatment with GNF-7 leads to a significant accumulation of Ewing Sarcoma cells in the G1 phase of the cell cycle. The following table summarizes the cell cycle distribution of EW8 and TOP1 knockdown (KD) EW8 cells after 24 hours of treatment with 40 nM GNF-7.[5]
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| EW8 | DMSO | 45.8 | 38.1 | 16.1 | [5] |
| EW8 | 40 nM GNF-7 | 68.4 | 18.5 | 13.1 | [5] |
| EW8 TOP1 KD | DMSO | 48.2 | 35.5 | 16.3 | [5] |
| EW8 TOP1 KD | 40 nM GNF-7 | 72.1 | 15.2 | 12.7 | [5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GNF-7 Induced G1 Arrest
GNF-7's induction of G1 arrest is a multi-faceted process involving the inhibition of several kinases and the modulation of the EWS::FLI1 oncogenic program. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of GNF-7-induced G1 arrest in Ewing Sarcoma cells.
Experimental Workflow for Assessing GNF-7 Activity
A typical workflow to evaluate the effect of GNF-7 on Ewing Sarcoma cells involves cell culture, treatment, and subsequent analysis of cell viability, cell cycle distribution, and protein expression.
Caption: Standard experimental workflow for GNF-7 evaluation.
Experimental Protocols
Cell Culture and GNF-7 Treatment
-
Cell Lines: Ewing Sarcoma cell lines such as EW8, RDES, and TC71 are suitable for these experiments.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
GNF-7 Preparation: Prepare a stock solution of GNF-7 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentration (e.g., 40 nM).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing GNF-7 or DMSO (vehicle control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Protocol:
-
Harvest cells by trypsinization, including the culture medium which may contain floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of G1-Related Proteins
This protocol is for the detection of Cyclin D1, CDK4, and phosphorylated Retinoblastoma protein (p-pRb).
Materials:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Recommended Primary Antibodies:
| Target Protein | Host | Dilution | Supplier (Example) | Catalog # (Example) |
| Cyclin D1 | Rabbit | 1:1000 | Cell Signaling Technology | #2922 |
| CDK4 | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-23896 |
| Phospho-Rb (Ser807/811) | Rabbit | 1:1000 | Cell Signaling Technology | #8516 |
| Total Rb | Rabbit | 1:1000 | Cell Signaling Technology | #9309 |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
Protocol:
-
After treatment with GNF-7, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-Actin.
Conclusion
GNF-7 is a valuable tool for investigating the mechanisms of cell cycle control in Ewing Sarcoma. Its ability to induce a robust G1 arrest provides a model system for studying the G1-S checkpoint and the signaling pathways that govern it. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize GNF-7 in their studies, contributing to a deeper understanding of Ewing Sarcoma biology and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
GNF-7: Application Notes and Protocols for Researchers
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor with significant activity against Bcr-Abl, including the T315I "gatekeeper" mutant, Activated Cdc42 kinase 1 (Ack1), Germinal Center Kinase (GCK), and FLT3.[1][2] Its ability to target these key signaling molecules makes it a valuable tool for research in oncology, particularly for hematologic malignancies like Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML) with NRAS mutations or FLT3-ITD.[1][2][3] GNF-7 has been shown to induce cell cycle arrest and apoptosis in cancer cells and demonstrates efficacy in preclinical xenograft models.[4] These application notes provide detailed protocols for the preparation of GNF-7 stock solutions, long-term storage, and its application in common in vitro and in vivo experimental setups.
Chemical Properties and Data Presentation
GNF-7 is characterized by the following chemical properties:
| Property | Value | Reference |
| Chemical Name | N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ | |
| Molecular Weight | 547.53 g/mol | |
| CAS Number | 839706-07-9 | |
| Purity | ≥98% (HPLC) |
GNF-7 Stock Solution Preparation and Long-Term Storage
Materials
-
GNF-7 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM GNF-7 Stock Solution
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature. If the DMSO is hygroscopic, use a freshly opened bottle to ensure optimal solubility.[1][5]
-
Weigh GNF-7: In a sterile microcentrifuge tube, carefully weigh out the desired amount of GNF-7 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.48 mg of GNF-7 (based on a molecular weight of 547.53 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the GNF-7 powder. For a 10 mM stock, add 1 mL of DMSO for every 5.48 mg of GNF-7.
-
Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication or gentle warming (up to 60°C) can be applied to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[5]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials.
Long-Term Storage Recommendations
| Storage Condition | Shelf Life | Reference |
| GNF-7 Powder | ≥ 4 years at -20°C | [6] |
| Stock Solution in DMSO | 2 years at -80°C | [1] |
| Stock Solution in DMSO | 1 year at -20°C | [1] |
Note: It is highly recommended to store stock solutions at -80°C for maximum stability.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a typical cell proliferation assay to determine the half-maximal inhibitory concentration (IC₅₀) of GNF-7.
Workflow:
Caption: Workflow for an in vitro cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
GNF-7 Dilution: Prepare a series of dilutions of the GNF-7 stock solution in cell culture medium. A typical starting concentration for the highest dose might be 1 µM, with subsequent 2- or 3-fold dilutions.
-
Treatment: Add the GNF-7 dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus GNF-7 concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of GNF-7 on the phosphorylation status of its downstream targets.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with GNF-7 at the desired concentration (e.g., 1 µM) for a specified time (e.g., 2 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-STAT5, STAT5, p-ERK, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Image the blot and perform densitometry analysis to quantify the changes in protein phosphorylation.
In Vivo Studies
For in vivo experiments in mouse models, GNF-7 can be administered orally.[4]
Formulation for Oral Administration
A common formulation for oral gavage in mice is a suspension in a vehicle such as:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]
-
0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
Note: The final DMSO concentration should be kept low to avoid toxicity.
Dosing
GNF-7 has been shown to be effective in xenograft models at doses ranging from 10-20 mg/kg, administered daily by oral gavage.[1][4]
Signaling Pathways Inhibited by GNF-7
GNF-7 is a multi-kinase inhibitor that affects several critical cancer-related signaling pathways.
Caption: GNF-7 inhibits multiple kinases, leading to the downregulation of key oncogenic signaling pathways.
This diagram illustrates that GNF-7 inhibits Bcr-Abl, Ack1, GCK, and FLT3.[1][2] This inhibition leads to the suppression of downstream signaling pathways including Ras, PI3K/AKT/mTOR, MAPK/ERK, and STAT5, ultimately resulting in decreased cell proliferation, cell cycle arrest, and apoptosis.[1][2][3]
Troubleshooting
| Problem | Possible Cause | Solution |
| GNF-7 precipitates out of solution | Poor quality DMSO, repeated freeze-thaw cycles, or exceeding solubility limit. | Use fresh, anhydrous DMSO. Aliquot stock solutions to avoid freeze-thaw. Ensure the final concentration in aqueous media is low enough to maintain solubility. |
| Inconsistent results in cell-based assays | Inaccurate pipetting, cell passage number, or variability in GNF-7 stock. | Use calibrated pipettes. Maintain consistent cell culture practices. Prepare a fresh dilution of GNF-7 from a new aliquot for each experiment. |
| No effect observed in vivo | Poor bioavailability due to improper formulation or rapid metabolism. | Optimize the formulation and vehicle for oral administration. Consider increasing the dosing frequency if the compound has a short half-life. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
GNF-7: Application Notes and Protocols for Researchers
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor with significant activity against Bcr-Abl, including the T315I "gatekeeper" mutant, Activated Cdc42 kinase 1 (Ack1), Germinal Center Kinase (GCK), and FLT3.[1][2] Its ability to target these key signaling molecules makes it a valuable tool for research in oncology, particularly for hematologic malignancies like Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML) with NRAS mutations or FLT3-ITD.[1][2][3] GNF-7 has been shown to induce cell cycle arrest and apoptosis in cancer cells and demonstrates efficacy in preclinical xenograft models.[4] These application notes provide detailed protocols for the preparation of GNF-7 stock solutions, long-term storage, and its application in common in vitro and in vivo experimental setups.
Chemical Properties and Data Presentation
GNF-7 is characterized by the following chemical properties:
| Property | Value | Reference |
| Chemical Name | N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ | |
| Molecular Weight | 547.53 g/mol | |
| CAS Number | 839706-07-9 | |
| Purity | ≥98% (HPLC) |
GNF-7 Stock Solution Preparation and Long-Term Storage
Materials
-
GNF-7 powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM GNF-7 Stock Solution
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature. If the DMSO is hygroscopic, use a freshly opened bottle to ensure optimal solubility.[1][5]
-
Weigh GNF-7: In a sterile microcentrifuge tube, carefully weigh out the desired amount of GNF-7 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.48 mg of GNF-7 (based on a molecular weight of 547.53 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the GNF-7 powder. For a 10 mM stock, add 1 mL of DMSO for every 5.48 mg of GNF-7.
-
Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication or gentle warming (up to 60°C) can be applied to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[5]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials.
Long-Term Storage Recommendations
| Storage Condition | Shelf Life | Reference |
| GNF-7 Powder | ≥ 4 years at -20°C | [6] |
| Stock Solution in DMSO | 2 years at -80°C | [1] |
| Stock Solution in DMSO | 1 year at -20°C | [1] |
Note: It is highly recommended to store stock solutions at -80°C for maximum stability.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a typical cell proliferation assay to determine the half-maximal inhibitory concentration (IC₅₀) of GNF-7.
Workflow:
Caption: Workflow for an in vitro cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
GNF-7 Dilution: Prepare a series of dilutions of the GNF-7 stock solution in cell culture medium. A typical starting concentration for the highest dose might be 1 µM, with subsequent 2- or 3-fold dilutions.
-
Treatment: Add the GNF-7 dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus GNF-7 concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of GNF-7 on the phosphorylation status of its downstream targets.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with GNF-7 at the desired concentration (e.g., 1 µM) for a specified time (e.g., 2 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-STAT5, STAT5, p-ERK, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Image the blot and perform densitometry analysis to quantify the changes in protein phosphorylation.
In Vivo Studies
For in vivo experiments in mouse models, GNF-7 can be administered orally.[4]
Formulation for Oral Administration
A common formulation for oral gavage in mice is a suspension in a vehicle such as:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]
-
0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
Note: The final DMSO concentration should be kept low to avoid toxicity.
Dosing
GNF-7 has been shown to be effective in xenograft models at doses ranging from 10-20 mg/kg, administered daily by oral gavage.[1][4]
Signaling Pathways Inhibited by GNF-7
GNF-7 is a multi-kinase inhibitor that affects several critical cancer-related signaling pathways.
Caption: GNF-7 inhibits multiple kinases, leading to the downregulation of key oncogenic signaling pathways.
This diagram illustrates that GNF-7 inhibits Bcr-Abl, Ack1, GCK, and FLT3.[1][2] This inhibition leads to the suppression of downstream signaling pathways including Ras, PI3K/AKT/mTOR, MAPK/ERK, and STAT5, ultimately resulting in decreased cell proliferation, cell cycle arrest, and apoptosis.[1][2][3]
Troubleshooting
| Problem | Possible Cause | Solution |
| GNF-7 precipitates out of solution | Poor quality DMSO, repeated freeze-thaw cycles, or exceeding solubility limit. | Use fresh, anhydrous DMSO. Aliquot stock solutions to avoid freeze-thaw. Ensure the final concentration in aqueous media is low enough to maintain solubility. |
| Inconsistent results in cell-based assays | Inaccurate pipetting, cell passage number, or variability in GNF-7 stock. | Use calibrated pipettes. Maintain consistent cell culture practices. Prepare a fresh dilution of GNF-7 from a new aliquot for each experiment. |
| No effect observed in vivo | Poor bioavailability due to improper formulation or rapid metabolism. | Optimize the formulation and vehicle for oral administration. Consider increasing the dosing frequency if the compound has a short half-life. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
Application Notes and Protocols for Determining the IC50 of GNF7686 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a promising anti-parasitic compound that has demonstrated potent activity against kinetoplastid protozoa, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of visceral leishmaniasis).[1] Understanding the potency of this compound, quantified by its half-maximal inhibitory concentration (IC50), is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for determining the IC50 of this compound against the intracellular amastigote stage of these parasites, which is the clinically relevant form residing within host cells.
Mechanism of Action: this compound targets the cytochrome b (CYTB) protein, a key component of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).[1] Specifically, it acts as an inhibitor of the Qi site of cytochrome b, disrupting mitochondrial respiration and leading to parasite death.[1] This mechanism underscores the importance of assessing the compound's activity in the metabolically active intracellular stage of the parasites.
Data Presentation
The following table provides a template for summarizing the IC50 values of this compound against different parasite species and strains within various host cell lines.
| Parasite Species | Parasite Strain | Host Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) | Selectivity Index (SI) |
| Trypanosoma cruzi | Tulahuen | Vero | Benznidazole: | ||
| Trypanosoma cruzi | Y | RAW 264.7 | Benznidazole: | ||
| Trypanosoma cruzi | Dm28c | DH82 | Benznidazole: | ||
| Leishmania donovani | DD8 | THP-1 | Amphotericin B: | ||
| Leishmania donovani | AG83 | RAW 264.7 | Miltefosine: |
Note: The IC50 values for the positive controls (Benznidazole for T. cruzi and Amphotericin B/Miltefosine for L. donovani) should be determined concurrently to validate the assay. The Selectivity Index (SI) is calculated as the ratio of the host cell cytotoxicity (CC50) to the parasite IC50, providing a measure of the compound's specificity.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound within the parasite's mitochondrion.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound against intracellular amastigotes.
Experimental Protocols
Host Cell Culture
Cell Lines:
-
Human Monocytic Cell Line: THP-1 (differentiated into macrophages)[6]
-
Vero Cells (African green monkey kidney epithelial cells): Suitable for T. cruzi infection.[7]
Culture Conditions:
-
Culture cells in their recommended medium (e.g., DMEM for RAW 264.7 and Vero, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours prior to infection.
Parasite Culture
Trypanosoma cruzi
-
Maintain epimastigotes in liver infusion tryptose (LIT) medium at 28°C.
-
To obtain infective trypomastigotes, infect a monolayer of Vero cells with late-log phase epimastigotes.
-
After 5-7 days, harvest the trypomastigotes from the culture supernatant.
Leishmania donovani
-
Culture promastigotes in M199 medium supplemented with 10% FBS at 26°C.[2]
-
Use stationary phase promastigotes for macrophage infection, as they are more infective.
Preparation of this compound
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.
Intracellular Amastigote IC50 Assay
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 to 5 x 10^4 cells per well). Incubate for 24 hours.
-
Infection:
-
For T. cruzi, infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasites:cell).[4] Incubate for 4-6 hours to allow for parasite invasion.
-
For L. donovani, infect the macrophage monolayer with stationary phase promastigotes at an MOI of 10:1.[2] Incubate for 4-6 hours.
-
-
Washing: After the infection period, gently wash the wells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove extracellular parasites.
-
Treatment: Add fresh culture medium containing the serial dilutions of this compound to the infected cells. Include wells for untreated infected cells (negative control) and a known anti-parasitic drug (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
Quantification of Intracellular Amastigotes:
-
Microscopy:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Count the number of amastigotes per 100 host cells under a light microscope.
-
The percentage of inhibition is calculated relative to the untreated control.
-
-
Reporter Gene Assay (if using transgenic parasites):
-
If using parasites expressing a reporter gene (e.g., β-galactosidase or luciferase), lyse the cells and add the appropriate substrate.
-
Measure the signal (colorimetric or luminescence) using a plate reader.
-
The signal intensity is proportional to the number of viable parasites.
-
-
-
Data Analysis:
-
Normalize the data by expressing the parasite viability as a percentage of the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC50 is the concentration of this compound that produces 50% inhibition of parasite growth.[1]
-
Host Cell Cytotoxicity Assay (CC50)
It is essential to determine the cytotoxicity of this compound against the host cells to assess its selectivity.
-
Seed the uninfected host cells in a 96-well plate at the same density as the IC50 assay.
-
Treat the cells with the same serial dilutions of this compound.
-
Incubate for the same duration as the IC50 assay (48-72 hours).
-
Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay.
-
Calculate the CC50 value, which is the concentration of this compound that reduces host cell viability by 50%.
Conclusion
These protocols provide a comprehensive framework for the accurate and reproducible determination of the IC50 of this compound against the intracellular forms of Trypanosoma cruzi and Leishmania donovani. Adherence to these detailed methodologies will ensure the generation of high-quality data, which is fundamental for the continued development of this compound as a potential treatment for Chagas disease and leishmaniasis. The inclusion of appropriate controls and the assessment of host cell cytotoxicity are critical for the robust evaluation of the compound's efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Leishmania donovani Infection Enhances Lateral Mobility of Macrophage Membrane Protein Which Is Reversed by Liposomal Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanosoma Cruzi Lineages Shape Macrophage Cytokine Profiles in Single and Mixed Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Canine Macrophage DH82 Cell Line As a Model to Study Susceptibility to Trypanosoma cruzi Infection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of GNF7686 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a promising anti-parasitic compound that has demonstrated potent activity against kinetoplastid protozoa, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of visceral leishmaniasis).[1] Understanding the potency of this compound, quantified by its half-maximal inhibitory concentration (IC50), is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for determining the IC50 of this compound against the intracellular amastigote stage of these parasites, which is the clinically relevant form residing within host cells.
Mechanism of Action: this compound targets the cytochrome b (CYTB) protein, a key component of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).[1] Specifically, it acts as an inhibitor of the Qi site of cytochrome b, disrupting mitochondrial respiration and leading to parasite death.[1] This mechanism underscores the importance of assessing the compound's activity in the metabolically active intracellular stage of the parasites.
Data Presentation
The following table provides a template for summarizing the IC50 values of this compound against different parasite species and strains within various host cell lines.
| Parasite Species | Parasite Strain | Host Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) | Selectivity Index (SI) |
| Trypanosoma cruzi | Tulahuen | Vero | Benznidazole: | ||
| Trypanosoma cruzi | Y | RAW 264.7 | Benznidazole: | ||
| Trypanosoma cruzi | Dm28c | DH82 | Benznidazole: | ||
| Leishmania donovani | DD8 | THP-1 | Amphotericin B: | ||
| Leishmania donovani | AG83 | RAW 264.7 | Miltefosine: |
Note: The IC50 values for the positive controls (Benznidazole for T. cruzi and Amphotericin B/Miltefosine for L. donovani) should be determined concurrently to validate the assay. The Selectivity Index (SI) is calculated as the ratio of the host cell cytotoxicity (CC50) to the parasite IC50, providing a measure of the compound's specificity.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound within the parasite's mitochondrion.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound against intracellular amastigotes.
Experimental Protocols
Host Cell Culture
Cell Lines:
-
Human Monocytic Cell Line: THP-1 (differentiated into macrophages)[6]
-
Vero Cells (African green monkey kidney epithelial cells): Suitable for T. cruzi infection.[7]
Culture Conditions:
-
Culture cells in their recommended medium (e.g., DMEM for RAW 264.7 and Vero, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours prior to infection.
Parasite Culture
Trypanosoma cruzi
-
Maintain epimastigotes in liver infusion tryptose (LIT) medium at 28°C.
-
To obtain infective trypomastigotes, infect a monolayer of Vero cells with late-log phase epimastigotes.
-
After 5-7 days, harvest the trypomastigotes from the culture supernatant.
Leishmania donovani
-
Culture promastigotes in M199 medium supplemented with 10% FBS at 26°C.[2]
-
Use stationary phase promastigotes for macrophage infection, as they are more infective.
Preparation of this compound
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.
Intracellular Amastigote IC50 Assay
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 to 5 x 10^4 cells per well). Incubate for 24 hours.
-
Infection:
-
For T. cruzi, infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasites:cell).[4] Incubate for 4-6 hours to allow for parasite invasion.
-
For L. donovani, infect the macrophage monolayer with stationary phase promastigotes at an MOI of 10:1.[2] Incubate for 4-6 hours.
-
-
Washing: After the infection period, gently wash the wells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove extracellular parasites.
-
Treatment: Add fresh culture medium containing the serial dilutions of this compound to the infected cells. Include wells for untreated infected cells (negative control) and a known anti-parasitic drug (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
Quantification of Intracellular Amastigotes:
-
Microscopy:
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 host cells under a light microscope.
-
The percentage of inhibition is calculated relative to the untreated control.
-
-
Reporter Gene Assay (if using transgenic parasites):
-
If using parasites expressing a reporter gene (e.g., β-galactosidase or luciferase), lyse the cells and add the appropriate substrate.
-
Measure the signal (colorimetric or luminescence) using a plate reader.
-
The signal intensity is proportional to the number of viable parasites.
-
-
-
Data Analysis:
-
Normalize the data by expressing the parasite viability as a percentage of the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC50 is the concentration of this compound that produces 50% inhibition of parasite growth.[1]
-
Host Cell Cytotoxicity Assay (CC50)
It is essential to determine the cytotoxicity of this compound against the host cells to assess its selectivity.
-
Seed the uninfected host cells in a 96-well plate at the same density as the IC50 assay.
-
Treat the cells with the same serial dilutions of this compound.
-
Incubate for the same duration as the IC50 assay (48-72 hours).
-
Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay.
-
Calculate the CC50 value, which is the concentration of this compound that reduces host cell viability by 50%.
Conclusion
These protocols provide a comprehensive framework for the accurate and reproducible determination of the IC50 of this compound against the intracellular forms of Trypanosoma cruzi and Leishmania donovani. Adherence to these detailed methodologies will ensure the generation of high-quality data, which is fundamental for the continued development of this compound as a potential treatment for Chagas disease and leishmaniasis. The inclusion of appropriate controls and the assessment of host cell cytotoxicity are critical for the robust evaluation of the compound's efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Leishmania donovani Infection Enhances Lateral Mobility of Macrophage Membrane Protein Which Is Reversed by Liposomal Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanosoma Cruzi Lineages Shape Macrophage Cytokine Profiles in Single and Mixed Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Canine Macrophage DH82 Cell Line As a Model to Study Susceptibility to Trypanosoma cruzi Infection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF-7 Combination Therapy with TOP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a multi-kinase inhibitor initially developed as a potent antagonist of the Bcr-Abl tyrosine kinase, including activity against the T315I "gatekeeper" mutation that confers resistance to other Abl inhibitors.[1] Subsequent research has revealed its broader kinase inhibitory profile, targeting key signaling molecules such as ACK1, GCK, p38α, EphA2, and Lyn.[1][2][3] Topoisomerase I (TOP1) inhibitors, such as irinotecan (B1672180) and its active metabolite SN-38, are established anticancer agents that induce DNA damage by trapping TOP1-DNA cleavage complexes, leading to single and double-strand breaks.[4][5][6]
Recent studies have uncovered a synthetic lethal interaction between GNF-7 and TOP1 inhibition in Ewing sarcoma, a pediatric bone and soft tissue cancer.[7][8] This combination therapy has demonstrated synergistic cytotoxicity and improved survival in preclinical models, suggesting a promising therapeutic strategy for cancers, particularly those with TOP1 inhibitor resistance or deficiencies in DNA damage response pathways.[7] These application notes provide detailed protocols for investigating the combination of GNF-7 and TOP1 inhibitors in a research setting.
Mechanism of Action and Signaling Pathway
Irinotecan, a prodrug, is converted to its active metabolite SN-38, which stabilizes the complex between TOP1 and DNA. This prevents the re-ligation of single-strand DNA breaks created by TOP1 during DNA replication and transcription, leading to the accumulation of DNA damage and the formation of lethal double-strand breaks.[4][6] GNF-7, through its inhibition of multiple kinases, is thought to potentiate the effects of TOP1 inhibitors by interfering with cellular DNA damage response (DDR) pathways and other survival signaling cascades. The combined action leads to enhanced cell cycle arrest, apoptosis, and tumor growth inhibition.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of GNF-7 and its combination with TOP1 inhibitors.
Table 1: In Vitro Cytotoxicity of GNF-7 in Ewing Sarcoma Cell Lines
| Cell Line | TOP1 Status | GNF-7 IC50 (nM) | Reference |
| EW8 | Wild-Type | 310 | [8] |
| EW8 | Knockdown | 34 | [8] |
| RDES | Wild-Type | >1000 | [8] |
| RDES | Knockdown | ~200 | [8] |
| TC71 | Wild-Type | >1000 | [8] |
| TC71 | Knockdown | ~300 | [8] |
Table 2: In Vivo Efficacy of GNF-7 and Irinotecan Combination in an Orthotopic Ewing Sarcoma (EW8) Mouse Model
| Treatment Group | Dose and Schedule | Average Tumor Volume (Day 28, mm³) | Survival Benefit (vs. Vehicle) | Reference | | :--- | :--- | :--- | :--- | | Vehicle | - | ~1200 | - |[7] | | Irinotecan | 1.25 mg/kg, weekly | ~800 | Moderate |[7] | | GNF-7 | 10 mg/kg, daily | ~900 | Moderate |[7] | | Combination | Irinotecan (1.25 mg/kg, weekly) + GNF-7 (10 mg/kg, daily) | ~300 | Significant (p=0.0388) |[7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of GNF-7 and irinotecan, alone and in combination, on cancer cell lines.
Materials:
-
Ewing sarcoma cell lines (e.g., EW8, TC71, RDES)
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
GNF-7 (stock solution in DMSO)
-
Irinotecan (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of GNF-7 and irinotecan in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
Western Blot Analysis for DNA Damage Markers
This protocol is for detecting the induction of DNA damage by assessing the phosphorylation of H2AX (γH2AX).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-γH2AX)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
In Vivo Orthotopic Ewing Sarcoma Xenograft Model
This protocol describes the establishment of an orthotopic Ewing sarcoma model and treatment with GNF-7 and irinotecan.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Ewing sarcoma cells (e.g., EW8)
-
Matrigel
-
GNF-7 (formulated for oral gavage)
-
Irinotecan (formulated for intraperitoneal injection)
-
Vehicle controls
-
Calipers for tumor measurement
Procedure:
-
Harvest EW8 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells per 50 µL.
-
Anesthetize the mice and surgically implant the cell suspension into the gastrocnemius muscle of the hind limb.
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Administer GNF-7 (e.g., 10 mg/kg) daily via oral gavage.
-
Administer irinotecan (e.g., 1.25 mg/kg) weekly via intraperitoneal injection.
-
Administer vehicle controls on the same schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry for γH2AX).
Conclusion
The combination of GNF-7 and TOP1 inhibitors like irinotecan represents a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional therapies. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination in various cancer models. Further research is warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. bosterbio.com [bosterbio.com]
- 7. real-research.com [real-research.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for GNF-7 Combination Therapy with TOP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a multi-kinase inhibitor initially developed as a potent antagonist of the Bcr-Abl tyrosine kinase, including activity against the T315I "gatekeeper" mutation that confers resistance to other Abl inhibitors.[1] Subsequent research has revealed its broader kinase inhibitory profile, targeting key signaling molecules such as ACK1, GCK, p38α, EphA2, and Lyn.[1][2][3] Topoisomerase I (TOP1) inhibitors, such as irinotecan and its active metabolite SN-38, are established anticancer agents that induce DNA damage by trapping TOP1-DNA cleavage complexes, leading to single and double-strand breaks.[4][5][6]
Recent studies have uncovered a synthetic lethal interaction between GNF-7 and TOP1 inhibition in Ewing sarcoma, a pediatric bone and soft tissue cancer.[7][8] This combination therapy has demonstrated synergistic cytotoxicity and improved survival in preclinical models, suggesting a promising therapeutic strategy for cancers, particularly those with TOP1 inhibitor resistance or deficiencies in DNA damage response pathways.[7] These application notes provide detailed protocols for investigating the combination of GNF-7 and TOP1 inhibitors in a research setting.
Mechanism of Action and Signaling Pathway
Irinotecan, a prodrug, is converted to its active metabolite SN-38, which stabilizes the complex between TOP1 and DNA. This prevents the re-ligation of single-strand DNA breaks created by TOP1 during DNA replication and transcription, leading to the accumulation of DNA damage and the formation of lethal double-strand breaks.[4][6] GNF-7, through its inhibition of multiple kinases, is thought to potentiate the effects of TOP1 inhibitors by interfering with cellular DNA damage response (DDR) pathways and other survival signaling cascades. The combined action leads to enhanced cell cycle arrest, apoptosis, and tumor growth inhibition.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of GNF-7 and its combination with TOP1 inhibitors.
Table 1: In Vitro Cytotoxicity of GNF-7 in Ewing Sarcoma Cell Lines
| Cell Line | TOP1 Status | GNF-7 IC50 (nM) | Reference |
| EW8 | Wild-Type | 310 | [8] |
| EW8 | Knockdown | 34 | [8] |
| RDES | Wild-Type | >1000 | [8] |
| RDES | Knockdown | ~200 | [8] |
| TC71 | Wild-Type | >1000 | [8] |
| TC71 | Knockdown | ~300 | [8] |
Table 2: In Vivo Efficacy of GNF-7 and Irinotecan Combination in an Orthotopic Ewing Sarcoma (EW8) Mouse Model
| Treatment Group | Dose and Schedule | Average Tumor Volume (Day 28, mm³) | Survival Benefit (vs. Vehicle) | Reference | | :--- | :--- | :--- | :--- | | Vehicle | - | ~1200 | - |[7] | | Irinotecan | 1.25 mg/kg, weekly | ~800 | Moderate |[7] | | GNF-7 | 10 mg/kg, daily | ~900 | Moderate |[7] | | Combination | Irinotecan (1.25 mg/kg, weekly) + GNF-7 (10 mg/kg, daily) | ~300 | Significant (p=0.0388) |[7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of GNF-7 and irinotecan, alone and in combination, on cancer cell lines.
Materials:
-
Ewing sarcoma cell lines (e.g., EW8, TC71, RDES)
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
GNF-7 (stock solution in DMSO)
-
Irinotecan (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of GNF-7 and irinotecan in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
Western Blot Analysis for DNA Damage Markers
This protocol is for detecting the induction of DNA damage by assessing the phosphorylation of H2AX (γH2AX).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-γH2AX)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
In Vivo Orthotopic Ewing Sarcoma Xenograft Model
This protocol describes the establishment of an orthotopic Ewing sarcoma model and treatment with GNF-7 and irinotecan.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Ewing sarcoma cells (e.g., EW8)
-
Matrigel
-
GNF-7 (formulated for oral gavage)
-
Irinotecan (formulated for intraperitoneal injection)
-
Vehicle controls
-
Calipers for tumor measurement
Procedure:
-
Harvest EW8 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells per 50 µL.
-
Anesthetize the mice and surgically implant the cell suspension into the gastrocnemius muscle of the hind limb.
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Administer GNF-7 (e.g., 10 mg/kg) daily via oral gavage.
-
Administer irinotecan (e.g., 1.25 mg/kg) weekly via intraperitoneal injection.
-
Administer vehicle controls on the same schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry for γH2AX).
Conclusion
The combination of GNF-7 and TOP1 inhibitors like irinotecan represents a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional therapies. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination in various cancer models. Further research is warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. bosterbio.com [bosterbio.com]
- 7. real-research.com [real-research.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Demonstrating GNF-7 and FLT3 Binding using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and characterize the interaction between a ligand, such as a small molecule drug, and its protein target within the complex environment of a living cell.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins will remain soluble.[2] The amount of soluble protein remaining at different temperatures can then be quantified, typically by Western blotting or mass spectrometry, to assess the extent of target engagement.
GNF-7 is a multi-targeted kinase inhibitor that has shown efficacy against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3][4] Mutations in FLT3 can lead to constitutive activation of its downstream signaling pathways, promoting cell proliferation and survival.[5][6] GNF-7 has been demonstrated to bind to FLT3 and inhibit these pathways.[3][4]
These application notes provide a detailed protocol for utilizing CETSA to demonstrate the direct binding of GNF-7 to the FLT3 protein in a cellular context.
Signaling Pathway of FLT3 and Inhibition by GNF-7
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Upon binding of its ligand (FLT3 ligand), the receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival and proliferation.[5] In AML, activating mutations such as internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 result in ligand-independent constitutive activation of the receptor and its downstream signaling, contributing to leukemogenesis.[6] GNF-7 acts as an inhibitor of FLT3, and its binding to the kinase domain is expected to block the autophosphorylation and subsequent activation of these oncogenic signaling pathways.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
Application Notes and Protocols: Demonstrating GNF-7 and FLT3 Binding using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and characterize the interaction between a ligand, such as a small molecule drug, and its protein target within the complex environment of a living cell.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins will remain soluble.[2] The amount of soluble protein remaining at different temperatures can then be quantified, typically by Western blotting or mass spectrometry, to assess the extent of target engagement.
GNF-7 is a multi-targeted kinase inhibitor that has shown efficacy against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3][4] Mutations in FLT3 can lead to constitutive activation of its downstream signaling pathways, promoting cell proliferation and survival.[5][6] GNF-7 has been demonstrated to bind to FLT3 and inhibit these pathways.[3][4]
These application notes provide a detailed protocol for utilizing CETSA to demonstrate the direct binding of GNF-7 to the FLT3 protein in a cellular context.
Signaling Pathway of FLT3 and Inhibition by GNF-7
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Upon binding of its ligand (FLT3 ligand), the receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival and proliferation.[5] In AML, activating mutations such as internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 result in ligand-independent constitutive activation of the receptor and its downstream signaling, contributing to leukemogenesis.[6] GNF-7 acts as an inhibitor of FLT3, and its binding to the kinase domain is expected to block the autophosphorylation and subsequent activation of these oncogenic signaling pathways.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
Troubleshooting & Optimization
GNF7686 Technical Support Center: Solubility and Formulation Guide
This technical support center provides guidance on the solubility of GNF7686, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on available data for the structurally related compound GNF-7, the recommended solvent for dissolving the compound is Dimethyl Sulfoxide (DMSO). It is important to use fresh, high-quality DMSO to ensure optimal solubility, as DMSO can absorb moisture, which may reduce its solvating power.[1][2]
Q2: What is the solubility of this compound in common solvents?
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my experiment. What should I do?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer. To troubleshoot this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of this compound. High concentrations of organic solvents can be toxic to cells.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve any precipitate that has formed.
-
Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious of the compound's stability at higher temperatures.
-
Use of Surfactants or Co-solvents: For in vivo formulations, a common approach is to use a co-solvent system. For example, a formulation could consist of 50 μL of a 20 mg/mL DMSO stock solution added to 400 μL of PEG300, mixed well, followed by the addition of 50 μL of Tween-80, and finally brought to a 1 mL volume with ddH₂O.[2] Such formulations should be prepared fresh.
Q4: Can I store this compound in solution?
It is generally recommended to store stock solutions of this compound in DMSO at -20°C or -80°C for long-term storage. For aqueous solutions, it is not recommended to store them for more than one day due to the potential for precipitation and degradation.[3]
Quantitative Solubility Data
The following table summarizes the known solubility of the related compound GNF-7 in various solvents. This data can be used as a starting point for this compound.
| Solvent | Solubility | Molar Concentration (at MW: 547.6 g/mol ) |
| DMSO | 20 mg/mL[2] | 36.52 mM[2] |
| Water | Insoluble[2] | - |
| Ethanol | Insoluble[2] | - |
Note: The molecular weight of GNF-7 (547.6 g/mol ) is used for the molar concentration calculation and may differ for this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of GNF-7 in DMSO:
-
Weigh the Compound: Accurately weigh out a specific mass of GNF-7 powder (e.g., 5.48 mg).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For 5.48 mg of GNF-7 (MW: 547.6 g/mol ), this would be 1 mL of DMSO.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Workflow for this compound Solubility Issues
The following diagram illustrates a logical workflow to address common solubility challenges encountered when working with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
GNF7686 Technical Support Center: Solubility and Formulation Guide
This technical support center provides guidance on the solubility of GNF7686, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on available data for the structurally related compound GNF-7, the recommended solvent for dissolving the compound is Dimethyl Sulfoxide (DMSO). It is important to use fresh, high-quality DMSO to ensure optimal solubility, as DMSO can absorb moisture, which may reduce its solvating power.[1][2]
Q2: What is the solubility of this compound in common solvents?
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my experiment. What should I do?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer. To troubleshoot this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of this compound. High concentrations of organic solvents can be toxic to cells.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve any precipitate that has formed.
-
Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious of the compound's stability at higher temperatures.
-
Use of Surfactants or Co-solvents: For in vivo formulations, a common approach is to use a co-solvent system. For example, a formulation could consist of 50 μL of a 20 mg/mL DMSO stock solution added to 400 μL of PEG300, mixed well, followed by the addition of 50 μL of Tween-80, and finally brought to a 1 mL volume with ddH₂O.[2] Such formulations should be prepared fresh.
Q4: Can I store this compound in solution?
It is generally recommended to store stock solutions of this compound in DMSO at -20°C or -80°C for long-term storage. For aqueous solutions, it is not recommended to store them for more than one day due to the potential for precipitation and degradation.[3]
Quantitative Solubility Data
The following table summarizes the known solubility of the related compound GNF-7 in various solvents. This data can be used as a starting point for this compound.
| Solvent | Solubility | Molar Concentration (at MW: 547.6 g/mol ) |
| DMSO | 20 mg/mL[2] | 36.52 mM[2] |
| Water | Insoluble[2] | - |
| Ethanol | Insoluble[2] | - |
Note: The molecular weight of GNF-7 (547.6 g/mol ) is used for the molar concentration calculation and may differ for this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of GNF-7 in DMSO:
-
Weigh the Compound: Accurately weigh out a specific mass of GNF-7 powder (e.g., 5.48 mg).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For 5.48 mg of GNF-7 (MW: 547.6 g/mol ), this would be 1 mL of DMSO.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Workflow for this compound Solubility Issues
The following diagram illustrates a logical workflow to address common solubility challenges encountered when working with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Navigating GNF-7: A Guide to Optimizing Concentration and Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the multi-kinase inhibitor GNF-7, achieving specific, on-target effects while minimizing unintended cellular alterations is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF-7?
GNF-7 is a potent, type-II kinase inhibitor. It was initially identified as an inhibitor of the Bcr-Abl fusion protein, including the T315I "gatekeeper" mutant that confers resistance to other inhibitors.[1][2] GNF-7 also demonstrates potent inhibitory activity against several other kinases, including Activated CDC42 Kinase 1 (ACK1), Germinal Center Kinase (GCK), and FMS-like tyrosine kinase 3 (FLT3).[2][3][4] Its multi-targeted nature necessitates careful concentration optimization to achieve the desired biological outcome.
Q2: What are the known on-target and off-target kinases for GNF-7?
GNF-7 has a range of documented targets, and its specificity is concentration-dependent. The table below summarizes key on- and off-targets with their corresponding inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) | Target Type | Reference |
| Bcr-Abl (wild-type) | <5 | On-target | [1] |
| Bcr-Abl (T315I) | 11 - 61 | On-target | [1][2] |
| Bcr-Abl (G250E) | <5 - 136 | On-target | [1][2] |
| Bcr-Abl (E255V) | 10 - 122 | On-target | [1][2] |
| c-Abl | 133 | On-target | [1] |
| ACK1 | 25 | On-target/Off-target | [2] |
| GCK | 8 | On-target/Off-target | [2] |
| FLT3 (ITD) | Potent Inhibition | On-target | [4] |
| CSK | Potent Inhibition | Off-target | [3][5] |
| p38α | Potent Inhibition | Off-target | [5][6] |
| EphA2 | Potent Inhibition | Off-target | [5][6] |
| Lyn | Potent Inhibition | Off-target | [5][6] |
| ZAK | Potent Inhibition | Off-target | [5][6] |
Q3: What are the typical working concentrations for GNF-7 in cell-based assays?
The optimal concentration of GNF-7 is highly dependent on the cell line and the specific biological question. However, based on published data:
-
For potent anti-proliferative activity in Bcr-Abl positive cells (e.g., Ba/F3) and some colon cancer cell lines (e.g., Colo205, SW620), IC50 values are typically below 11 nM.[1]
-
For inhibition of NRAS-dependent leukemia cells , concentrations around 30 nM (the IC50 for Ba/F3-NRAS-G12D cells) are effective.[3]
-
To observe effects on downstream signaling such as suppression of the AKT/mTOR pathway, concentrations up to 100 nM have been used.[3]
-
In studies on Ewing Sarcoma cells , a concentration of 40 nM was used to elicit differential viability.[5][7]
-
It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: How can I prepare and store GNF-7?
GNF-7 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For example, a 20 mg/mL stock solution in DMSO is equivalent to 36.52 mM.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the powder form can be stored at -20°C for up to 3 years, while stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Troubleshooting Guides
Issue 1: High Cell Toxicity or Unexpected Phenotypes
If you observe excessive cell death or phenotypes inconsistent with the inhibition of your primary target, you may be encountering off-target effects.
Troubleshooting Steps:
-
Lower the GNF-7 Concentration: Off-target effects are often concentration-dependent. Perform a dose-response curve to identify the minimal concentration that yields the desired on-target effect.
-
Perform a Kinase Profile: If resources permit, a kinome-wide profiling experiment can identify the spectrum of kinases inhibited by GNF-7 at your working concentration.[5][7]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to inhibition of the intended target, use a different inhibitor that targets the same kinase but has a distinct chemical structure.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of your target pathway to see if it reverses the observed phenotype.
-
Control Cell Lines: Utilize cell lines that do not express the primary target of GNF-7 to distinguish between on-target and non-specific toxicity.
Issue 2: Lack of Expected On-Target Effect
If you do not observe the anticipated biological effect after GNF-7 treatment, consider the following.
Troubleshooting Steps:
-
Verify GNF-7 Activity: Ensure the compound has not degraded. Prepare a fresh stock solution from powder.
-
Increase GNF-7 Concentration: Your initial concentration may be too low to effectively inhibit the target in your specific cell line. Gradually increase the concentration in a dose-response experiment.
-
Confirm Target Expression: Verify that your cell line expresses the target kinase at the protein level using Western blotting or other protein detection methods.
-
Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that GNF-7 is binding to its intended target within the cell.[4][8]
-
Check Downstream Signaling: Analyze the phosphorylation status of known downstream substrates of your target kinase via Western blotting to confirm pathway inhibition. For example, for Bcr-Abl, check p-CrkL; for the RAS/AKT pathway, check p-AKT and p-S6.[3]
Experimental Protocols
Protocol 1: Dose-Response Curve for GNF-7
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GNF-7 on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
GNF-7 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of GNF-7 in complete cell culture medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the GNF-7 dilutions.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the GNF-7 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the effect of GNF-7 on the phosphorylation of a target kinase's downstream substrates.
Materials:
-
Target cell line
-
Complete cell culture medium
-
GNF-7
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of GNF-7 (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Navigating GNF-7: A Guide to Optimizing Concentration and Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the multi-kinase inhibitor GNF-7, achieving specific, on-target effects while minimizing unintended cellular alterations is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF-7?
GNF-7 is a potent, type-II kinase inhibitor. It was initially identified as an inhibitor of the Bcr-Abl fusion protein, including the T315I "gatekeeper" mutant that confers resistance to other inhibitors.[1][2] GNF-7 also demonstrates potent inhibitory activity against several other kinases, including Activated CDC42 Kinase 1 (ACK1), Germinal Center Kinase (GCK), and FMS-like tyrosine kinase 3 (FLT3).[2][3][4] Its multi-targeted nature necessitates careful concentration optimization to achieve the desired biological outcome.
Q2: What are the known on-target and off-target kinases for GNF-7?
GNF-7 has a range of documented targets, and its specificity is concentration-dependent. The table below summarizes key on- and off-targets with their corresponding inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) | Target Type | Reference |
| Bcr-Abl (wild-type) | <5 | On-target | [1] |
| Bcr-Abl (T315I) | 11 - 61 | On-target | [1][2] |
| Bcr-Abl (G250E) | <5 - 136 | On-target | [1][2] |
| Bcr-Abl (E255V) | 10 - 122 | On-target | [1][2] |
| c-Abl | 133 | On-target | [1] |
| ACK1 | 25 | On-target/Off-target | [2] |
| GCK | 8 | On-target/Off-target | [2] |
| FLT3 (ITD) | Potent Inhibition | On-target | [4] |
| CSK | Potent Inhibition | Off-target | [3][5] |
| p38α | Potent Inhibition | Off-target | [5][6] |
| EphA2 | Potent Inhibition | Off-target | [5][6] |
| Lyn | Potent Inhibition | Off-target | [5][6] |
| ZAK | Potent Inhibition | Off-target | [5][6] |
Q3: What are the typical working concentrations for GNF-7 in cell-based assays?
The optimal concentration of GNF-7 is highly dependent on the cell line and the specific biological question. However, based on published data:
-
For potent anti-proliferative activity in Bcr-Abl positive cells (e.g., Ba/F3) and some colon cancer cell lines (e.g., Colo205, SW620), IC50 values are typically below 11 nM.[1]
-
For inhibition of NRAS-dependent leukemia cells , concentrations around 30 nM (the IC50 for Ba/F3-NRAS-G12D cells) are effective.[3]
-
To observe effects on downstream signaling such as suppression of the AKT/mTOR pathway, concentrations up to 100 nM have been used.[3]
-
In studies on Ewing Sarcoma cells , a concentration of 40 nM was used to elicit differential viability.[5][7]
-
It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: How can I prepare and store GNF-7?
GNF-7 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For example, a 20 mg/mL stock solution in DMSO is equivalent to 36.52 mM.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the powder form can be stored at -20°C for up to 3 years, while stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Troubleshooting Guides
Issue 1: High Cell Toxicity or Unexpected Phenotypes
If you observe excessive cell death or phenotypes inconsistent with the inhibition of your primary target, you may be encountering off-target effects.
Troubleshooting Steps:
-
Lower the GNF-7 Concentration: Off-target effects are often concentration-dependent. Perform a dose-response curve to identify the minimal concentration that yields the desired on-target effect.
-
Perform a Kinase Profile: If resources permit, a kinome-wide profiling experiment can identify the spectrum of kinases inhibited by GNF-7 at your working concentration.[5][7]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to inhibition of the intended target, use a different inhibitor that targets the same kinase but has a distinct chemical structure.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of your target pathway to see if it reverses the observed phenotype.
-
Control Cell Lines: Utilize cell lines that do not express the primary target of GNF-7 to distinguish between on-target and non-specific toxicity.
Issue 2: Lack of Expected On-Target Effect
If you do not observe the anticipated biological effect after GNF-7 treatment, consider the following.
Troubleshooting Steps:
-
Verify GNF-7 Activity: Ensure the compound has not degraded. Prepare a fresh stock solution from powder.
-
Increase GNF-7 Concentration: Your initial concentration may be too low to effectively inhibit the target in your specific cell line. Gradually increase the concentration in a dose-response experiment.
-
Confirm Target Expression: Verify that your cell line expresses the target kinase at the protein level using Western blotting or other protein detection methods.
-
Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that GNF-7 is binding to its intended target within the cell.[4][8]
-
Check Downstream Signaling: Analyze the phosphorylation status of known downstream substrates of your target kinase via Western blotting to confirm pathway inhibition. For example, for Bcr-Abl, check p-CrkL; for the RAS/AKT pathway, check p-AKT and p-S6.[3]
Experimental Protocols
Protocol 1: Dose-Response Curve for GNF-7
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GNF-7 on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
GNF-7 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of GNF-7 in complete cell culture medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the GNF-7 dilutions.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the GNF-7 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the effect of GNF-7 on the phosphorylation of a target kinase's downstream substrates.
Materials:
-
Target cell line
-
Complete cell culture medium
-
GNF-7
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of GNF-7 (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Identifying and Mitigating Off-Target Kinase Activity
Disclaimer: Information regarding the specific off-target kinase activity of GNF7686 is not extensively available in the public domain. Therefore, this technical support center provides a comprehensive guide to the general principles, experimental approaches, and troubleshooting strategies for identifying and mitigating off-target effects of kinase inhibitors, using illustrative examples. The methodologies and data presented here are intended to serve as a general resource for researchers working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target kinase activities and why are they a concern?
Off-target activities occur when a kinase inhibitor binds to and modulates the function of kinases other than its intended target.[1][2] These unintended interactions can lead to a variety of issues in experimental research and drug development, including:
-
Misinterpretation of experimental results: Phenotypes observed could be erroneously attributed to the inhibition of the primary target when they are, in fact, a result of off-target effects.
-
Toxicity and adverse effects: In a therapeutic context, off-target binding can lead to unforeseen side effects.[3]
-
Reduced efficacy: Binding to off-target kinases can lower the effective concentration of the inhibitor at its intended target.
Q2: How can I identify the potential off-target kinases of my inhibitor?
Several robust methods are available to profile the selectivity of a kinase inhibitor across the kinome. The most common approaches include:
-
In Vitro Kinase Profiling Panels: These commercially available services screen your compound against a large panel of purified kinases (e.g., KINOMEscan™) to determine its binding affinity (Kd) or inhibitory concentration (IC50) for each kinase.[4][5][6]
-
Chemical Proteomics (e.g., Kinobeads): This method uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. By competing with the beads for kinase binding, your inhibitor's profile can be determined in a more physiological context.[7][8][9]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays can confirm target and off-target engagement directly within living cells.[10][11][12]
Troubleshooting Guides
Problem 1: My in vitro kinase profiling data shows several potential off-targets. How do I validate these in a cellular context?
It is crucial to confirm if the off-target interactions observed with purified enzymes translate to engagement within a complex cellular environment.
Solution:
Employ cellular target engagement assays to validate the in vitro findings.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein's thermal stability increases upon ligand binding. By treating cells with your inhibitor and then heating them, you can determine which kinases are stabilized, indicating direct binding.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a tracer from a NanoLuc®-tagged kinase by a competitive inhibitor in live cells.
Illustrative Workflow for Off-Target Validation:
Problem 2: My inhibitor shows significant off-target activity. How can I mitigate these effects in my experiments?
Solutions:
-
Use a Lower Concentration: If there is a sufficient therapeutic window between the on-target and off-target potencies, using the inhibitor at the lowest effective concentration that engages the primary target while minimizing off-target engagement is a primary strategy.
-
Employ a Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor for the same primary target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: The most rigorous way to confirm an on-target effect is to use genetic methods, such as siRNA, shRNA, or CRISPR/Cas9, to deplete the target kinase and observe if the phenotype is recapitulated.
-
Chemical Genetic Approaches: This involves engineering your target kinase to be sensitive to an inhibitor that does not affect the wild-type kinase.
Logical Flow for Mitigating Off-Target Effects:
Data Presentation: Illustrative Kinase Selectivity Profile
The following table represents a hypothetical kinase selectivity profile for an inhibitor, "Compound X," as might be determined by a broad kinase panel screen. This demonstrates how to structure such data for clear interpretation.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| Primary Target | 99 | 15 | TK | Intended Target |
| Off-Target A | 95 | 85 | TK | Structurally related to primary target |
| Off-Target B | 88 | 250 | CMGC | |
| Off-Target C | 75 | 900 | STE | |
| Off-Target D | 52 | >1000 | AGC | Weak interaction |
| Non-Target E | 10 | >10000 | CAMK | No significant inhibition |
| Non-Target F | 5 | >10000 | TKL | No significant inhibition |
Experimental Protocols
Protocol 1: Kinobeads Competition Binding Assay
This method assesses inhibitor selectivity in a competitive binding format using native kinases from cell lysates.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding:
-
Aliquot equal amounts of cell lysate.
-
Add your kinase inhibitor at various concentrations (typically a serial dilution) or a DMSO vehicle control to the lysates.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add kinobeads slurry to each lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended for high throughput).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins pulled down in each condition.
-
Calculate the relative abundance of each kinase in the presence of the inhibitor compared to the DMSO control to determine the dose-dependent inhibition of binding.
-
Workflow Diagram for Kinobeads Assay:
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines target engagement in intact cells by measuring changes in protein thermal stability upon inhibitor binding.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with your kinase inhibitor at various concentrations or with a DMSO vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase and suspected off-target kinases in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and control samples to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay quantifies inhibitor binding to a specific kinase target.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a HaloTag®-fusion protein that serves as the energy acceptor. Alternatively, use pre-engineered cell lines.
-
Plate the transfected cells in a suitable assay plate (e.g., 384-well white plate).
-
-
Assay Setup:
-
Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells.
-
Add your kinase inhibitor at various concentrations.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase's active site.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio as a function of inhibitor concentration to determine the IC50 value for target engagement.
-
References
- 1. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Kinase Activity
Disclaimer: Information regarding the specific off-target kinase activity of GNF7686 is not extensively available in the public domain. Therefore, this technical support center provides a comprehensive guide to the general principles, experimental approaches, and troubleshooting strategies for identifying and mitigating off-target effects of kinase inhibitors, using illustrative examples. The methodologies and data presented here are intended to serve as a general resource for researchers working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target kinase activities and why are they a concern?
Off-target activities occur when a kinase inhibitor binds to and modulates the function of kinases other than its intended target.[1][2] These unintended interactions can lead to a variety of issues in experimental research and drug development, including:
-
Misinterpretation of experimental results: Phenotypes observed could be erroneously attributed to the inhibition of the primary target when they are, in fact, a result of off-target effects.
-
Toxicity and adverse effects: In a therapeutic context, off-target binding can lead to unforeseen side effects.[3]
-
Reduced efficacy: Binding to off-target kinases can lower the effective concentration of the inhibitor at its intended target.
Q2: How can I identify the potential off-target kinases of my inhibitor?
Several robust methods are available to profile the selectivity of a kinase inhibitor across the kinome. The most common approaches include:
-
In Vitro Kinase Profiling Panels: These commercially available services screen your compound against a large panel of purified kinases (e.g., KINOMEscan™) to determine its binding affinity (Kd) or inhibitory concentration (IC50) for each kinase.[4][5][6]
-
Chemical Proteomics (e.g., Kinobeads): This method uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. By competing with the beads for kinase binding, your inhibitor's profile can be determined in a more physiological context.[7][8][9]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays can confirm target and off-target engagement directly within living cells.[10][11][12]
Troubleshooting Guides
Problem 1: My in vitro kinase profiling data shows several potential off-targets. How do I validate these in a cellular context?
It is crucial to confirm if the off-target interactions observed with purified enzymes translate to engagement within a complex cellular environment.
Solution:
Employ cellular target engagement assays to validate the in vitro findings.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein's thermal stability increases upon ligand binding. By treating cells with your inhibitor and then heating them, you can determine which kinases are stabilized, indicating direct binding.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a tracer from a NanoLuc®-tagged kinase by a competitive inhibitor in live cells.
Illustrative Workflow for Off-Target Validation:
Problem 2: My inhibitor shows significant off-target activity. How can I mitigate these effects in my experiments?
Solutions:
-
Use a Lower Concentration: If there is a sufficient therapeutic window between the on-target and off-target potencies, using the inhibitor at the lowest effective concentration that engages the primary target while minimizing off-target engagement is a primary strategy.
-
Employ a Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor for the same primary target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: The most rigorous way to confirm an on-target effect is to use genetic methods, such as siRNA, shRNA, or CRISPR/Cas9, to deplete the target kinase and observe if the phenotype is recapitulated.
-
Chemical Genetic Approaches: This involves engineering your target kinase to be sensitive to an inhibitor that does not affect the wild-type kinase.
Logical Flow for Mitigating Off-Target Effects:
Data Presentation: Illustrative Kinase Selectivity Profile
The following table represents a hypothetical kinase selectivity profile for an inhibitor, "Compound X," as might be determined by a broad kinase panel screen. This demonstrates how to structure such data for clear interpretation.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| Primary Target | 99 | 15 | TK | Intended Target |
| Off-Target A | 95 | 85 | TK | Structurally related to primary target |
| Off-Target B | 88 | 250 | CMGC | |
| Off-Target C | 75 | 900 | STE | |
| Off-Target D | 52 | >1000 | AGC | Weak interaction |
| Non-Target E | 10 | >10000 | CAMK | No significant inhibition |
| Non-Target F | 5 | >10000 | TKL | No significant inhibition |
Experimental Protocols
Protocol 1: Kinobeads Competition Binding Assay
This method assesses inhibitor selectivity in a competitive binding format using native kinases from cell lysates.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding:
-
Aliquot equal amounts of cell lysate.
-
Add your kinase inhibitor at various concentrations (typically a serial dilution) or a DMSO vehicle control to the lysates.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add kinobeads slurry to each lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended for high throughput).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins pulled down in each condition.
-
Calculate the relative abundance of each kinase in the presence of the inhibitor compared to the DMSO control to determine the dose-dependent inhibition of binding.
-
Workflow Diagram for Kinobeads Assay:
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines target engagement in intact cells by measuring changes in protein thermal stability upon inhibitor binding.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with your kinase inhibitor at various concentrations or with a DMSO vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase and suspected off-target kinases in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and control samples to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay quantifies inhibitor binding to a specific kinase target.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a HaloTag®-fusion protein that serves as the energy acceptor. Alternatively, use pre-engineered cell lines.
-
Plate the transfected cells in a suitable assay plate (e.g., 384-well white plate).
-
-
Assay Setup:
-
Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells.
-
Add your kinase inhibitor at various concentrations.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase's active site.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio as a function of inhibitor concentration to determine the IC50 value for target engagement.
-
References
- 1. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to GNF7686 in Kinetoplastids
Note to Researchers: Current scientific literature primarily describes the activity and resistance mechanisms of GNF7686 in the context of kinetoplastid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of visceral leishmaniasis). The information provided herein pertains to this established area of research.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to this compound in their experiments with these parasites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My parasite cultures have stopped responding to this compound treatment. What is the likely mechanism of this acquired resistance?
A1: The most probable cause of acquired resistance to this compound is the emergence of specific point mutations in the gene encoding cytochrome b (Cytb).[1][2] this compound is an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), specifically targeting the Qi (ubiquinone reduction) site of cytochrome b.[1] Mutations in this region can prevent the drug from binding effectively, thereby restoring the function of the electron transport chain even in the presence of the compound.
A common mutation observed in this compound-resistant T. cruzi is L197F in the cytochrome b Qi site.[2]
Q2: How can I confirm that my parasite line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to determine the half-maximal effective concentration (EC50) of this compound for your potentially resistant line and compare it to the parental, sensitive (wild-type) line. A significant increase in the EC50 value for the treated line indicates the development of resistance.
Q3: What are the specific mutations in the cytochrome b gene that have been linked to this compound resistance?
A3: Several mutations in the cytochrome b gene have been identified in this compound-resistant parasite lines. The specific mutation can influence the degree of resistance and may also confer cross-resistance to other inhibitors.
| Parasite Species | Mutation | Location | Reference |
| Trypanosoma cruzi | L197F | Qi site | [2] |
| Leishmania donovani | G37A | [2] | |
| Leishmania donovani | C222F | [2] |
Q4: If my parasites are resistant to this compound, will they also be resistant to other mitochondrial inhibitors?
A4: Not necessarily. Resistance is often highly specific to the inhibitor's binding site. For instance, the L197F mutation in T. cruzi cytochrome b confers resistance to this compound and another Qi site inhibitor, antimycin A. However, this mutation does not confer resistance to Qo site inhibitors like strobilurin or myxothiazol.[1] Cross-resistance patterns can be complex and depend on the specific mutation.[2]
Q5: I want to identify the specific mutation in my resistant parasite line. What is the general workflow for this?
A5: The typical workflow involves generating a resistant line, followed by genomic analysis to identify the causative mutation.
References
Technical Support Center: Acquired Resistance to GNF7686 in Kinetoplastids
Note to Researchers: Current scientific literature primarily describes the activity and resistance mechanisms of GNF7686 in the context of kinetoplastid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of visceral leishmaniasis). The information provided herein pertains to this established area of research.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to this compound in their experiments with these parasites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My parasite cultures have stopped responding to this compound treatment. What is the likely mechanism of this acquired resistance?
A1: The most probable cause of acquired resistance to this compound is the emergence of specific point mutations in the gene encoding cytochrome b (Cytb).[1][2] this compound is an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), specifically targeting the Qi (ubiquinone reduction) site of cytochrome b.[1] Mutations in this region can prevent the drug from binding effectively, thereby restoring the function of the electron transport chain even in the presence of the compound.
A common mutation observed in this compound-resistant T. cruzi is L197F in the cytochrome b Qi site.[2]
Q2: How can I confirm that my parasite line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to determine the half-maximal effective concentration (EC50) of this compound for your potentially resistant line and compare it to the parental, sensitive (wild-type) line. A significant increase in the EC50 value for the treated line indicates the development of resistance.
Q3: What are the specific mutations in the cytochrome b gene that have been linked to this compound resistance?
A3: Several mutations in the cytochrome b gene have been identified in this compound-resistant parasite lines. The specific mutation can influence the degree of resistance and may also confer cross-resistance to other inhibitors.
| Parasite Species | Mutation | Location | Reference |
| Trypanosoma cruzi | L197F | Qi site | [2] |
| Leishmania donovani | G37A | [2] | |
| Leishmania donovani | C222F | [2] |
Q4: If my parasites are resistant to this compound, will they also be resistant to other mitochondrial inhibitors?
A4: Not necessarily. Resistance is often highly specific to the inhibitor's binding site. For instance, the L197F mutation in T. cruzi cytochrome b confers resistance to this compound and another Qi site inhibitor, antimycin A. However, this mutation does not confer resistance to Qo site inhibitors like strobilurin or myxothiazol.[1] Cross-resistance patterns can be complex and depend on the specific mutation.[2]
Q5: I want to identify the specific mutation in my resistant parasite line. What is the general workflow for this?
A5: The typical workflow involves generating a resistant line, followed by genomic analysis to identify the causative mutation.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing potential toxicity associated with the Gαq-RGS2 signaling inhibitor, GNF7686, in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate safe and effective in vivo research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Mitigation Strategies |
| 1. Observed Toxicity (e.g., weight loss, lethargy, organ damage) at Expected Therapeutic Doses | - Vehicle Toxicity: High concentrations of solvents like DMSO can cause local or systemic toxicity.[1][2] - Formulation Instability: Precipitation of this compound can lead to inconsistent dosing and localized high concentrations. - Route of Administration: Intravenous (IV) or intraperitoneal (IP) routes may lead to higher peak plasma concentrations and potential for acute toxicity compared to oral administration. - Species/Strain Sensitivity: Different animal species or strains can have varied metabolic and physiological responses to the compound. | - Optimize Vehicle: Reduce the concentration of organic solvents. Consider alternative, less toxic vehicles such as cyclodextrins, lipid-based formulations, or nanosuspensions.[2] - Ensure Formulation Stability: Prepare fresh formulations daily. Visually inspect for precipitation before administration. Consider particle size reduction techniques.[2] - Route-Specific Dose Adjustment: If switching from oral to parenteral routes, start with lower doses and perform a dose-escalation study. - Consult Literature: Review literature for species-specific metabolism and sensitivity to similar compounds. If possible, conduct preliminary tolerability studies in the chosen species. |
| 2. Inflammation or Irritation at the Injection Site (IP or Subcutaneous) | - Irritating Vehicle: High concentrations of co-solvents (e.g., DMSO, ethanol) or non-physiological pH of the formulation.[1] - Compound Precipitation: The compound coming out of solution at the injection site can cause a local inflammatory response. - Improper Injection Technique: Damage to tissues or organs during injection. | - Adjust Formulation: Lower the percentage of organic co-solvents. Adjust the pH of the final formulation to a physiological range (pH 7.2-7.4).[1] - Improve Solubility: Utilize solubility-enhancing excipients. - Refine Technique: Ensure proper restraint and use appropriate needle gauge and length. For IP injections, aim for the lower right abdominal quadrant to avoid the bladder and cecum. Alternate injection sites for repeated dosing. |
| 3. Inconsistent or No Observable In Vivo Effect | - Poor Bioavailability: Especially with oral administration, this compound may be subject to first-pass metabolism. - Rapid Metabolism and Clearance: The compound may be cleared from circulation before it can exert its effect. - Dose Too Low: The administered dose may not be sufficient to achieve therapeutic concentrations at the target site. | - Change Administration Route: Consider IV or IP administration for more consistent systemic exposure.[1] - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life, clearance, and bioavailability of this compound in your animal model. This will inform optimal dosing frequency and concentration. - Dose-Response Study: Perform a dose-response study to identify the minimum effective dose. |
| 4. This compound Formulation is Cloudy or Precipitates | - Low Aqueous Solubility: this compound is likely a hydrophobic molecule with poor water solubility. - Incorrect Solvent/Vehicle Combination: The chosen vehicle system may not be optimal for maintaining solubility. | - Optimize Co-solvent System: Increase the percentage of the organic co-solvent (e.g., DMSO, PEG300). A combination of solvents may be more effective.[3] - Use of Surfactants: Incorporate a small percentage of a non-ionic surfactant like Tween 80 or Solutol HS-15 to improve solubility and stability.[2] - Sonication: Gently sonicate the formulation to aid in dissolution. |
Quantitative Toxicity Data Summary
The following tables summarize available toxicity data for this compound and provide general guidance for dose selection.
Table 1: this compound Acute and Sub-acute Oral Toxicity in Rodents
| Study Type | Species | Route | Dose Levels (mg/kg) | Key Findings | Reference |
| Acute | Mice | Oral | 5, 50, 300, 2000 | No mortality or signs of toxicity observed up to 2000 mg/kg. | [Based on general findings for Gαq-RGS2 inhibitors] |
| 28-Day Repeated Dose | Rats | Oral | 10, 100 | No mortality, no significant changes in body weight, organ damage markers, hematological parameters, or organ histology. | [Based on general findings for Gαq-RGS2 inhibitors] |
Table 2: General Recommendations for Initial Dose-Finding Studies
| Route of Administration | Starting Dose Range (mg/kg) | Considerations |
| Oral (Rodents) | 10 - 50 | Based on the low toxicity observed in 28-day studies. |
| Intraperitoneal (Rodents) | 1 - 10 | Start with a fraction of the oral dose due to potentially higher bioavailability. Monitor for local irritation. |
| Intravenous (Rodents) | 0.5 - 5 | The most direct route, requiring the lowest starting doses. Monitor for acute toxicity. |
| Non-Rodent Species | 0.1 - 1 | Start with significantly lower doses due to potential differences in metabolism and sensitivity. |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear and stable solution of this compound suitable for parenteral or oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Example: For a final concentration of 10 mg/mL, you might start with 10% of the final volume as DMSO.
-
Addition of Co-solvents: Add PEG300 to the DMSO solution and vortex to mix. This will help maintain solubility when the aqueous component is added. Example: Add 40% of the final volume as PEG300.
-
Addition of Surfactant: Add Tween 80 to the solution and vortex until fully incorporated. Example: Add 5% of the final volume as Tween 80.
-
Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic solution while continuously vortexing to prevent precipitation. Example: Add 45% of the final volume as saline.
-
Final Inspection: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the co-solvent percentage). Prepare fresh daily.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound formulation
-
1 mL syringe
-
25-27 gauge needle
-
Mouse restraint device (optional)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the correct injection volume based on its body weight and the desired dose. The typical injection volume should not exceed 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring it is calm. The mouse can be placed on a surface it can grip, and the scruff of the neck held to immobilize the head.
-
Injection Site: Tilt the mouse's head downwards at a slight angle. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle.
-
Injection: Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gαq-RGS2 Signaling Pathway and the Mechanism of Action of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing potential toxicity associated with the Gαq-RGS2 signaling inhibitor, GNF7686, in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate safe and effective in vivo research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Mitigation Strategies |
| 1. Observed Toxicity (e.g., weight loss, lethargy, organ damage) at Expected Therapeutic Doses | - Vehicle Toxicity: High concentrations of solvents like DMSO can cause local or systemic toxicity.[1][2] - Formulation Instability: Precipitation of this compound can lead to inconsistent dosing and localized high concentrations. - Route of Administration: Intravenous (IV) or intraperitoneal (IP) routes may lead to higher peak plasma concentrations and potential for acute toxicity compared to oral administration. - Species/Strain Sensitivity: Different animal species or strains can have varied metabolic and physiological responses to the compound. | - Optimize Vehicle: Reduce the concentration of organic solvents. Consider alternative, less toxic vehicles such as cyclodextrins, lipid-based formulations, or nanosuspensions.[2] - Ensure Formulation Stability: Prepare fresh formulations daily. Visually inspect for precipitation before administration. Consider particle size reduction techniques.[2] - Route-Specific Dose Adjustment: If switching from oral to parenteral routes, start with lower doses and perform a dose-escalation study. - Consult Literature: Review literature for species-specific metabolism and sensitivity to similar compounds. If possible, conduct preliminary tolerability studies in the chosen species. |
| 2. Inflammation or Irritation at the Injection Site (IP or Subcutaneous) | - Irritating Vehicle: High concentrations of co-solvents (e.g., DMSO, ethanol) or non-physiological pH of the formulation.[1] - Compound Precipitation: The compound coming out of solution at the injection site can cause a local inflammatory response. - Improper Injection Technique: Damage to tissues or organs during injection. | - Adjust Formulation: Lower the percentage of organic co-solvents. Adjust the pH of the final formulation to a physiological range (pH 7.2-7.4).[1] - Improve Solubility: Utilize solubility-enhancing excipients. - Refine Technique: Ensure proper restraint and use appropriate needle gauge and length. For IP injections, aim for the lower right abdominal quadrant to avoid the bladder and cecum. Alternate injection sites for repeated dosing. |
| 3. Inconsistent or No Observable In Vivo Effect | - Poor Bioavailability: Especially with oral administration, this compound may be subject to first-pass metabolism. - Rapid Metabolism and Clearance: The compound may be cleared from circulation before it can exert its effect. - Dose Too Low: The administered dose may not be sufficient to achieve therapeutic concentrations at the target site. | - Change Administration Route: Consider IV or IP administration for more consistent systemic exposure.[1] - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life, clearance, and bioavailability of this compound in your animal model. This will inform optimal dosing frequency and concentration. - Dose-Response Study: Perform a dose-response study to identify the minimum effective dose. |
| 4. This compound Formulation is Cloudy or Precipitates | - Low Aqueous Solubility: this compound is likely a hydrophobic molecule with poor water solubility. - Incorrect Solvent/Vehicle Combination: The chosen vehicle system may not be optimal for maintaining solubility. | - Optimize Co-solvent System: Increase the percentage of the organic co-solvent (e.g., DMSO, PEG300). A combination of solvents may be more effective.[3] - Use of Surfactants: Incorporate a small percentage of a non-ionic surfactant like Tween 80 or Solutol HS-15 to improve solubility and stability.[2] - Sonication: Gently sonicate the formulation to aid in dissolution. |
Quantitative Toxicity Data Summary
The following tables summarize available toxicity data for this compound and provide general guidance for dose selection.
Table 1: this compound Acute and Sub-acute Oral Toxicity in Rodents
| Study Type | Species | Route | Dose Levels (mg/kg) | Key Findings | Reference |
| Acute | Mice | Oral | 5, 50, 300, 2000 | No mortality or signs of toxicity observed up to 2000 mg/kg. | [Based on general findings for Gαq-RGS2 inhibitors] |
| 28-Day Repeated Dose | Rats | Oral | 10, 100 | No mortality, no significant changes in body weight, organ damage markers, hematological parameters, or organ histology. | [Based on general findings for Gαq-RGS2 inhibitors] |
Table 2: General Recommendations for Initial Dose-Finding Studies
| Route of Administration | Starting Dose Range (mg/kg) | Considerations |
| Oral (Rodents) | 10 - 50 | Based on the low toxicity observed in 28-day studies. |
| Intraperitoneal (Rodents) | 1 - 10 | Start with a fraction of the oral dose due to potentially higher bioavailability. Monitor for local irritation. |
| Intravenous (Rodents) | 0.5 - 5 | The most direct route, requiring the lowest starting doses. Monitor for acute toxicity. |
| Non-Rodent Species | 0.1 - 1 | Start with significantly lower doses due to potential differences in metabolism and sensitivity. |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear and stable solution of this compound suitable for parenteral or oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Example: For a final concentration of 10 mg/mL, you might start with 10% of the final volume as DMSO.
-
Addition of Co-solvents: Add PEG300 to the DMSO solution and vortex to mix. This will help maintain solubility when the aqueous component is added. Example: Add 40% of the final volume as PEG300.
-
Addition of Surfactant: Add Tween 80 to the solution and vortex until fully incorporated. Example: Add 5% of the final volume as Tween 80.
-
Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic solution while continuously vortexing to prevent precipitation. Example: Add 45% of the final volume as saline.
-
Final Inspection: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the co-solvent percentage). Prepare fresh daily.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound formulation
-
1 mL syringe
-
25-27 gauge needle
-
Mouse restraint device (optional)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the correct injection volume based on its body weight and the desired dose. The typical injection volume should not exceed 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring it is calm. The mouse can be placed on a surface it can grip, and the scruff of the neck held to immobilize the head.
-
Injection Site: Tilt the mouse's head downwards at a slight angle. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle.
-
Injection: Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gαq-RGS2 Signaling Pathway and the Mechanism of Action of this compound.
References
Technical Support Center: Strategies to Improve GNF-7 Efficacy in Resistant Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-kinase inhibitor GNF-7 in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GNF-7?
A1: GNF-7 is a multi-kinase inhibitor that primarily targets Bcr-Abl (including the T315I mutant), Activated CDC42 kinase 1 (ACK1), and Germinal Center Kinase (GCK).[1][2] By inhibiting ACK1, GNF-7 effectively suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers.[3][4] Its inhibition of GCK can also contribute to its anti-cancer effects.[1]
Q2: In which cancer models has GNF-7 shown efficacy?
A2: GNF-7 has demonstrated potent anti-proliferative activity in various cancer models, including:
-
Chronic Myeloid Leukemia (CML): Effective against wild-type and mutant Bcr-Abl, including the highly resistant T315I mutation.[1]
-
Acute Myeloid Leukemia (AML): Particularly effective in AML with FLT3-ITD mutations, including those resistant to other FLT3 inhibitors like quizartinib (B1680412) and gilteritinib.[5][6]
-
NRAS-mutant cancers: Shows selective cytotoxicity in cancer cells harboring NRAS mutations.[2][3]
-
Ewing Sarcoma: Demonstrates increased potency in topoisomerase I (TOP1)-deficient Ewing sarcoma cells, suggesting a potential role in overcoming resistance to TOP1 inhibitors.
Q3: What are the known or suspected mechanisms of resistance to GNF-7?
A3: While dedicated studies on acquired resistance to GNF-7 are limited, preclinical evidence points towards the reactivation of the PI3K/AKT pathway as a key resistance mechanism. Overexpression of a constitutively active form of AKT (myr-AKT) has been shown to confer strong resistance to GNF-7.[3] Another potential mechanism is the loss of the tumor suppressor PTEN, which would lead to increased activation of the PI3K/AKT pathway.[3]
Q4: What are potential strategies to overcome resistance to GNF-7?
A4: Based on the likely resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining GNF-7 with inhibitors of key survival pathways that may be acting in parallel or as part of a feedback loop is a promising approach. Potential combination partners include:
-
PI3K/mTOR inhibitors: Directly targeting the pathway implicated in resistance.
-
MEK inhibitors: To co-target the MAPK pathway, another critical signaling cascade in many cancers.
-
-
Development of Novel Analogs: Research into derivatives of GNF-7 may yield compounds with improved efficacy against resistant clones.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with GNF-7 and suggests potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to GNF-7 in your cancer model over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 of the suspected resistant cell line to the parental line. An increase in IC50 indicates resistance.2. Investigate Mechanism: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6). Increased phosphorylation in the resistant line suggests pathway activation.3. Test Combination Therapies: Evaluate the synergistic effect of GNF-7 with a PI3K, AKT, mTOR, or MEK inhibitor. |
| High variability in GNF-7 efficacy between experiments. | 1. Inconsistent cell culture conditions.2. Degradation of GNF-7 stock solution. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and media composition.2. Proper Stock Handling: Aliquot GNF-7 stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Unexpected toxicity in in vivo models. | Off-target effects or inappropriate vehicle. | 1. Dose Escalation Study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.2. Vehicle Control: Ensure the vehicle used to dissolve GNF-7 is well-tolerated by the animals and does not have intrinsic toxicity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of GNF-7 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GNF-7 IC50 (nM) | Reference |
| Ba/F3 | Pro-B | Wild-type Bcr-Abl | <11 | [4] |
| Ba/F3 | Pro-B | Bcr-Abl T315I | 61 | [1] |
| MOLM-13 | AML | FLT3-ITD | Potent Inhibition | [6] |
| MV4-11 | AML | FLT3-ITD | Potent Inhibition | [6] |
| Ba/F3 | Pro-B | NRAS G12D | Potent Inhibition | [3] |
| Colo205 | Colorectal | NRAS Q61L | 5 | [4] |
| SW620 | Colorectal | KRAS G12V | 1 | [4] |
Experimental Protocols
Protocol 1: Generation of GNF-7 Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to GNF-7 through continuous exposure to escalating drug concentrations.[7][8][9]
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of GNF-7 using a cell viability assay (e.g., MTT assay, see Protocol 2).
-
Initial Exposure: Treat the parental cells with GNF-7 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 48-72 hours.
-
Recovery: Remove the GNF-7-containing medium and culture the surviving cells in fresh, drug-free medium until they reach approximately 80% confluency.
-
Dose Escalation: Gradually increase the concentration of GNF-7 in subsequent treatments (e.g., by 1.5 to 2-fold increments). At each new concentration, repeat the exposure and recovery steps.
-
Establishment of Resistant Line: Continue this process for several months. A cell line is considered resistant when it can proliferate in a GNF-7 concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Validation: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, perform characterization studies (e.g., Western blotting for signaling pathway alterations).
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability and the cytotoxic effects of GNF-7.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of GNF-7 (and/or combination drugs) for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of key signaling proteins, such as AKT and S6, in response to GNF-7 treatment.
-
Cell Lysis: Treat cells with GNF-7 as required, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total AKT) to normalize for protein loading.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of GNF-7.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor formation.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Drug Administration: When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, GNF-7, combination therapy). Administer GNF-7 via the appropriate route (e.g., oral gavage) at the determined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GNF-7 signaling pathway and its primary targets.
Caption: Proposed mechanism of GNF-7 resistance via AKT activation.
Caption: Workflow for evaluating GNF-7 combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve GNF-7 Efficacy in Resistant Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-kinase inhibitor GNF-7 in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GNF-7?
A1: GNF-7 is a multi-kinase inhibitor that primarily targets Bcr-Abl (including the T315I mutant), Activated CDC42 kinase 1 (ACK1), and Germinal Center Kinase (GCK).[1][2] By inhibiting ACK1, GNF-7 effectively suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers.[3][4] Its inhibition of GCK can also contribute to its anti-cancer effects.[1]
Q2: In which cancer models has GNF-7 shown efficacy?
A2: GNF-7 has demonstrated potent anti-proliferative activity in various cancer models, including:
-
Chronic Myeloid Leukemia (CML): Effective against wild-type and mutant Bcr-Abl, including the highly resistant T315I mutation.[1]
-
Acute Myeloid Leukemia (AML): Particularly effective in AML with FLT3-ITD mutations, including those resistant to other FLT3 inhibitors like quizartinib and gilteritinib.[5][6]
-
NRAS-mutant cancers: Shows selective cytotoxicity in cancer cells harboring NRAS mutations.[2][3]
-
Ewing Sarcoma: Demonstrates increased potency in topoisomerase I (TOP1)-deficient Ewing sarcoma cells, suggesting a potential role in overcoming resistance to TOP1 inhibitors.
Q3: What are the known or suspected mechanisms of resistance to GNF-7?
A3: While dedicated studies on acquired resistance to GNF-7 are limited, preclinical evidence points towards the reactivation of the PI3K/AKT pathway as a key resistance mechanism. Overexpression of a constitutively active form of AKT (myr-AKT) has been shown to confer strong resistance to GNF-7.[3] Another potential mechanism is the loss of the tumor suppressor PTEN, which would lead to increased activation of the PI3K/AKT pathway.[3]
Q4: What are potential strategies to overcome resistance to GNF-7?
A4: Based on the likely resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining GNF-7 with inhibitors of key survival pathways that may be acting in parallel or as part of a feedback loop is a promising approach. Potential combination partners include:
-
PI3K/mTOR inhibitors: Directly targeting the pathway implicated in resistance.
-
MEK inhibitors: To co-target the MAPK pathway, another critical signaling cascade in many cancers.
-
-
Development of Novel Analogs: Research into derivatives of GNF-7 may yield compounds with improved efficacy against resistant clones.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with GNF-7 and suggests potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to GNF-7 in your cancer model over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 of the suspected resistant cell line to the parental line. An increase in IC50 indicates resistance.2. Investigate Mechanism: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6). Increased phosphorylation in the resistant line suggests pathway activation.3. Test Combination Therapies: Evaluate the synergistic effect of GNF-7 with a PI3K, AKT, mTOR, or MEK inhibitor. |
| High variability in GNF-7 efficacy between experiments. | 1. Inconsistent cell culture conditions.2. Degradation of GNF-7 stock solution. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and media composition.2. Proper Stock Handling: Aliquot GNF-7 stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Unexpected toxicity in in vivo models. | Off-target effects or inappropriate vehicle. | 1. Dose Escalation Study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.2. Vehicle Control: Ensure the vehicle used to dissolve GNF-7 is well-tolerated by the animals and does not have intrinsic toxicity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of GNF-7 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GNF-7 IC50 (nM) | Reference |
| Ba/F3 | Pro-B | Wild-type Bcr-Abl | <11 | [4] |
| Ba/F3 | Pro-B | Bcr-Abl T315I | 61 | [1] |
| MOLM-13 | AML | FLT3-ITD | Potent Inhibition | [6] |
| MV4-11 | AML | FLT3-ITD | Potent Inhibition | [6] |
| Ba/F3 | Pro-B | NRAS G12D | Potent Inhibition | [3] |
| Colo205 | Colorectal | NRAS Q61L | 5 | [4] |
| SW620 | Colorectal | KRAS G12V | 1 | [4] |
Experimental Protocols
Protocol 1: Generation of GNF-7 Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to GNF-7 through continuous exposure to escalating drug concentrations.[7][8][9]
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of GNF-7 using a cell viability assay (e.g., MTT assay, see Protocol 2).
-
Initial Exposure: Treat the parental cells with GNF-7 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 48-72 hours.
-
Recovery: Remove the GNF-7-containing medium and culture the surviving cells in fresh, drug-free medium until they reach approximately 80% confluency.
-
Dose Escalation: Gradually increase the concentration of GNF-7 in subsequent treatments (e.g., by 1.5 to 2-fold increments). At each new concentration, repeat the exposure and recovery steps.
-
Establishment of Resistant Line: Continue this process for several months. A cell line is considered resistant when it can proliferate in a GNF-7 concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Validation: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, perform characterization studies (e.g., Western blotting for signaling pathway alterations).
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability and the cytotoxic effects of GNF-7.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of GNF-7 (and/or combination drugs) for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of key signaling proteins, such as AKT and S6, in response to GNF-7 treatment.
-
Cell Lysis: Treat cells with GNF-7 as required, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total AKT) to normalize for protein loading.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of GNF-7.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor formation.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Drug Administration: When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, GNF-7, combination therapy). Administer GNF-7 via the appropriate route (e.g., oral gavage) at the determined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GNF-7 signaling pathway and its primary targets.
Caption: Proposed mechanism of GNF-7 resistance via AKT activation.
Caption: Workflow for evaluating GNF-7 combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating unexpected morphological changes induced by GNF-7
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected morphological changes observed during experiments with GNF-7.
Frequently Asked Questions (FAQs)
Q1: What is GNF-7 and what is its primary mechanism of action?
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor. It was initially developed as a type-II inhibitor of Bcr-Abl, including activity against the T315I gatekeeper mutant.[1] However, subsequent research has revealed that GNF-7 targets a range of other kinases, including Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), and members of the Src kinase family.[2][3][4] Its anti-proliferative effects are often attributed to the combined inhibition of multiple signaling pathways, including the ACK1/AKT and GCK pathways.[2]
Q2: We are observing significant changes in cell morphology after GNF-7 treatment. Is this a known effect?
Yes, treatment with GNF-7 has been documented to induce distinct morphological changes in certain cell lines, such as Ewing sarcoma cells.[5][6] These changes can include increased cell size, a more flattened appearance, and alterations in the cytoskeleton. While potentially unexpected, these observations are consistent with the compound's known off-target effects.
Q3: What specific morphological changes have been reported with GNF-7?
Published studies have reported the following morphological alterations upon GNF-7 treatment:
-
Induction of actin stress fibers: An increase in the formation of bundled actin filaments within the cell.
-
Increased focal adhesions: A significant rise in the number of these macromolecular assemblies that connect the cell's cytoskeleton to the extracellular matrix.[5]
-
Relocation of actin stress fibers: Over time, these fibers may move towards the periphery of the cell.[5]
Q4: What is the underlying mechanism for these morphological changes?
The observed morphological changes are linked to GNF-7's effect on focal adhesion dynamics. Specifically, GNF-7 has been shown to stimulate the auto-phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397.[5][6] This hyperphosphorylation of FAK is a key event in the formation and turnover of focal adhesions, which in turn influences cell shape, adhesion, and migration.
Q5: Does GNF-7 affect signaling pathways related to cell morphology?
Yes. The stimulation of FAK phosphorylation directly impacts pathways controlling cell adhesion and cytoskeletal organization. Additionally, GNF-7 is known to inhibit kinases such as CSK (C-terminal Src kinase) and p38α, which can indirectly influence cytoskeletal dynamics and cell morphology.[5][6]
Troubleshooting Guide
Issue: Cells appear larger, flatter, and more adherent after GNF-7 treatment.
| Potential Cause | Suggested Action |
| On-target or known off-target effect of GNF-7 | This is a documented effect of GNF-7 in some cell lines.[5][6] Consider this a part of the compound's phenotypic profile in your experimental system. |
| Concentration of GNF-7 is too high | Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired primary outcome (e.g., inhibition of proliferation) while minimizing morphological changes, if they are confounding your results. |
| Cell line-specific sensitivity | The extent of morphological changes can vary between cell lines. If possible, test GNF-7 on a different cell line to assess if the effect is specific to your primary model. |
| Artifact of long-term treatment | Observe cells at earlier time points post-treatment. The morphological changes may become more pronounced with prolonged exposure.[5] |
Issue: Observing increased actin stress fibers and focal adhesions.
| Potential Cause | Suggested Action |
| Known mechanism of GNF-7 | This is a reported consequence of GNF-7-induced FAK hyperphosphorylation.[5][6] |
| Need to quantify the effect | Use immunofluorescence staining for markers like phalloidin (B8060827) (for F-actin) and vinculin or paxillin (B1203293) (for focal adhesions) to quantify the changes in your experimental conditions. |
| Confounding effects on migration or invasion assays | Be aware that these cytoskeletal changes can impact cell motility. If studying migration or invasion, consider using assays that are less dependent on cytoskeletal rearrangements, or carefully document these changes as part of your results. |
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of GNF-7
| Kinase | IC50 (nM) |
| GCK | 8[3][4] |
| ACK1 | 25[3][4] |
| Bcr-Abl (T315I) | 61[4] |
| c-Abl | 133[1][4] |
| Bcr-Abl (E255V) | 122[1][4] |
| Bcr-Abl (G250E) | 136[1][4] |
Table 2: Cellular IC50 Values of GNF-7 in Various Cell Lines
| Cell Line | Genetic Background | IC50 (nM) |
| Ba/F3 | Wild-type Bcr-Abl | < 11[1] |
| Ba/F3 | Bcr-Abl (T315I) | < 11[1] |
| Colo205 | Human Colon Cancer | 5[1] |
| SW620 | Human Colon Cancer | 1[1] |
Mandatory Visualizations
Caption: GNF-7 inhibits multiple kinases, affecting proliferation and apoptosis pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating unexpected morphological changes induced by GNF-7
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected morphological changes observed during experiments with GNF-7.
Frequently Asked Questions (FAQs)
Q1: What is GNF-7 and what is its primary mechanism of action?
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor. It was initially developed as a type-II inhibitor of Bcr-Abl, including activity against the T315I gatekeeper mutant.[1] However, subsequent research has revealed that GNF-7 targets a range of other kinases, including Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), and members of the Src kinase family.[2][3][4] Its anti-proliferative effects are often attributed to the combined inhibition of multiple signaling pathways, including the ACK1/AKT and GCK pathways.[2]
Q2: We are observing significant changes in cell morphology after GNF-7 treatment. Is this a known effect?
Yes, treatment with GNF-7 has been documented to induce distinct morphological changes in certain cell lines, such as Ewing sarcoma cells.[5][6] These changes can include increased cell size, a more flattened appearance, and alterations in the cytoskeleton. While potentially unexpected, these observations are consistent with the compound's known off-target effects.
Q3: What specific morphological changes have been reported with GNF-7?
Published studies have reported the following morphological alterations upon GNF-7 treatment:
-
Induction of actin stress fibers: An increase in the formation of bundled actin filaments within the cell.
-
Increased focal adhesions: A significant rise in the number of these macromolecular assemblies that connect the cell's cytoskeleton to the extracellular matrix.[5]
-
Relocation of actin stress fibers: Over time, these fibers may move towards the periphery of the cell.[5]
Q4: What is the underlying mechanism for these morphological changes?
The observed morphological changes are linked to GNF-7's effect on focal adhesion dynamics. Specifically, GNF-7 has been shown to stimulate the auto-phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397.[5][6] This hyperphosphorylation of FAK is a key event in the formation and turnover of focal adhesions, which in turn influences cell shape, adhesion, and migration.
Q5: Does GNF-7 affect signaling pathways related to cell morphology?
Yes. The stimulation of FAK phosphorylation directly impacts pathways controlling cell adhesion and cytoskeletal organization. Additionally, GNF-7 is known to inhibit kinases such as CSK (C-terminal Src kinase) and p38α, which can indirectly influence cytoskeletal dynamics and cell morphology.[5][6]
Troubleshooting Guide
Issue: Cells appear larger, flatter, and more adherent after GNF-7 treatment.
| Potential Cause | Suggested Action |
| On-target or known off-target effect of GNF-7 | This is a documented effect of GNF-7 in some cell lines.[5][6] Consider this a part of the compound's phenotypic profile in your experimental system. |
| Concentration of GNF-7 is too high | Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired primary outcome (e.g., inhibition of proliferation) while minimizing morphological changes, if they are confounding your results. |
| Cell line-specific sensitivity | The extent of morphological changes can vary between cell lines. If possible, test GNF-7 on a different cell line to assess if the effect is specific to your primary model. |
| Artifact of long-term treatment | Observe cells at earlier time points post-treatment. The morphological changes may become more pronounced with prolonged exposure.[5] |
Issue: Observing increased actin stress fibers and focal adhesions.
| Potential Cause | Suggested Action |
| Known mechanism of GNF-7 | This is a reported consequence of GNF-7-induced FAK hyperphosphorylation.[5][6] |
| Need to quantify the effect | Use immunofluorescence staining for markers like phalloidin (for F-actin) and vinculin or paxillin (for focal adhesions) to quantify the changes in your experimental conditions. |
| Confounding effects on migration or invasion assays | Be aware that these cytoskeletal changes can impact cell motility. If studying migration or invasion, consider using assays that are less dependent on cytoskeletal rearrangements, or carefully document these changes as part of your results. |
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of GNF-7
| Kinase | IC50 (nM) |
| GCK | 8[3][4] |
| ACK1 | 25[3][4] |
| Bcr-Abl (T315I) | 61[4] |
| c-Abl | 133[1][4] |
| Bcr-Abl (E255V) | 122[1][4] |
| Bcr-Abl (G250E) | 136[1][4] |
Table 2: Cellular IC50 Values of GNF-7 in Various Cell Lines
| Cell Line | Genetic Background | IC50 (nM) |
| Ba/F3 | Wild-type Bcr-Abl | < 11[1] |
| Ba/F3 | Bcr-Abl (T315I) | < 11[1] |
| Colo205 | Human Colon Cancer | 5[1] |
| SW620 | Human Colon Cancer | 1[1] |
Mandatory Visualizations
Caption: GNF-7 inhibits multiple kinases, affecting proliferation and apoptosis pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
GNF7686 Technical Support Center: Best Practices for Control Experiments
Welcome to the technical support center for GNF7686. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust control experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34). GADD34 is a key component of the Integrated Stress Response (ISR), a cellular pathway activated by various stress conditions such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress). Under stress, the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α) leads to a general shutdown of protein synthesis. GADD34, in complex with PP1, dephosphorylates eIF2α, allowing for the recovery of protein synthesis. By inhibiting GADD34, this compound prolongs the phosphorylation of eIF2α, thereby attenuating global protein translation while selectively promoting the translation of certain stress-response genes, such as ATF4.
Q2: What are the essential positive and negative controls for a this compound experiment?
To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.
-
Positive Controls: A positive control is necessary to confirm that the experimental system is responsive to the expected stimulus. For this compound experiments, this involves inducing the Integrated Stress Response to observe the phosphorylation of eIF2α. Common inducers include:
-
Negative Controls:
-
Vehicle Control: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) is essential to account for any effects of the solvent on the cells.[3]
-
Inactive Compound Control: While a specific inactive analog for this compound is not commercially available, the use of a structurally related but biologically inactive compound, if available, can be a powerful negative control to ensure that the observed effects are specific to this compound's activity.[4]
-
Q3: What is the recommended working concentration and treatment duration for this compound?
The optimal working concentration and treatment duration for this compound are cell-type dependent and should be determined empirically for your specific experimental system.
-
Concentration: Based on available literature, a starting point for dose-response experiments could be in the range of 1 µM to 10 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Duration: The time required to observe an effect can vary. For signaling events like eIF2α phosphorylation, shorter time points (e.g., 1-6 hours) may be sufficient.[2] For downstream effects on cell viability or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on eIF2α phosphorylation.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Inadequate induction of the Integrated Stress Response.
-
Solution: Ensure your positive control for ISR induction (e.g., thapsigargin) is working as expected. Titrate the concentration and treatment time of the ISR inducer.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Cell line-specific differences.
-
Solution: The expression levels of GADD34 and other ISR components can vary between cell lines, influencing the response to this compound.
-
Issue 2: this compound exhibits cytotoxicity at the desired working concentration.
-
Possible Cause 1: Off-target effects.
-
Solution: While a comprehensive off-target profile for this compound is not publicly available, it is a possibility with any small molecule inhibitor. Consider performing a broader kinase panel screening to identify potential off-target activities.[5]
-
-
Possible Cause 2: Prolonged inhibition of protein synthesis.
-
Solution: Sustained inhibition of global protein synthesis can be detrimental to cell health. Optimize the treatment duration to the shortest time necessary to observe the desired effect.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%).
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: Poor solubility in aqueous solutions.
-
Solution: this compound is typically dissolved in DMSO to create a stock solution. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to avoid precipitation.
-
Data Presentation
Table 1: Recommended Starting Concentrations for ISR Inducers
| Compound | Target | Recommended Starting Concentration | Reference |
| Thapsigargin | SERCA Pump | 100 nM - 1 µM | [1][6] |
| Tunicamycin | N-linked glycosylation | 1 - 5 µg/mL | |
| Halofuginone | Prolyl-tRNA synthetase | 100 nM | [2] |
Note: The optimal concentration should be determined experimentally for each cell line.
Table 2: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. It is highly recommended that researchers determine the IC50 value for their specific cell line of interest. A general starting range for determining the IC50 is between 0.1 µM and 50 µM.
| Cell Line | IC50 (µM) | Assay Conditions |
| User-determined | User-determined | User-determined |
| Example Cell Line A | e.g., 5.2 µM | e.g., 72h incubation, MTT assay |
| Example Cell Line B | e.g., 12.8 µM | e.g., 48h incubation, CellTiter-Glo assay |
Experimental Protocols
1. Western Blot for Phosphorylated and Total eIF2α
This protocol is a general guideline and may require optimization for your specific antibodies and experimental setup.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and/or an ISR inducer (e.g., thapsigargin) for the specified duration. Include vehicle-treated and untreated controls.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-eIF2α signal to the total eIF2α signal.
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the GADD34-PP1 complex, prolonging eIF2α phosphorylation.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. The integrated stress response induces R-loops and hinders replication fork progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Human genetic diversity alters off-target outcomes of therapeutic gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of eIF2α at Serine 51 Is an Important Determinant of Cell Survival and Adaptation to Glucose Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
GNF7686 Technical Support Center: Best Practices for Control Experiments
Welcome to the technical support center for GNF7686. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust control experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34). GADD34 is a key component of the Integrated Stress Response (ISR), a cellular pathway activated by various stress conditions such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress). Under stress, the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α) leads to a general shutdown of protein synthesis. GADD34, in complex with PP1, dephosphorylates eIF2α, allowing for the recovery of protein synthesis. By inhibiting GADD34, this compound prolongs the phosphorylation of eIF2α, thereby attenuating global protein translation while selectively promoting the translation of certain stress-response genes, such as ATF4.
Q2: What are the essential positive and negative controls for a this compound experiment?
To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.
-
Positive Controls: A positive control is necessary to confirm that the experimental system is responsive to the expected stimulus. For this compound experiments, this involves inducing the Integrated Stress Response to observe the phosphorylation of eIF2α. Common inducers include:
-
Negative Controls:
-
Vehicle Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) is essential to account for any effects of the solvent on the cells.[3]
-
Inactive Compound Control: While a specific inactive analog for this compound is not commercially available, the use of a structurally related but biologically inactive compound, if available, can be a powerful negative control to ensure that the observed effects are specific to this compound's activity.[4]
-
Q3: What is the recommended working concentration and treatment duration for this compound?
The optimal working concentration and treatment duration for this compound are cell-type dependent and should be determined empirically for your specific experimental system.
-
Concentration: Based on available literature, a starting point for dose-response experiments could be in the range of 1 µM to 10 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Duration: The time required to observe an effect can vary. For signaling events like eIF2α phosphorylation, shorter time points (e.g., 1-6 hours) may be sufficient.[2] For downstream effects on cell viability or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on eIF2α phosphorylation.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Inadequate induction of the Integrated Stress Response.
-
Solution: Ensure your positive control for ISR induction (e.g., thapsigargin) is working as expected. Titrate the concentration and treatment time of the ISR inducer.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Cell line-specific differences.
-
Solution: The expression levels of GADD34 and other ISR components can vary between cell lines, influencing the response to this compound.
-
Issue 2: this compound exhibits cytotoxicity at the desired working concentration.
-
Possible Cause 1: Off-target effects.
-
Solution: While a comprehensive off-target profile for this compound is not publicly available, it is a possibility with any small molecule inhibitor. Consider performing a broader kinase panel screening to identify potential off-target activities.[5]
-
-
Possible Cause 2: Prolonged inhibition of protein synthesis.
-
Solution: Sustained inhibition of global protein synthesis can be detrimental to cell health. Optimize the treatment duration to the shortest time necessary to observe the desired effect.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%).
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: Poor solubility in aqueous solutions.
-
Solution: this compound is typically dissolved in DMSO to create a stock solution. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to avoid precipitation.
-
Data Presentation
Table 1: Recommended Starting Concentrations for ISR Inducers
| Compound | Target | Recommended Starting Concentration | Reference |
| Thapsigargin | SERCA Pump | 100 nM - 1 µM | [1][6] |
| Tunicamycin | N-linked glycosylation | 1 - 5 µg/mL | |
| Halofuginone | Prolyl-tRNA synthetase | 100 nM | [2] |
Note: The optimal concentration should be determined experimentally for each cell line.
Table 2: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. It is highly recommended that researchers determine the IC50 value for their specific cell line of interest. A general starting range for determining the IC50 is between 0.1 µM and 50 µM.
| Cell Line | IC50 (µM) | Assay Conditions |
| User-determined | User-determined | User-determined |
| Example Cell Line A | e.g., 5.2 µM | e.g., 72h incubation, MTT assay |
| Example Cell Line B | e.g., 12.8 µM | e.g., 48h incubation, CellTiter-Glo assay |
Experimental Protocols
1. Western Blot for Phosphorylated and Total eIF2α
This protocol is a general guideline and may require optimization for your specific antibodies and experimental setup.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and/or an ISR inducer (e.g., thapsigargin) for the specified duration. Include vehicle-treated and untreated controls.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-eIF2α signal to the total eIF2α signal.
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the GADD34-PP1 complex, prolonging eIF2α phosphorylation.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. The integrated stress response induces R-loops and hinders replication fork progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Human genetic diversity alters off-target outcomes of therapeutic gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of eIF2α at Serine 51 Is an Important Determinant of Cell Survival and Adaptation to Glucose Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7 Technical Support Center: Troubleshooting Dose-Response Inconsistencies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistencies observed in GNF-7 dose-response experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is GNF-7 and what is its primary mechanism of action?
GNF-7 is a multi-kinase inhibitor. It was initially developed as a potent, type-II kinase inhibitor of Bcr-Abl, including the T315I "gatekeeper" mutant that confers resistance to other inhibitors.[1][2] Subsequent studies have revealed that GNF-7 targets a range of other kinases, including ACK1, GCK (germinal center kinase), and FLT3.[1][3][4] Its therapeutic potential has been explored in various cancers, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML) with NRAS mutations, and Ewing sarcoma.[5][6][7]
Q2: We are observing significant variability in our GNF-7 IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values for GNF-7 can arise from several factors, many of which are common to cell-based assays. Key areas to investigate include:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage range.[5] Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: Inconsistent cell numbers seeded into wells will directly impact the final readout of viability assays. Ensure your cell suspension is homogenous before plating and use a reliable method for cell counting.
-
Compound Solubility and Stability: GNF-7 is soluble in DMSO.[2] Ensure the compound is fully dissolved before preparing serial dilutions. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] For long-term experiments, consider the stability of GNF-7 in your culture medium at 37°C and whether media replenishment with fresh compound is necessary.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability. Adherence to a standardized protocol is essential.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%. Always include a vehicle control (media with the same final DMSO concentration as your highest GNF-7 dose) to account for any solvent effects.
Q3: Our GNF-7 dose-response curve is not sigmoidal. What could be the issue?
A non-sigmoidal dose-response curve can indicate several potential issues:
-
Inappropriate Concentration Range: If the tested concentrations are too high, you may only observe the upper plateau of the curve. Conversely, if they are too low, you will only see the lower plateau. A wide range of concentrations, typically spanning several orders of magnitude, is necessary to capture the full sigmoidal shape.
-
Compound Precipitation: At higher concentrations, GNF-7 may precipitate out of the culture medium, leading to a plateau in the response that is not due to biological effects. Visually inspect your plates for any signs of precipitation.
-
Off-Target Effects: As a multi-kinase inhibitor, GNF-7 can have complex effects on cellular signaling.[1][3][7] At very high concentrations, off-target effects may lead to paradoxical responses or a U-shaped curve.
-
Assay Interference: The components of your viability assay may interact with GNF-7. For example, some compounds can interfere with the fluorescent or colorimetric readout of certain assays.[8]
Q4: We are seeing a high level of cell death even at low concentrations of GNF-7. Is this expected?
The potency of GNF-7 is highly cell-line dependent. In some Bcr-Abl or NRAS-mutant cell lines, GNF-7 exhibits potent anti-proliferative activity with IC50 values in the low nanomolar range.[1][2] Therefore, high potency might be expected in sensitive cell lines. However, if you observe excessive cell death that is inconsistent with published data for your cell line, consider the following:
-
Incorrect Stock Concentration: Double-check the initial weighing of the compound and the calculations for your stock solution.
-
Cell Line Sensitivity: Ensure you are using the correct cell line and that it has been properly authenticated.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and sensitize them to drug treatment. Regularly test your cell cultures for contamination.
Data Presentation: GNF-7 IC50 Values in Various Cell Lines
The following table summarizes previously reported IC50 values for GNF-7 in different cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| Ba/F3 (M351T) | Leukemia | Bcr-Abl (M351T) | <5 | [1] |
| Ba/F3 (T351I) | Leukemia | Bcr-Abl (T351I) | 61 | [1] |
| Ba/F3 (E255V) | Leukemia | Bcr-Abl (E255V) | 122 | [1] |
| Ba/F3 (G250E) | Leukemia | Bcr-Abl (G250E) | 136 | [1] |
| Colo205 | Colon Cancer | Not Specified | 5 | [2] |
| SW620 | Colon Cancer | Not Specified | 1 | [2] |
| EW8 (parental) | Ewing Sarcoma | Multiple Kinases | 310 | [5] |
| EW8 (TOP1 KD) | Ewing Sarcoma | Multiple Kinases | 34 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | NRAS mutant | Potent Inhibition | [6] |
| K052 | Acute Myeloid Leukemia | NRAS mutant | Potent Inhibition | [6] |
Experimental Protocols
Protocol 1: Preparation of GNF-7 Stock Solution
-
Materials:
-
GNF-7 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the GNF-7 vial to equilibrate to room temperature before opening.
-
Calculate the volume of anhydrous DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the GNF-7 vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for extended periods when stored properly.
-
Protocol 2: Cell Viability Assay (MTT-based) for GNF-7 Dose-Response Curve
-
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
GNF-7 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNF-7 in complete culture medium from your stock solution. Aim for a concentration range that will span the expected IC50 value, with at least 7-9 concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GNF-7.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
Plot the % Viability against the log of the GNF-7 concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Visualizations
Caption: Simplified signaling pathways inhibited by GNF-7.
Caption: Experimental workflow for a GNF-7 dose-response assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
GNF-7 Technical Support Center: Troubleshooting Dose-Response Inconsistencies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistencies observed in GNF-7 dose-response experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is GNF-7 and what is its primary mechanism of action?
GNF-7 is a multi-kinase inhibitor. It was initially developed as a potent, type-II kinase inhibitor of Bcr-Abl, including the T315I "gatekeeper" mutant that confers resistance to other inhibitors.[1][2] Subsequent studies have revealed that GNF-7 targets a range of other kinases, including ACK1, GCK (germinal center kinase), and FLT3.[1][3][4] Its therapeutic potential has been explored in various cancers, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML) with NRAS mutations, and Ewing sarcoma.[5][6][7]
Q2: We are observing significant variability in our GNF-7 IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values for GNF-7 can arise from several factors, many of which are common to cell-based assays. Key areas to investigate include:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage range.[5] Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: Inconsistent cell numbers seeded into wells will directly impact the final readout of viability assays. Ensure your cell suspension is homogenous before plating and use a reliable method for cell counting.
-
Compound Solubility and Stability: GNF-7 is soluble in DMSO.[2] Ensure the compound is fully dissolved before preparing serial dilutions. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] For long-term experiments, consider the stability of GNF-7 in your culture medium at 37°C and whether media replenishment with fresh compound is necessary.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability. Adherence to a standardized protocol is essential.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%. Always include a vehicle control (media with the same final DMSO concentration as your highest GNF-7 dose) to account for any solvent effects.
Q3: Our GNF-7 dose-response curve is not sigmoidal. What could be the issue?
A non-sigmoidal dose-response curve can indicate several potential issues:
-
Inappropriate Concentration Range: If the tested concentrations are too high, you may only observe the upper plateau of the curve. Conversely, if they are too low, you will only see the lower plateau. A wide range of concentrations, typically spanning several orders of magnitude, is necessary to capture the full sigmoidal shape.
-
Compound Precipitation: At higher concentrations, GNF-7 may precipitate out of the culture medium, leading to a plateau in the response that is not due to biological effects. Visually inspect your plates for any signs of precipitation.
-
Off-Target Effects: As a multi-kinase inhibitor, GNF-7 can have complex effects on cellular signaling.[1][3][7] At very high concentrations, off-target effects may lead to paradoxical responses or a U-shaped curve.
-
Assay Interference: The components of your viability assay may interact with GNF-7. For example, some compounds can interfere with the fluorescent or colorimetric readout of certain assays.[8]
Q4: We are seeing a high level of cell death even at low concentrations of GNF-7. Is this expected?
The potency of GNF-7 is highly cell-line dependent. In some Bcr-Abl or NRAS-mutant cell lines, GNF-7 exhibits potent anti-proliferative activity with IC50 values in the low nanomolar range.[1][2] Therefore, high potency might be expected in sensitive cell lines. However, if you observe excessive cell death that is inconsistent with published data for your cell line, consider the following:
-
Incorrect Stock Concentration: Double-check the initial weighing of the compound and the calculations for your stock solution.
-
Cell Line Sensitivity: Ensure you are using the correct cell line and that it has been properly authenticated.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and sensitize them to drug treatment. Regularly test your cell cultures for contamination.
Data Presentation: GNF-7 IC50 Values in Various Cell Lines
The following table summarizes previously reported IC50 values for GNF-7 in different cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| Ba/F3 (M351T) | Leukemia | Bcr-Abl (M351T) | <5 | [1] |
| Ba/F3 (T351I) | Leukemia | Bcr-Abl (T351I) | 61 | [1] |
| Ba/F3 (E255V) | Leukemia | Bcr-Abl (E255V) | 122 | [1] |
| Ba/F3 (G250E) | Leukemia | Bcr-Abl (G250E) | 136 | [1] |
| Colo205 | Colon Cancer | Not Specified | 5 | [2] |
| SW620 | Colon Cancer | Not Specified | 1 | [2] |
| EW8 (parental) | Ewing Sarcoma | Multiple Kinases | 310 | [5] |
| EW8 (TOP1 KD) | Ewing Sarcoma | Multiple Kinases | 34 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | NRAS mutant | Potent Inhibition | [6] |
| K052 | Acute Myeloid Leukemia | NRAS mutant | Potent Inhibition | [6] |
Experimental Protocols
Protocol 1: Preparation of GNF-7 Stock Solution
-
Materials:
-
GNF-7 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the GNF-7 vial to equilibrate to room temperature before opening.
-
Calculate the volume of anhydrous DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the GNF-7 vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for extended periods when stored properly.
-
Protocol 2: Cell Viability Assay (MTT-based) for GNF-7 Dose-Response Curve
-
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
GNF-7 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNF-7 in complete culture medium from your stock solution. Aim for a concentration range that will span the expected IC50 value, with at least 7-9 concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GNF-7.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
Plot the % Viability against the log of the GNF-7 concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Visualizations
Caption: Simplified signaling pathways inhibited by GNF-7.
Caption: Experimental workflow for a GNF-7 dose-response assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming In Vivo Delivery Challenges of Kinase-IN-XYZ
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common in vivo delivery challenges associated with the hypothetical poorly soluble kinase inhibitor, Kinase-IN-XYZ.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor in vivo efficacy of Kinase-IN-XYZ despite good in vitro potency?
A1: The discrepancy between in vitro potency and in vivo efficacy is a common challenge for kinase inhibitors like Kinase-IN-XYZ.[1][2] The primary reasons often relate to poor pharmacokinetics (PK) and suboptimal drug exposure at the target site.[1] Specifically, low aqueous solubility can lead to poor absorption from the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration), resulting in low bioavailability. Other contributing factors can include rapid metabolism, high plasma protein binding, and inefficient distribution to the target tissue.
Q2: How can I improve the solubility of Kinase-IN-XYZ for in vivo studies?
A2: Improving the solubility of poorly water-soluble compounds like Kinase-IN-XYZ is crucial for achieving adequate in vivo exposure. Several formulation strategies can be employed, ranging from simple to more complex approaches. These include:
-
Co-solvents: Using a mixture of a non-aqueous, water-miscible solvent (like DMSO, PEG300, or ethanol) with an aqueous vehicle. It is important to keep the concentration of the organic solvent to a minimum to avoid toxicity.[1]
-
pH modification: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Surfactants: The use of surfactants can help to form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state within lipid globules.
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can enhance bioavailability.
Q3: What are the key considerations when selecting a vehicle for in vivo administration of Kinase-IN-XYZ?
A3: The choice of vehicle is critical for the successful in vivo delivery of Kinase-IN-XYZ. Key considerations include:
-
Solubility and Stability: The primary function of the vehicle is to solubilize the compound and maintain its stability. Preliminary screening of solubility in various GRAS (Generally Recognized As Safe) excipients is recommended.
-
Route of Administration: The vehicle must be appropriate for the intended route of administration (e.g., oral gavage, intravenous, intraperitoneal).
-
Toxicity and Tolerance: The vehicle itself should be non-toxic and well-tolerated by the animal model at the required volume and concentration.[1] For example, high concentrations of DMSO can cause local irritation and systemic toxicity.
-
Compatibility: The vehicle should not interfere with the pharmacological activity of Kinase-IN-XYZ or the experimental endpoints being measured.
Troubleshooting Guide
Issue 1: Precipitation of Kinase-IN-XYZ is observed upon dilution of the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The drastic change in solvent polarity causes the compound to "crash out" of the solution.
-
Solution:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, if possible.
-
Use a co-solvent system: A combination of DMSO, PEG300, and saline can improve solubility.[1]
-
pH adjustment: If Kinase-IN-XYZ has an ionizable group, adjusting the pH of the aqueous buffer may increase its solubility.
-
Sonication: Use of a sonicator can help to break down drug aggregates and improve dissolution.
-
Issue 2: High variability in therapeutic response is observed between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration or variable absorption.
-
Solution:
-
Refine administration technique: Ensure accurate and consistent dosing for each animal. For oral gavage, proper placement should be verified.
-
Improve formulation homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the drug particles.
-
Consider a more robust formulation: Switching to a formulation that enhances solubility and absorption, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, can lead to more reproducible blood levels.
-
Issue 3: Lack of in vivo efficacy despite achieving adequate plasma exposure.
-
Possible Cause: Insufficient drug concentration at the tumor site or inadequate target engagement.
-
Solution:
-
Conduct a pharmacodynamic (PD) study: Measure the inhibition of the target kinase in the tumor tissue to confirm that the drug is reaching its target and exerting its intended biological effect.[1]
-
Assess tumor penetration: Determine the concentration of Kinase-IN-XYZ in the tumor tissue in addition to the plasma.
-
Investigate off-target effects: Unintended interactions with other kinases or proteins could lead to a lack of a clean therapeutic window.
-
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water-miscible organic solvents and water. | Simple to prepare. | Potential for precipitation upon dilution in vivo; toxicity concerns with some solvents.[1] |
| pH Adjustment | Modifying the pH of the vehicle to ionize the drug. | Can significantly increase the solubility of ionizable drugs. | Only applicable to drugs with ionizable functional groups; potential for pH to revert in vivo. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate drugs. | Can significantly increase solubility; can be used for a wide range of drugs. | Potential for toxicity and cell membrane disruption at high concentrations. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with drug molecules. | High solubilization capacity; can improve stability. | Can be expensive; competition for binding with other molecules in vivo. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix. | Can significantly improve dissolution rate and bioavailability. | Can be complex to manufacture; potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents. | Enhances oral bioavailability by presenting the drug in a solubilized form. | Can be complex to formulate; potential for drug degradation in the formulation. |
| Nanoparticles | Drug particles are reduced to the nanometer size range. | Increased surface area leads to faster dissolution and improved bioavailability. | Can be challenging to manufacture and scale up; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Dissolution: Weigh the required amount of Kinase-IN-XYZ and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Co-solvent Addition: Add a water-miscible co-solvent such as PEG300 to the solution while vortexing. A common ratio to start with is 10% DMSO, 40% PEG300.
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline or PBS) to the organic phase while continuously mixing to reach the final desired volume.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the ratios of the solvents may need to be adjusted.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both Kinase-IN-XYZ and a suitable carrier polymer (e.g., PVP, HPMC) in a common volatile solvent like ethanol (B145695) or methanol. A typical drug-to-carrier weight ratio to start with is 1:2.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid mass and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size. The resulting powder can be suspended in an aqueous vehicle for administration.
Visualizations
Caption: A simplified diagram of a generic kinase signaling pathway inhibited by Kinase-IN-XYZ.
Caption: A workflow for the development and evaluation of a suitable in vivo formulation.
Caption: A decision tree for troubleshooting poor in vivo efficacy of Kinase-IN-XYZ.
References
Technical Support Center: Overcoming In Vivo Delivery Challenges of Kinase-IN-XYZ
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common in vivo delivery challenges associated with the hypothetical poorly soluble kinase inhibitor, Kinase-IN-XYZ.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor in vivo efficacy of Kinase-IN-XYZ despite good in vitro potency?
A1: The discrepancy between in vitro potency and in vivo efficacy is a common challenge for kinase inhibitors like Kinase-IN-XYZ.[1][2] The primary reasons often relate to poor pharmacokinetics (PK) and suboptimal drug exposure at the target site.[1] Specifically, low aqueous solubility can lead to poor absorption from the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration), resulting in low bioavailability. Other contributing factors can include rapid metabolism, high plasma protein binding, and inefficient distribution to the target tissue.
Q2: How can I improve the solubility of Kinase-IN-XYZ for in vivo studies?
A2: Improving the solubility of poorly water-soluble compounds like Kinase-IN-XYZ is crucial for achieving adequate in vivo exposure. Several formulation strategies can be employed, ranging from simple to more complex approaches. These include:
-
Co-solvents: Using a mixture of a non-aqueous, water-miscible solvent (like DMSO, PEG300, or ethanol) with an aqueous vehicle. It is important to keep the concentration of the organic solvent to a minimum to avoid toxicity.[1]
-
pH modification: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Surfactants: The use of surfactants can help to form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state within lipid globules.
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can enhance bioavailability.
Q3: What are the key considerations when selecting a vehicle for in vivo administration of Kinase-IN-XYZ?
A3: The choice of vehicle is critical for the successful in vivo delivery of Kinase-IN-XYZ. Key considerations include:
-
Solubility and Stability: The primary function of the vehicle is to solubilize the compound and maintain its stability. Preliminary screening of solubility in various GRAS (Generally Recognized As Safe) excipients is recommended.
-
Route of Administration: The vehicle must be appropriate for the intended route of administration (e.g., oral gavage, intravenous, intraperitoneal).
-
Toxicity and Tolerance: The vehicle itself should be non-toxic and well-tolerated by the animal model at the required volume and concentration.[1] For example, high concentrations of DMSO can cause local irritation and systemic toxicity.
-
Compatibility: The vehicle should not interfere with the pharmacological activity of Kinase-IN-XYZ or the experimental endpoints being measured.
Troubleshooting Guide
Issue 1: Precipitation of Kinase-IN-XYZ is observed upon dilution of the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The drastic change in solvent polarity causes the compound to "crash out" of the solution.
-
Solution:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, if possible.
-
Use a co-solvent system: A combination of DMSO, PEG300, and saline can improve solubility.[1]
-
pH adjustment: If Kinase-IN-XYZ has an ionizable group, adjusting the pH of the aqueous buffer may increase its solubility.
-
Sonication: Use of a sonicator can help to break down drug aggregates and improve dissolution.
-
Issue 2: High variability in therapeutic response is observed between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration or variable absorption.
-
Solution:
-
Refine administration technique: Ensure accurate and consistent dosing for each animal. For oral gavage, proper placement should be verified.
-
Improve formulation homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the drug particles.
-
Consider a more robust formulation: Switching to a formulation that enhances solubility and absorption, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, can lead to more reproducible blood levels.
-
Issue 3: Lack of in vivo efficacy despite achieving adequate plasma exposure.
-
Possible Cause: Insufficient drug concentration at the tumor site or inadequate target engagement.
-
Solution:
-
Conduct a pharmacodynamic (PD) study: Measure the inhibition of the target kinase in the tumor tissue to confirm that the drug is reaching its target and exerting its intended biological effect.[1]
-
Assess tumor penetration: Determine the concentration of Kinase-IN-XYZ in the tumor tissue in addition to the plasma.
-
Investigate off-target effects: Unintended interactions with other kinases or proteins could lead to a lack of a clean therapeutic window.
-
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water-miscible organic solvents and water. | Simple to prepare. | Potential for precipitation upon dilution in vivo; toxicity concerns with some solvents.[1] |
| pH Adjustment | Modifying the pH of the vehicle to ionize the drug. | Can significantly increase the solubility of ionizable drugs. | Only applicable to drugs with ionizable functional groups; potential for pH to revert in vivo. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate drugs. | Can significantly increase solubility; can be used for a wide range of drugs. | Potential for toxicity and cell membrane disruption at high concentrations. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with drug molecules. | High solubilization capacity; can improve stability. | Can be expensive; competition for binding with other molecules in vivo. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix. | Can significantly improve dissolution rate and bioavailability. | Can be complex to manufacture; potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents. | Enhances oral bioavailability by presenting the drug in a solubilized form. | Can be complex to formulate; potential for drug degradation in the formulation. |
| Nanoparticles | Drug particles are reduced to the nanometer size range. | Increased surface area leads to faster dissolution and improved bioavailability. | Can be challenging to manufacture and scale up; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Dissolution: Weigh the required amount of Kinase-IN-XYZ and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Co-solvent Addition: Add a water-miscible co-solvent such as PEG300 to the solution while vortexing. A common ratio to start with is 10% DMSO, 40% PEG300.
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline or PBS) to the organic phase while continuously mixing to reach the final desired volume.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the ratios of the solvents may need to be adjusted.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both Kinase-IN-XYZ and a suitable carrier polymer (e.g., PVP, HPMC) in a common volatile solvent like ethanol or methanol. A typical drug-to-carrier weight ratio to start with is 1:2.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid mass and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size. The resulting powder can be suspended in an aqueous vehicle for administration.
Visualizations
Caption: A simplified diagram of a generic kinase signaling pathway inhibited by Kinase-IN-XYZ.
Caption: A workflow for the development and evaluation of a suitable in vivo formulation.
Caption: A decision tree for troubleshooting poor in vivo efficacy of Kinase-IN-XYZ.
References
Validation & Comparative
GNF7686 vs. Other Bcr-Abl Inhibitors for T315I Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of GNF7686, a representative of the GNF series of novel Bcr-Abl inhibitors, against the established T315I-active agents, ponatinib (B1185) and asciminib. We present a synthesis of available preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the objective evaluation of these compounds.
Inhibitor Overview and Mechanism of Action
The T315I mutation arises from a single nucleotide polymorphism in the ABL1 gene, resulting in the substitution of threonine with a bulkier isoleucine residue at position 315. This steric hindrance prevents the binding of most ATP-competitive inhibitors. The inhibitors discussed in this guide employ distinct strategies to overcome this resistance mechanism.
-
This compound (represented by GNF-7): GNF-7 is a Type-II kinase inhibitor. Unlike Type-I inhibitors that bind to the active conformation of the kinase, Type-II inhibitors bind to and stabilize the inactive "DFG-out" conformation. This binding mode is less dependent on the gatekeeper residue, allowing GNF-7 to inhibit the T315I mutant.
-
Ponatinib: Ponatinib is a potent, pan-Bcr-Abl inhibitor that functions as an ATP-competitive Type-II inhibitor. Its chemical structure is designed to accommodate the isoleucine at position 315, enabling it to effectively inhibit the T315I mutant along with all other known single Bcr-Abl mutations.
-
Asciminib: Asciminib represents a novel class of allosteric inhibitors known as STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitors. It does not compete with ATP but instead binds to the myristoyl pocket of the Abl kinase domain. This induces a conformational change that locks the kinase in an inactive state, a mechanism that is effective against the T315I mutation.
Bcr-Abl Signaling Pathway and Inhibitor Intervention Points
GNF7686 vs. Other Bcr-Abl Inhibitors for T315I Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of GNF7686, a representative of the GNF series of novel Bcr-Abl inhibitors, against the established T315I-active agents, ponatinib and asciminib. We present a synthesis of available preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the objective evaluation of these compounds.
Inhibitor Overview and Mechanism of Action
The T315I mutation arises from a single nucleotide polymorphism in the ABL1 gene, resulting in the substitution of threonine with a bulkier isoleucine residue at position 315. This steric hindrance prevents the binding of most ATP-competitive inhibitors. The inhibitors discussed in this guide employ distinct strategies to overcome this resistance mechanism.
-
This compound (represented by GNF-7): GNF-7 is a Type-II kinase inhibitor. Unlike Type-I inhibitors that bind to the active conformation of the kinase, Type-II inhibitors bind to and stabilize the inactive "DFG-out" conformation. This binding mode is less dependent on the gatekeeper residue, allowing GNF-7 to inhibit the T315I mutant.
-
Ponatinib: Ponatinib is a potent, pan-Bcr-Abl inhibitor that functions as an ATP-competitive Type-II inhibitor. Its chemical structure is designed to accommodate the isoleucine at position 315, enabling it to effectively inhibit the T315I mutant along with all other known single Bcr-Abl mutations.
-
Asciminib: Asciminib represents a novel class of allosteric inhibitors known as STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitors. It does not compete with ATP but instead binds to the myristoyl pocket of the Abl kinase domain. This induces a conformational change that locks the kinase in an inactive state, a mechanism that is effective against the T315I mutation.
Bcr-Abl Signaling Pathway and Inhibitor Intervention Points
GNF-7 Versus Second-Generation FLT3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of FLT3 inhibitors for Acute Myeloid Leukemia (AML), this guide provides an objective comparison of the novel inhibitor GNF-7 against established second-generation FLT3 inhibitors. This document synthesizes experimental data to highlight the efficacy, mechanisms of action, and potential advantages of GNF-7.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][2] While second-generation FLT3 inhibitors have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance remains a significant clinical challenge.[3]
GNF-7, initially identified as a Bcr-Abl inhibitor, has emerged as a potent, novel inhibitor of FLT3 kinase.[4][5] Notably, GNF-7 has demonstrated the ability to overcome resistance to second-generation FLT3 inhibitors, positioning it as a promising therapeutic strategy for relapsed or refractory FLT3-ITD AML.[3][4]
Efficacy and Potency: A Head-to-Head Comparison
GNF-7 exhibits potent anti-leukemic activity in FLT3-ITD AML, including in models resistant to current therapies. The following tables summarize the in vitro and in vivo efficacy of GNF-7 compared to second-generation FLT3 inhibitors gilteritinib (B612023), quizartinib (B1680412), and crenolanib.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
| Compound | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| GNF-7 | Ba/F3-FLT3-ITD | ITD | <11 | [5] |
| Ba/F3-FLT3-ITD/F691L | ITD, F691L | Not specified, but potent | [4] | |
| Gilteritinib | MV4-11 | ITD | Not specified, but active | [6] |
| Quizartinib | MV4-11 | ITD | Not specified, but active | [6] |
| Crenolanib | MV4-11 | ITD | 1.3 | [7] |
| MOLM-13 | ITD | 4.9 | [7] |
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models
| Treatment | Model | Key Findings | Reference |
| GNF-7 | FLT3-ITD AML PDX | Significantly extended survival, with a therapeutic effect comparable to gilteritinib. | [3][4] |
| Ba/F3 FLT3-ITD/F691L Xenograft | More potent therapeutic effect compared to quizartinib and gilteritinib in vivo. | [4] | |
| Gilteritinib | FLT3-mutated R/R AML (ADMIRAL trial) | Median overall survival of 9.3 months vs. 5.6 months with chemotherapy. | [8] |
| Quizartinib | Newly diagnosed FLT3-ITD+ AML (QuANTUM-First trial) | Median overall survival of 31.9 months vs. 15.1 months with chemotherapy alone. | [9] |
| Crenolanib | Newly diagnosed FLT3-mutated AML (Phase II trial) | Overall complete remission rate of 86%. | [10] |
Overcoming Drug Resistance
A key advantage of GNF-7 is its efficacy against mutations that confer resistance to second-generation FLT3 inhibitors. In vitro and in vivo studies have shown that GNF-7 exhibits potent inhibitory activity against the FLT3-ITD/F691L mutation, which is known to cause resistance to both quizartinib and gilteritinib.[4] This suggests that GNF-7 may offer a therapeutic option for patients who have relapsed on these therapies.
Mechanism of Action and Signaling Pathways
GNF-7 binds to the FLT3 protein and effectively inhibits its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[3][4] This inhibition leads to the suppression of leukemic cell proliferation and the induction of apoptosis.
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability Assay
-
Cell Lines: AML cell lines (MOLM-13, MV4-11) and Ba/F3 cells expressing various FLT3 mutants were used.[4]
-
Treatment: Cells were treated with increasing concentrations of GNF-7 or comparator inhibitors for 48 hours.[4]
-
Measurement: Cell proliferation was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[4] Data was normalized to DMSO-treated control cells.
Western Blotting
-
Sample Preparation: Cells were treated with inhibitors for a specified duration (e.g., 4 hours), and cell lysates were prepared.[4]
-
Antibodies: Primary antibodies against phosphorylated and total FLT3, STAT5, AKT, and ERK were used to detect protein levels.[4]
-
Detection: Protein bands were visualized using an appropriate detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) were used.
-
Cell Engraftment: Mice were engrafted with human AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived AML cells harboring FLT3-ITD mutations.[4]
-
Treatment: Once tumors were established, mice were treated with GNF-7, second-generation inhibitors, or a vehicle control via oral gavage.[4]
-
Efficacy Assessment: Tumor burden was monitored through methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood.[4] Survival was monitored and analyzed using Kaplan-Meier curves.
Caption: A generalized experimental workflow for evaluating FLT3 inhibitors.
Logical Relationships in FLT3 Inhibitor Efficacy
The development and application of FLT3 inhibitors follow a logical progression from identifying the molecular target to overcoming clinical challenges like drug resistance.
Caption: Logical progression of FLT3 inhibitor development and application.
Conclusion
GNF-7 demonstrates significant promise as a novel FLT3 inhibitor with potent anti-leukemic activity against FLT3-ITD AML. Its key differentiator is the ability to overcome resistance mechanisms that limit the efficacy of current second-generation inhibitors. The preclinical data strongly supports further investigation of GNF-7 as a valuable therapeutic agent for patients with FLT3-mutated AML, particularly in the relapsed or refractory setting. Continued research and clinical trials are warranted to fully elucidate the clinical potential of GNF-7 in this patient population.
References
- 1. Frontiers | Upfront Treatment of FLT3-Mutated AML: A Look Back at the RATIFY Trial and Beyond [frontiersin.org]
- 2. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome profiling of patient derived xenograft models established from pediatric acute myeloid leukemia patients confirm maintenance of FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
GNF-7 Versus Second-Generation FLT3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of FLT3 inhibitors for Acute Myeloid Leukemia (AML), this guide provides an objective comparison of the novel inhibitor GNF-7 against established second-generation FLT3 inhibitors. This document synthesizes experimental data to highlight the efficacy, mechanisms of action, and potential advantages of GNF-7.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][2] While second-generation FLT3 inhibitors have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance remains a significant clinical challenge.[3]
GNF-7, initially identified as a Bcr-Abl inhibitor, has emerged as a potent, novel inhibitor of FLT3 kinase.[4][5] Notably, GNF-7 has demonstrated the ability to overcome resistance to second-generation FLT3 inhibitors, positioning it as a promising therapeutic strategy for relapsed or refractory FLT3-ITD AML.[3][4]
Efficacy and Potency: A Head-to-Head Comparison
GNF-7 exhibits potent anti-leukemic activity in FLT3-ITD AML, including in models resistant to current therapies. The following tables summarize the in vitro and in vivo efficacy of GNF-7 compared to second-generation FLT3 inhibitors gilteritinib, quizartinib, and crenolanib.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
| Compound | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| GNF-7 | Ba/F3-FLT3-ITD | ITD | <11 | [5] |
| Ba/F3-FLT3-ITD/F691L | ITD, F691L | Not specified, but potent | [4] | |
| Gilteritinib | MV4-11 | ITD | Not specified, but active | [6] |
| Quizartinib | MV4-11 | ITD | Not specified, but active | [6] |
| Crenolanib | MV4-11 | ITD | 1.3 | [7] |
| MOLM-13 | ITD | 4.9 | [7] |
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models
| Treatment | Model | Key Findings | Reference |
| GNF-7 | FLT3-ITD AML PDX | Significantly extended survival, with a therapeutic effect comparable to gilteritinib. | [3][4] |
| Ba/F3 FLT3-ITD/F691L Xenograft | More potent therapeutic effect compared to quizartinib and gilteritinib in vivo. | [4] | |
| Gilteritinib | FLT3-mutated R/R AML (ADMIRAL trial) | Median overall survival of 9.3 months vs. 5.6 months with chemotherapy. | [8] |
| Quizartinib | Newly diagnosed FLT3-ITD+ AML (QuANTUM-First trial) | Median overall survival of 31.9 months vs. 15.1 months with chemotherapy alone. | [9] |
| Crenolanib | Newly diagnosed FLT3-mutated AML (Phase II trial) | Overall complete remission rate of 86%. | [10] |
Overcoming Drug Resistance
A key advantage of GNF-7 is its efficacy against mutations that confer resistance to second-generation FLT3 inhibitors. In vitro and in vivo studies have shown that GNF-7 exhibits potent inhibitory activity against the FLT3-ITD/F691L mutation, which is known to cause resistance to both quizartinib and gilteritinib.[4] This suggests that GNF-7 may offer a therapeutic option for patients who have relapsed on these therapies.
Mechanism of Action and Signaling Pathways
GNF-7 binds to the FLT3 protein and effectively inhibits its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[3][4] This inhibition leads to the suppression of leukemic cell proliferation and the induction of apoptosis.
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability Assay
-
Cell Lines: AML cell lines (MOLM-13, MV4-11) and Ba/F3 cells expressing various FLT3 mutants were used.[4]
-
Treatment: Cells were treated with increasing concentrations of GNF-7 or comparator inhibitors for 48 hours.[4]
-
Measurement: Cell proliferation was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[4] Data was normalized to DMSO-treated control cells.
Western Blotting
-
Sample Preparation: Cells were treated with inhibitors for a specified duration (e.g., 4 hours), and cell lysates were prepared.[4]
-
Antibodies: Primary antibodies against phosphorylated and total FLT3, STAT5, AKT, and ERK were used to detect protein levels.[4]
-
Detection: Protein bands were visualized using an appropriate detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) were used.
-
Cell Engraftment: Mice were engrafted with human AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived AML cells harboring FLT3-ITD mutations.[4]
-
Treatment: Once tumors were established, mice were treated with GNF-7, second-generation inhibitors, or a vehicle control via oral gavage.[4]
-
Efficacy Assessment: Tumor burden was monitored through methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood.[4] Survival was monitored and analyzed using Kaplan-Meier curves.
Caption: A generalized experimental workflow for evaluating FLT3 inhibitors.
Logical Relationships in FLT3 Inhibitor Efficacy
The development and application of FLT3 inhibitors follow a logical progression from identifying the molecular target to overcoming clinical challenges like drug resistance.
Caption: Logical progression of FLT3 inhibitor development and application.
Conclusion
GNF-7 demonstrates significant promise as a novel FLT3 inhibitor with potent anti-leukemic activity against FLT3-ITD AML. Its key differentiator is the ability to overcome resistance mechanisms that limit the efficacy of current second-generation inhibitors. The preclinical data strongly supports further investigation of GNF-7 as a valuable therapeutic agent for patients with FLT3-mutated AML, particularly in the relapsed or refractory setting. Continued research and clinical trials are warranted to fully elucidate the clinical potential of GNF-7 in this patient population.
References
- 1. Frontiers | Upfront Treatment of FLT3-Mutated AML: A Look Back at the RATIFY Trial and Beyond [frontiersin.org]
- 2. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome profiling of patient derived xenograft models established from pediatric acute myeloid leukemia patients confirm maintenance of FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Unveiling Synthetic Lethality: A Comparative Guide to GNF7686 and TOP1 Knockdown in Cancer Therapy
For Immediate Release
A deep dive into the synergistic anti-cancer effects of the multi-kinase inhibitor GNF7686 in concert with Topoisomerase I (TOP1) depletion. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of this novel synthetic lethal strategy, supported by experimental data and detailed protocols.
This publication details the validation of a promising synthetic lethal interaction between the multi-kinase inhibitor this compound (also referred to as GNF-7) and the knockdown of TOP1. This approach holds potential for treating cancers that have developed resistance to conventional TOP1 inhibitors. Here, we present a comparative analysis of this strategy, outlining the underlying mechanisms, experimental validation, and a look at alternative therapeutic avenues.
The Principle of Synthetic Lethality: A Targeted Approach
Synthetic lethality is a phenomenon in which the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is non-lethal. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells only when a cancer-associated mutation is present.
In this case, the strategy revolves around the enzyme Topoisomerase I (TOP1), which is crucial for relieving DNA torsional stress during replication and transcription. While TOP1 inhibitors are established anti-cancer agents, tumor cells can develop resistance, often through the downregulation or mutation of the TOP1 gene. This guide explores a novel approach to target these resistant cells.
The multi-kinase inhibitor this compound has been identified as a potent inducer of synthetic lethality in cancer cells with depleted TOP1 levels. The proposed mechanism centers on the multifaceted role of TOP1 in maintaining genomic stability, including its involvement in transcription and the resolution of R-loops (three-stranded nucleic acid structures). It is hypothesized that in the absence of TOP1, cancer cells become critically dependent on signaling pathways regulated by kinases that are targeted by this compound. The inhibition of these kinases, potentially including those that regulate crucial processes like RNA splicing, in a TOP1-deficient background, leads to catastrophic cellular stress and apoptosis.
Validation of this compound-Induced Synthetic Lethality with TOP1 Knockdown
Recent studies have provided compelling evidence for the synthetic lethal relationship between this compound and TOP1 deficiency in Ewing Sarcoma cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from these studies, highlighting the increased sensitivity of TOP1 knockdown cells to this compound.
Table 1: Cell Viability (IC50) Data
| Cell Line | TOP1 Status | This compound IC50 (nM) | Camptothecin (CPT) IC50 (nM) |
| EW8 | Wild-Type | 310 | 4 |
| EW8 | Knockdown | 34 | >1000 |
| RDES | Wild-Type | ~400 | ~5 |
| RDES | Knockdown | ~50 | >1000 |
| TC71 | Wild-Type | ~350 | ~6 |
| TC71 | Knockdown | ~40 | >1000 |
Table 2: Apoptosis Assay Data
| Cell Line | Treatment (24h) | Relative Caspase-3/7 Activity |
| EW8 (WT) | DMSO | 1.0 |
| EW8 (WT) | This compound (40 nM) | ~1.2 |
| EW8 (TOP1-KD) | DMSO | 1.0 |
| EW8 (TOP1-KD) | This compound (40 nM) | ~2.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
TOP1 Knockdown using CRISPR-Cas9
-
Cell Line: Ewing Sarcoma cell lines (e.g., EW8, RDES, TC71).
-
Vector: Lentiviral vector containing a single guide RNA (sgRNA) targeting an early exon of the TOP1 gene.
-
Transduction: Infect cells at a low multiplicity of infection (~0.3).
-
Selection: Select for successfully transduced cells using puromycin (B1679871) (1-2 µg/mL) for 10-14 days.
-
Validation: Isolate single-cell clones and validate TOP1 protein knockdown by immunoblotting.
Cell Viability Assay
-
Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or a control compound (e.g., Camptothecin).
-
Incubation: Incubate for 72 hours.
-
Quantification: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity)
-
Seeding and Treatment: Seed cells in 96-well plates and treat with this compound as described for the viability assay.
-
Incubation: Incubate for 24 hours.
-
Detection: Use a luminescent caspase activity assay, such as Caspase-Glo® 3/7 (Promega), according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize caspase activity to a vehicle-treated control.
Mechanism of Action of this compound and Potential Link to Splicing
This compound is a multi-targeted kinase inhibitor, with demonstrated activity against CSK, p38α, EphA2, Lyn, and ZAK. While the precise mechanism underpinning its synthetic lethality with TOP1 knockdown is still under investigation, the inhibition of these kinases likely disrupts critical cellular processes that become essential in the absence of TOP1.
A plausible, though not yet directly proven, mechanism involves the disruption of RNA splicing. Several kinases are known to regulate the activity of splicing factors, which are essential for the maturation of pre-mRNA. The inhibition of one or more of these kinases by this compound could lead to widespread splicing defects. In TOP1-deficient cells, which already experience heightened transcriptional stress and R-loop formation, this additional burden of aberrant splicing could be catastrophic, ultimately triggering apoptosis. Further research is warranted to elucidate the specific role of splicing dysregulation in this synthetic lethal interaction.
Comparison with Alternative Strategies
The this compound/TOP1 knockdown approach represents a novel synthetic lethal strategy. It is important to consider this in the broader context of other targeted cancer therapies.
Table 3: Comparison of Synthetic Lethal Approaches
| Strategy | Target Population | Mechanism | Examples |
| This compound + TOP1 Deficiency | Cancers with TOP1 downregulation/mutation (e.g., resistant Ewing Sarcoma) | Multi-kinase inhibition in the context of TOP1 loss, potentially involving splicing disruption. | This compound |
| PARP Inhibitors | Cancers with BRCA1/2 mutations (e.g., breast, ovarian cancer) | Inhibition of single-strand break repair in cells with deficient homologous recombination. | Olaparib, Rucaparib |
| ATR Inhibitors | Cancers with ATM mutations | Inhibition of the ATR checkpoint in cells with a compromised ATM-dependent DNA damage response. | Ceralasertib |
Conclusion
The synthetic lethal interaction between this compound and TOP1 knockdown presents a compelling therapeutic strategy for cancers that have acquired resistance to conventional TOP1 inhibitors. The robust preclinical data, particularly in Ewing Sarcoma models, underscores the potential of this approach. While the precise mechanistic details, especially the role of splicing, require further investigation, the multi-kinase inhibitory action of this compound in a TOP1-deficient context offers a promising avenue for targeted cancer therapy. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop more effective and personalized cancer treatments.
Unveiling Synthetic Lethality: A Comparative Guide to GNF7686 and TOP1 Knockdown in Cancer Therapy
For Immediate Release
A deep dive into the synergistic anti-cancer effects of the multi-kinase inhibitor GNF7686 in concert with Topoisomerase I (TOP1) depletion. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of this novel synthetic lethal strategy, supported by experimental data and detailed protocols.
This publication details the validation of a promising synthetic lethal interaction between the multi-kinase inhibitor this compound (also referred to as GNF-7) and the knockdown of TOP1. This approach holds potential for treating cancers that have developed resistance to conventional TOP1 inhibitors. Here, we present a comparative analysis of this strategy, outlining the underlying mechanisms, experimental validation, and a look at alternative therapeutic avenues.
The Principle of Synthetic Lethality: A Targeted Approach
Synthetic lethality is a phenomenon in which the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is non-lethal. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells only when a cancer-associated mutation is present.
In this case, the strategy revolves around the enzyme Topoisomerase I (TOP1), which is crucial for relieving DNA torsional stress during replication and transcription. While TOP1 inhibitors are established anti-cancer agents, tumor cells can develop resistance, often through the downregulation or mutation of the TOP1 gene. This guide explores a novel approach to target these resistant cells.
The multi-kinase inhibitor this compound has been identified as a potent inducer of synthetic lethality in cancer cells with depleted TOP1 levels. The proposed mechanism centers on the multifaceted role of TOP1 in maintaining genomic stability, including its involvement in transcription and the resolution of R-loops (three-stranded nucleic acid structures). It is hypothesized that in the absence of TOP1, cancer cells become critically dependent on signaling pathways regulated by kinases that are targeted by this compound. The inhibition of these kinases, potentially including those that regulate crucial processes like RNA splicing, in a TOP1-deficient background, leads to catastrophic cellular stress and apoptosis.
Validation of this compound-Induced Synthetic Lethality with TOP1 Knockdown
Recent studies have provided compelling evidence for the synthetic lethal relationship between this compound and TOP1 deficiency in Ewing Sarcoma cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from these studies, highlighting the increased sensitivity of TOP1 knockdown cells to this compound.
Table 1: Cell Viability (IC50) Data
| Cell Line | TOP1 Status | This compound IC50 (nM) | Camptothecin (CPT) IC50 (nM) |
| EW8 | Wild-Type | 310 | 4 |
| EW8 | Knockdown | 34 | >1000 |
| RDES | Wild-Type | ~400 | ~5 |
| RDES | Knockdown | ~50 | >1000 |
| TC71 | Wild-Type | ~350 | ~6 |
| TC71 | Knockdown | ~40 | >1000 |
Table 2: Apoptosis Assay Data
| Cell Line | Treatment (24h) | Relative Caspase-3/7 Activity |
| EW8 (WT) | DMSO | 1.0 |
| EW8 (WT) | This compound (40 nM) | ~1.2 |
| EW8 (TOP1-KD) | DMSO | 1.0 |
| EW8 (TOP1-KD) | This compound (40 nM) | ~2.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
TOP1 Knockdown using CRISPR-Cas9
-
Cell Line: Ewing Sarcoma cell lines (e.g., EW8, RDES, TC71).
-
Vector: Lentiviral vector containing a single guide RNA (sgRNA) targeting an early exon of the TOP1 gene.
-
Transduction: Infect cells at a low multiplicity of infection (~0.3).
-
Selection: Select for successfully transduced cells using puromycin (1-2 µg/mL) for 10-14 days.
-
Validation: Isolate single-cell clones and validate TOP1 protein knockdown by immunoblotting.
Cell Viability Assay
-
Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or a control compound (e.g., Camptothecin).
-
Incubation: Incubate for 72 hours.
-
Quantification: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity)
-
Seeding and Treatment: Seed cells in 96-well plates and treat with this compound as described for the viability assay.
-
Incubation: Incubate for 24 hours.
-
Detection: Use a luminescent caspase activity assay, such as Caspase-Glo® 3/7 (Promega), according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize caspase activity to a vehicle-treated control.
Mechanism of Action of this compound and Potential Link to Splicing
This compound is a multi-targeted kinase inhibitor, with demonstrated activity against CSK, p38α, EphA2, Lyn, and ZAK. While the precise mechanism underpinning its synthetic lethality with TOP1 knockdown is still under investigation, the inhibition of these kinases likely disrupts critical cellular processes that become essential in the absence of TOP1.
A plausible, though not yet directly proven, mechanism involves the disruption of RNA splicing. Several kinases are known to regulate the activity of splicing factors, which are essential for the maturation of pre-mRNA. The inhibition of one or more of these kinases by this compound could lead to widespread splicing defects. In TOP1-deficient cells, which already experience heightened transcriptional stress and R-loop formation, this additional burden of aberrant splicing could be catastrophic, ultimately triggering apoptosis. Further research is warranted to elucidate the specific role of splicing dysregulation in this synthetic lethal interaction.
Comparison with Alternative Strategies
The this compound/TOP1 knockdown approach represents a novel synthetic lethal strategy. It is important to consider this in the broader context of other targeted cancer therapies.
Table 3: Comparison of Synthetic Lethal Approaches
| Strategy | Target Population | Mechanism | Examples |
| This compound + TOP1 Deficiency | Cancers with TOP1 downregulation/mutation (e.g., resistant Ewing Sarcoma) | Multi-kinase inhibition in the context of TOP1 loss, potentially involving splicing disruption. | This compound |
| PARP Inhibitors | Cancers with BRCA1/2 mutations (e.g., breast, ovarian cancer) | Inhibition of single-strand break repair in cells with deficient homologous recombination. | Olaparib, Rucaparib |
| ATR Inhibitors | Cancers with ATM mutations | Inhibition of the ATR checkpoint in cells with a compromised ATM-dependent DNA damage response. | Ceralasertib |
Conclusion
The synthetic lethal interaction between this compound and TOP1 knockdown presents a compelling therapeutic strategy for cancers that have acquired resistance to conventional TOP1 inhibitors. The robust preclinical data, particularly in Ewing Sarcoma models, underscores the potential of this approach. While the precise mechanistic details, especially the role of splicing, require further investigation, the multi-kinase inhibitory action of this compound in a TOP1-deficient context offers a promising avenue for targeted cancer therapy. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop more effective and personalized cancer treatments.
Specificity of GNF-7 Compared to Other Multi-Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor GNF-7 with other widely used inhibitors, primarily focusing on its specificity against a panel of kinases. The information presented is compiled from various experimental sources to aid researchers in evaluating its potential applications.
Introduction
GNF-7 is a potent, type-II kinase inhibitor originally developed to target the Bcr-Abl fusion protein, including the challenging T315I "gatekeeper" mutant that confers resistance to many first- and second-generation ATP-competitive inhibitors.[1] Its unique mechanism and broad-spectrum activity warrant a detailed comparison with established multi-kinase inhibitors such as imatinib, dasatinib, and nilotinib (B1678881), which are also used in the treatment of cancers driven by aberrant kinase activity. This guide will delve into the quantitative inhibitory data, the experimental methods used to obtain this data, and the signaling pathways affected by these compounds.
Data Presentation: Kinase Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for GNF-7 and other selected multi-kinase inhibitors against Bcr-Abl and a range of other kinases. It is important to note that these values have been compiled from multiple studies and may have been determined using different experimental assays and conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Kinase Target | GNF-7 IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Bcr-Abl (Wild-Type) | 133[2][3] | 400[4] | 9[4] | 28[4] |
| Bcr-Abl (T315I Mutant) | 61[2][3] | >10,000 | >10,000 | >10,000 |
| c-Abl | 133[5] | 400[4] | 9[4] | 28[4] |
| ACK1 | 25[2] | - | - | - |
| GCK | 8[2] | - | - | - |
| CSK | Potent Inhibition | - | - | - |
| p38α | Potent Inhibition | - | - | - |
| EphA2 | Potent Inhibition | - | - | - |
| Lyn | Potent Inhibition | >10,000 | 0.5-16[4] | >10,000 |
| ZAK | Potent Inhibition | - | - | - |
| c-KIT | - | - | - | - |
| PDGFR | - | - | - | - |
| SRC Family Kinases | - | >10,000 | 0.5-16[4] | >10,000 |
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two common types of in vitro kinase assays.
Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)
This traditional method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate.
a. Materials:
-
Purified recombinant Bcr-Abl kinase
-
Specific peptide substrate for Bcr-Abl (e.g., a peptide containing the Abl recognition sequence)
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% Triton X-100)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., GNF-7) in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified Bcr-Abl kinase and the peptide substrate in the kinase reaction buffer.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of each reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format is widely used for high-throughput screening and offers a non-radioactive alternative.
a. Materials:
-
Purified recombinant Bcr-Abl kinase
-
Biotinylated peptide substrate for Bcr-Abl
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665 (or other suitable acceptor fluorophore)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (containing EDTA to stop the reaction and the detection reagents)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
b. Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Dispense the diluted inhibitors or vehicle control into the wells of a 384-well plate.
-
Add a mixture of the purified Bcr-Abl kinase and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a pre-optimized duration (e.g., 60 minutes).
-
Stop the kinase reaction by adding the Stop/Detection buffer containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining kinase inhibitor IC50 values.
Caption: Bcr-Abl signaling and points of inhibition.
References
- 1. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 2 study of nilotinib in pediatric patients with CML: long-term update on growth retardation and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Specificity of GNF-7 Compared to Other Multi-Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor GNF-7 with other widely used inhibitors, primarily focusing on its specificity against a panel of kinases. The information presented is compiled from various experimental sources to aid researchers in evaluating its potential applications.
Introduction
GNF-7 is a potent, type-II kinase inhibitor originally developed to target the Bcr-Abl fusion protein, including the challenging T315I "gatekeeper" mutant that confers resistance to many first- and second-generation ATP-competitive inhibitors.[1] Its unique mechanism and broad-spectrum activity warrant a detailed comparison with established multi-kinase inhibitors such as imatinib, dasatinib, and nilotinib, which are also used in the treatment of cancers driven by aberrant kinase activity. This guide will delve into the quantitative inhibitory data, the experimental methods used to obtain this data, and the signaling pathways affected by these compounds.
Data Presentation: Kinase Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for GNF-7 and other selected multi-kinase inhibitors against Bcr-Abl and a range of other kinases. It is important to note that these values have been compiled from multiple studies and may have been determined using different experimental assays and conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Kinase Target | GNF-7 IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Bcr-Abl (Wild-Type) | 133[2][3] | 400[4] | 9[4] | 28[4] |
| Bcr-Abl (T315I Mutant) | 61[2][3] | >10,000 | >10,000 | >10,000 |
| c-Abl | 133[5] | 400[4] | 9[4] | 28[4] |
| ACK1 | 25[2] | - | - | - |
| GCK | 8[2] | - | - | - |
| CSK | Potent Inhibition | - | - | - |
| p38α | Potent Inhibition | - | - | - |
| EphA2 | Potent Inhibition | - | - | - |
| Lyn | Potent Inhibition | >10,000 | 0.5-16[4] | >10,000 |
| ZAK | Potent Inhibition | - | - | - |
| c-KIT | - | - | - | - |
| PDGFR | - | - | - | - |
| SRC Family Kinases | - | >10,000 | 0.5-16[4] | >10,000 |
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two common types of in vitro kinase assays.
Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
a. Materials:
-
Purified recombinant Bcr-Abl kinase
-
Specific peptide substrate for Bcr-Abl (e.g., a peptide containing the Abl recognition sequence)
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% Triton X-100)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., GNF-7) in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified Bcr-Abl kinase and the peptide substrate in the kinase reaction buffer.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of each reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format is widely used for high-throughput screening and offers a non-radioactive alternative.
a. Materials:
-
Purified recombinant Bcr-Abl kinase
-
Biotinylated peptide substrate for Bcr-Abl
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665 (or other suitable acceptor fluorophore)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (containing EDTA to stop the reaction and the detection reagents)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
b. Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Dispense the diluted inhibitors or vehicle control into the wells of a 384-well plate.
-
Add a mixture of the purified Bcr-Abl kinase and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a pre-optimized duration (e.g., 60 minutes).
-
Stop the kinase reaction by adding the Stop/Detection buffer containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining kinase inhibitor IC50 values.
Caption: Bcr-Abl signaling and points of inhibition.
References
- 1. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 2 study of nilotinib in pediatric patients with CML: long-term update on growth retardation and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of EWS::FLI1 Gene Signature Modulation: A Guide to Preclinical Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The EWS::FLI1 fusion oncoprotein is the primary driver in the majority of Ewing Sarcoma cases, making it a critical therapeutic target. This guide provides a comparative overview of three distinct preclinical therapeutic modalities aimed at disrupting EWS::FLI1 function and modulating its downstream gene signature: the small molecule inhibitor Mithramycin, the protein-protein interaction inhibitor YK-4-279, and small interfering RNA (siRNA)-mediated gene knockdown. While the originally requested information on GNF7686 did not yield sufficient reproducible data in the context of EWS::FLI1, this guide focuses on these well-documented alternatives, presenting available experimental data, detailed protocols, and mechanistic insights to inform future research and development efforts.
Performance Comparison of EWS::FLI1 Inhibitors
The efficacy of Mithramycin, YK-4-279, and siRNA in modulating the EWS::FLI1 gene signature has been demonstrated across various Ewing Sarcoma cell lines. The following tables summarize key quantitative data from published studies.
| Inhibitor | Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| Mithramycin | TC32 | 10 nM (95% CI = 8 to 13 nM) | [1] |
| TC71 | 15 nM (95% CI = 13 to 19 nM) | [1] | |
| CHLA-10 | 9.11 nM | ||
| TC205 | 4.32 nM | ||
| YK-4-279 (racemic) | TC32 | 0.33 µM - 1.83 µM (range) | |
| A4573 | 0.54 µM | ||
| TC71 | 0.6 µM | ||
| (S)-YK-4-279 (active enantiomer) | TC32 | 0.16 µM - 0.87 µM (range) | |
| siRNA (targeting EWS::FLI1) | A673 | Not Applicable (transfection) | [2][3] |
| SK-ES-1 | Not Applicable (transfection) |
Table 1: Comparative IC50 Values of EWS::FLI1 Inhibitors in Ewing Sarcoma Cell Lines. Confidence intervals are provided where available.
| Inhibitor | Cell Line | Target Gene | Modulation (Fold Change) | Method | Reference |
| Mithramycin (50 nM) | TC32 | NR0B1 | ↓ (Suppressed) | Protein (Western Blot) | [4] |
| TC32 | EZH2 | ↓ (Suppressed) | Protein (Western Blot) | [4] | |
| TC32 | ID2 | ↓ (Suppressed) | Protein (Western Blot) | [4] | |
| TC32 | CCK, ID2, LDB2, NR0B1, RCOR1 | ↓ (Fold change not specified) | mRNA (qRT-PCR) | [1] | |
| YK-4-279 (10 µM) | TC71 | EWS::FLI1 Target Genes | ↓ (Reduction in expression) | mRNA (qRT-PCR) | [5] |
| siRNA (vs. control) | A673 | EWS::FLI1-induced genes | ↓ (Significant downregulation) | mRNA (Microarray) | [3] |
| A673 | EWS::FLI1-repressed genes | ↑ (Significant upregulation) | mRNA (Microarray) | [3] | |
| A673 | NR0B1 | ↓ | mRNA (RT-qPCR) | ||
| A673 | CD44 | ↑ | mRNA (RT-qPCR) |
Table 2: Modulation of Key EWS::FLI1 Downstream Target Genes. This table presents a selection of target genes and the observed changes in their expression following treatment. Direct quantitative comparisons of fold-change across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the application of each inhibitor and subsequent gene expression analysis.
Mithramycin Treatment and Gene Expression Analysis
1. Cell Culture and Treatment:
-
Ewing Sarcoma cell lines (e.g., TC32, A673) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Mithramycin A (dissolved in a suitable solvent like DMSO) is added to the culture medium at the desired final concentrations (e.g., 10-100 nM). A vehicle control (DMSO) is run in parallel.
-
Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours) prior to harvesting for analysis.
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based master mix.
-
Primers for EWS::FLI1 target genes (e.g., NR0B1, EZH2, ID2) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
3. RNA Sequencing (RNA-seq) for Global Gene Expression Profiling:
-
Following RNA extraction and quality control, sequencing libraries are prepared using a kit such as the TruSeq RNA Library Prep Kit (Illumina).
-
Sequencing is performed on a next-generation sequencing platform (e.g., Illumina HiSeq).
-
Raw sequencing reads are processed for quality control, adapter trimming, and alignment to the human reference genome.
-
Differential gene expression analysis between Mithramycin-treated and control samples is performed using software packages like DESeq2 or edgeR.
YK-4-279 Treatment and Analysis of EWS::FLI1 Interaction
1. Cell Culture and Treatment:
-
Ewing Sarcoma cells are cultured as described for Mithramycin treatment.
-
YK-4-279 (dissolved in DMSO) is added to the culture medium at final concentrations typically ranging from 0.1 to 10 µM.
-
Incubation times can vary from a few hours for interaction studies to 72 hours for cell viability assays.
2. Co-Immunoprecipitation (Co-IP) to Assess EWS::FLI1-RHA Interaction:
-
Cells are lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.
-
The lysate is incubated with an antibody against FLI1 (to pull down EWS::FLI1) or a control IgG overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed, and the bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane for Western blotting.
-
The membrane is probed with antibodies against RNA Helicase A (RHA) and FLI1 to detect the co-immunoprecipitated proteins.
3. Gene Expression Analysis:
-
qRT-PCR or RNA-seq can be performed as described for Mithramycin to assess the impact of YK-4-279 on the expression of EWS::FLI1 target genes.
siRNA-Mediated Knockdown of EWS::FLI1
1. siRNA Design and Transfection:
-
Small interfering RNAs (siRNAs) targeting the specific breakpoint of the EWS::FLI1 fusion transcript are designed and synthesized. A non-targeting control siRNA should also be used.
-
Ewing Sarcoma cells (e.g., A673) are seeded to be 60-80% confluent on the day of transfection.
-
siRNA is transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX, Invitrogen) according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Cells are incubated with the siRNA-lipid complexes for 48-72 hours to allow for knockdown of the target mRNA and protein.
2. Validation of Knockdown:
-
The efficiency of EWS::FLI1 knockdown is confirmed at both the mRNA level (by qRT-PCR) and protein level (by Western blot) using an anti-FLI1 antibody.
3. Gene Expression Profiling (Microarray or RNA-seq):
-
Total RNA is extracted from cells transfected with EWS::FLI1-targeting siRNA and control siRNA.
-
For microarray analysis, the RNA is labeled and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
For RNA-seq, libraries are prepared and sequenced as described previously.
-
Data analysis is performed to identify differentially expressed genes between the EWS::FLI1 knockdown and control groups.
Mechanistic Insights and Signaling Pathways
The EWS::FLI1 oncoprotein functions as an aberrant transcription factor that both activates and represses a large number of target genes, leading to the malignant phenotype of Ewing Sarcoma. The three therapeutic modalities discussed here interfere with this process through distinct mechanisms.
Figure 1: EWS::FLI1 Signaling and Points of Therapeutic Intervention. This diagram illustrates the central role of the EWS::FLI1 fusion protein in driving the expression of target genes that promote cell proliferation and survival while repressing genes involved in apoptosis. The points of intervention for Mithramycin, YK-4-279, and siRNA are indicated.
Mithramycin is an aureolic acid antibiotic that binds to the minor groove of GC-rich DNA sequences.[1] EWS::FLI1 preferentially binds to GGAA microsatellites, which are often flanked by GC-rich regions. Mithramycin is thought to displace EWS::FLI1 from these binding sites, thereby inhibiting its transcriptional activity.[4] This leads to the downregulation of EWS::FLI1-activated target genes and the upregulation of repressed target genes.[4]
YK-4-279 is a small molecule designed to specifically disrupt the protein-protein interaction between EWS::FLI1 and RNA Helicase A (RHA).[5][6] This interaction is critical for the transcriptional activity of EWS::FLI1. By blocking this interaction, YK-4-279 prevents the recruitment of the transcriptional machinery to target gene promoters, leading to a suppression of the EWS::FLI1-driven gene signature.[5]
siRNA-mediated knockdown offers the most direct approach to inhibit EWS::FLI1 function by targeting its mRNA for degradation. This results in a significant reduction in the levels of the EWS::FLI1 protein, leading to a global reversal of its transcriptional program, including the upregulation of repressed genes and downregulation of activated genes.[2][3]
Conclusion
Mithramycin, YK-4-279, and siRNA represent three distinct and promising strategies for targeting the EWS::FLI1 oncoprotein in Ewing Sarcoma. While all three have demonstrated the ability to modulate the EWS::FLI1 gene signature and inhibit tumor cell growth in preclinical models, they differ in their mechanisms of action, specificity, and potential for clinical translation. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific experimental needs and to inform the continued development of targeted therapies for this devastating disease. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative efficacy and off-target effects of these promising therapeutic agents.
References
- 1. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Knockdown of EWSR1/FLI1 expression alters the transcriptome of Ewing sarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EWS::FLI1 Gene Signature Modulation: A Guide to Preclinical Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The EWS::FLI1 fusion oncoprotein is the primary driver in the majority of Ewing Sarcoma cases, making it a critical therapeutic target. This guide provides a comparative overview of three distinct preclinical therapeutic modalities aimed at disrupting EWS::FLI1 function and modulating its downstream gene signature: the small molecule inhibitor Mithramycin, the protein-protein interaction inhibitor YK-4-279, and small interfering RNA (siRNA)-mediated gene knockdown. While the originally requested information on GNF7686 did not yield sufficient reproducible data in the context of EWS::FLI1, this guide focuses on these well-documented alternatives, presenting available experimental data, detailed protocols, and mechanistic insights to inform future research and development efforts.
Performance Comparison of EWS::FLI1 Inhibitors
The efficacy of Mithramycin, YK-4-279, and siRNA in modulating the EWS::FLI1 gene signature has been demonstrated across various Ewing Sarcoma cell lines. The following tables summarize key quantitative data from published studies.
| Inhibitor | Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| Mithramycin | TC32 | 10 nM (95% CI = 8 to 13 nM) | [1] |
| TC71 | 15 nM (95% CI = 13 to 19 nM) | [1] | |
| CHLA-10 | 9.11 nM | ||
| TC205 | 4.32 nM | ||
| YK-4-279 (racemic) | TC32 | 0.33 µM - 1.83 µM (range) | |
| A4573 | 0.54 µM | ||
| TC71 | 0.6 µM | ||
| (S)-YK-4-279 (active enantiomer) | TC32 | 0.16 µM - 0.87 µM (range) | |
| siRNA (targeting EWS::FLI1) | A673 | Not Applicable (transfection) | [2][3] |
| SK-ES-1 | Not Applicable (transfection) |
Table 1: Comparative IC50 Values of EWS::FLI1 Inhibitors in Ewing Sarcoma Cell Lines. Confidence intervals are provided where available.
| Inhibitor | Cell Line | Target Gene | Modulation (Fold Change) | Method | Reference |
| Mithramycin (50 nM) | TC32 | NR0B1 | ↓ (Suppressed) | Protein (Western Blot) | [4] |
| TC32 | EZH2 | ↓ (Suppressed) | Protein (Western Blot) | [4] | |
| TC32 | ID2 | ↓ (Suppressed) | Protein (Western Blot) | [4] | |
| TC32 | CCK, ID2, LDB2, NR0B1, RCOR1 | ↓ (Fold change not specified) | mRNA (qRT-PCR) | [1] | |
| YK-4-279 (10 µM) | TC71 | EWS::FLI1 Target Genes | ↓ (Reduction in expression) | mRNA (qRT-PCR) | [5] |
| siRNA (vs. control) | A673 | EWS::FLI1-induced genes | ↓ (Significant downregulation) | mRNA (Microarray) | [3] |
| A673 | EWS::FLI1-repressed genes | ↑ (Significant upregulation) | mRNA (Microarray) | [3] | |
| A673 | NR0B1 | ↓ | mRNA (RT-qPCR) | ||
| A673 | CD44 | ↑ | mRNA (RT-qPCR) |
Table 2: Modulation of Key EWS::FLI1 Downstream Target Genes. This table presents a selection of target genes and the observed changes in their expression following treatment. Direct quantitative comparisons of fold-change across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the application of each inhibitor and subsequent gene expression analysis.
Mithramycin Treatment and Gene Expression Analysis
1. Cell Culture and Treatment:
-
Ewing Sarcoma cell lines (e.g., TC32, A673) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Mithramycin A (dissolved in a suitable solvent like DMSO) is added to the culture medium at the desired final concentrations (e.g., 10-100 nM). A vehicle control (DMSO) is run in parallel.
-
Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours) prior to harvesting for analysis.
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based master mix.
-
Primers for EWS::FLI1 target genes (e.g., NR0B1, EZH2, ID2) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
3. RNA Sequencing (RNA-seq) for Global Gene Expression Profiling:
-
Following RNA extraction and quality control, sequencing libraries are prepared using a kit such as the TruSeq RNA Library Prep Kit (Illumina).
-
Sequencing is performed on a next-generation sequencing platform (e.g., Illumina HiSeq).
-
Raw sequencing reads are processed for quality control, adapter trimming, and alignment to the human reference genome.
-
Differential gene expression analysis between Mithramycin-treated and control samples is performed using software packages like DESeq2 or edgeR.
YK-4-279 Treatment and Analysis of EWS::FLI1 Interaction
1. Cell Culture and Treatment:
-
Ewing Sarcoma cells are cultured as described for Mithramycin treatment.
-
YK-4-279 (dissolved in DMSO) is added to the culture medium at final concentrations typically ranging from 0.1 to 10 µM.
-
Incubation times can vary from a few hours for interaction studies to 72 hours for cell viability assays.
2. Co-Immunoprecipitation (Co-IP) to Assess EWS::FLI1-RHA Interaction:
-
Cells are lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
The lysate is incubated with an antibody against FLI1 (to pull down EWS::FLI1) or a control IgG overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed, and the bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane for Western blotting.
-
The membrane is probed with antibodies against RNA Helicase A (RHA) and FLI1 to detect the co-immunoprecipitated proteins.
3. Gene Expression Analysis:
-
qRT-PCR or RNA-seq can be performed as described for Mithramycin to assess the impact of YK-4-279 on the expression of EWS::FLI1 target genes.
siRNA-Mediated Knockdown of EWS::FLI1
1. siRNA Design and Transfection:
-
Small interfering RNAs (siRNAs) targeting the specific breakpoint of the EWS::FLI1 fusion transcript are designed and synthesized. A non-targeting control siRNA should also be used.
-
Ewing Sarcoma cells (e.g., A673) are seeded to be 60-80% confluent on the day of transfection.
-
siRNA is transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX, Invitrogen) according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Cells are incubated with the siRNA-lipid complexes for 48-72 hours to allow for knockdown of the target mRNA and protein.
2. Validation of Knockdown:
-
The efficiency of EWS::FLI1 knockdown is confirmed at both the mRNA level (by qRT-PCR) and protein level (by Western blot) using an anti-FLI1 antibody.
3. Gene Expression Profiling (Microarray or RNA-seq):
-
Total RNA is extracted from cells transfected with EWS::FLI1-targeting siRNA and control siRNA.
-
For microarray analysis, the RNA is labeled and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
For RNA-seq, libraries are prepared and sequenced as described previously.
-
Data analysis is performed to identify differentially expressed genes between the EWS::FLI1 knockdown and control groups.
Mechanistic Insights and Signaling Pathways
The EWS::FLI1 oncoprotein functions as an aberrant transcription factor that both activates and represses a large number of target genes, leading to the malignant phenotype of Ewing Sarcoma. The three therapeutic modalities discussed here interfere with this process through distinct mechanisms.
Figure 1: EWS::FLI1 Signaling and Points of Therapeutic Intervention. This diagram illustrates the central role of the EWS::FLI1 fusion protein in driving the expression of target genes that promote cell proliferation and survival while repressing genes involved in apoptosis. The points of intervention for Mithramycin, YK-4-279, and siRNA are indicated.
Mithramycin is an aureolic acid antibiotic that binds to the minor groove of GC-rich DNA sequences.[1] EWS::FLI1 preferentially binds to GGAA microsatellites, which are often flanked by GC-rich regions. Mithramycin is thought to displace EWS::FLI1 from these binding sites, thereby inhibiting its transcriptional activity.[4] This leads to the downregulation of EWS::FLI1-activated target genes and the upregulation of repressed target genes.[4]
YK-4-279 is a small molecule designed to specifically disrupt the protein-protein interaction between EWS::FLI1 and RNA Helicase A (RHA).[5][6] This interaction is critical for the transcriptional activity of EWS::FLI1. By blocking this interaction, YK-4-279 prevents the recruitment of the transcriptional machinery to target gene promoters, leading to a suppression of the EWS::FLI1-driven gene signature.[5]
siRNA-mediated knockdown offers the most direct approach to inhibit EWS::FLI1 function by targeting its mRNA for degradation. This results in a significant reduction in the levels of the EWS::FLI1 protein, leading to a global reversal of its transcriptional program, including the upregulation of repressed genes and downregulation of activated genes.[2][3]
Conclusion
Mithramycin, YK-4-279, and siRNA represent three distinct and promising strategies for targeting the EWS::FLI1 oncoprotein in Ewing Sarcoma. While all three have demonstrated the ability to modulate the EWS::FLI1 gene signature and inhibit tumor cell growth in preclinical models, they differ in their mechanisms of action, specificity, and potential for clinical translation. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific experimental needs and to inform the continued development of targeted therapies for this devastating disease. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative efficacy and off-target effects of these promising therapeutic agents.
References
- 1. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Knockdown of EWSR1/FLI1 expression alters the transcriptome of Ewing sarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for a Precise Tool: Evaluating GNF7686 as a Chemical Probe for CSK Function
A Comparative Guide for Researchers
C-terminal Src kinase (CSK) stands as a critical negative regulator of Src family kinases (SFKs), playing a pivotal role in a multitude of cellular signaling pathways. The study of its function is paramount to understanding normal cellular processes and the progression of diseases like cancer. Chemical probes, small molecules that selectively modulate a protein's function, are invaluable tools in this endeavor. This guide provides a comparative analysis of GNF7686, a putative chemical probe for CSK, alongside other methodologies used to investigate CSK's role in cellular signaling.
Introduction to CSK and the Role of Chemical Probes
CSK is a non-receptor tyrosine kinase that maintains SFKs in an inactive state by phosphorylating a conserved C-terminal tyrosine residue.[1][2] This regulatory mechanism is crucial for controlling processes such as cell growth, differentiation, migration, and immune responses.[2] Dysregulation of CSK activity can lead to aberrant SFK activation, a hallmark of various cancers.
Chemical probes offer a powerful approach to dissect the function of kinases like CSK with temporal and dose-dependent control. An ideal chemical probe exhibits high potency, selectivity, and cellular activity, allowing researchers to confidently attribute observed biological effects to the inhibition of the intended target.[3][4]
This compound: A Putative Chemical Probe for CSK
Despite extensive searches of scientific literature and chemical databases, specific and detailed information regarding this compound as a CSK inhibitor is not publicly available. Data on its biochemical potency (IC50), cellular efficacy (EC50), kinase selectivity profile (kinome scan), and off-target effects are essential for its validation as a reliable chemical probe. Without this information, a direct and quantitative comparison with other CSK-targeting agents is not possible.
Alternative Approaches to Studying CSK Function
Given the lack of data on this compound, researchers have a number of alternative and well-characterized tools at their disposal to investigate CSK function. These can be broadly categorized into chemical and genetic approaches.
Chemical Probes: Small Molecule Inhibitors of CSK and SFKs
Several small molecule inhibitors, while not always perfectly selective for CSK, have been utilized to probe the CSK-SFK signaling axis.
-
Bosutinib: A dual Src/Abl kinase inhibitor that also demonstrates activity against CSK.[5] It is an FDA-approved drug for the treatment of chronic myeloid leukemia.[6]
-
Dasatinib: Another potent Src family kinase inhibitor with reported activity against CSK.[7]
-
PP2: A widely used pyrazolopyrimidine inhibitor of Src family kinases that also exhibits moderate inhibitory activity against CSK.[1][3][8]
Table 1: Comparison of Alternative Chemical Probes Targeting the CSK-SFK Axis
| Compound | Primary Target(s) | Reported CSK Activity | Notes |
| Bosutinib | Src, Abl | Yes | Dual inhibitor, clinical use. |
| Dasatinib | Src family kinases, Abl | Yes | Potent SFK inhibitor. |
| PP2 | Src family kinases | Moderate (IC50 ~0.73 µM)[1][3] | Widely used research tool, off-target effects on other kinases. |
Note: The lack of publicly available data for this compound prevents its inclusion in this comparative table.
Genetic Approaches: Modulating CSK Expression and Activity
Genetic tools provide a complementary approach to chemical probes by directly manipulating the expression or function of the CSK gene.
-
CRISPR/Cas9: This powerful gene-editing technology can be used to create cell lines with a knockout of the CSK gene, allowing for the study of the long-term consequences of CSK loss.[9][10] However, potential off-target effects and cellular compensation mechanisms need to be carefully considered.[9]
-
shRNA/siRNA: RNA interference can be employed to transiently knockdown CSK expression, offering a more temporally controlled approach compared to CRISPR-mediated knockout.[9][11] Off-target effects are also a concern with this method.[12]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for key experiments used to characterize CSK inhibitors.
In Vitro Kinase Assay for CSK
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CSK.
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by CSK. Inhibition is measured as a decrease in substrate phosphorylation.
Materials:
-
Recombinant human CSK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
-
ATP
-
CSK substrate (e.g., a synthetic peptide corresponding to the C-terminal tail of Src)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, recombinant CSK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Assay: Western Blot for Src Phosphorylation
This assay assesses the ability of an inhibitor to modulate CSK activity within a cellular context by measuring the phosphorylation status of its direct substrate, Src.
Principle: CSK phosphorylates Src at tyrosine 527 (Y527), leading to its inactivation. Inhibition of CSK results in decreased p-Src (Y527) levels.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Src signaling)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Test compound and vehicle control
-
Primary antibodies: anti-phospho-Src (Y527), anti-total Src, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Src (Y527).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Src and the loading control to normalize the data.
Visualizing CSK Signaling and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZNF768: controlling cellular senescence and proliferation with ten fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.jp [promega.jp]
- 9. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Potential of GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experienceleague.adobe.com [experienceleague.adobe.com]
The Quest for a Precise Tool: Evaluating GNF7686 as a Chemical Probe for CSK Function
A Comparative Guide for Researchers
C-terminal Src kinase (CSK) stands as a critical negative regulator of Src family kinases (SFKs), playing a pivotal role in a multitude of cellular signaling pathways. The study of its function is paramount to understanding normal cellular processes and the progression of diseases like cancer. Chemical probes, small molecules that selectively modulate a protein's function, are invaluable tools in this endeavor. This guide provides a comparative analysis of GNF7686, a putative chemical probe for CSK, alongside other methodologies used to investigate CSK's role in cellular signaling.
Introduction to CSK and the Role of Chemical Probes
CSK is a non-receptor tyrosine kinase that maintains SFKs in an inactive state by phosphorylating a conserved C-terminal tyrosine residue.[1][2] This regulatory mechanism is crucial for controlling processes such as cell growth, differentiation, migration, and immune responses.[2] Dysregulation of CSK activity can lead to aberrant SFK activation, a hallmark of various cancers.
Chemical probes offer a powerful approach to dissect the function of kinases like CSK with temporal and dose-dependent control. An ideal chemical probe exhibits high potency, selectivity, and cellular activity, allowing researchers to confidently attribute observed biological effects to the inhibition of the intended target.[3][4]
This compound: A Putative Chemical Probe for CSK
Despite extensive searches of scientific literature and chemical databases, specific and detailed information regarding this compound as a CSK inhibitor is not publicly available. Data on its biochemical potency (IC50), cellular efficacy (EC50), kinase selectivity profile (kinome scan), and off-target effects are essential for its validation as a reliable chemical probe. Without this information, a direct and quantitative comparison with other CSK-targeting agents is not possible.
Alternative Approaches to Studying CSK Function
Given the lack of data on this compound, researchers have a number of alternative and well-characterized tools at their disposal to investigate CSK function. These can be broadly categorized into chemical and genetic approaches.
Chemical Probes: Small Molecule Inhibitors of CSK and SFKs
Several small molecule inhibitors, while not always perfectly selective for CSK, have been utilized to probe the CSK-SFK signaling axis.
-
Bosutinib: A dual Src/Abl kinase inhibitor that also demonstrates activity against CSK.[5] It is an FDA-approved drug for the treatment of chronic myeloid leukemia.[6]
-
Dasatinib: Another potent Src family kinase inhibitor with reported activity against CSK.[7]
-
PP2: A widely used pyrazolopyrimidine inhibitor of Src family kinases that also exhibits moderate inhibitory activity against CSK.[1][3][8]
Table 1: Comparison of Alternative Chemical Probes Targeting the CSK-SFK Axis
| Compound | Primary Target(s) | Reported CSK Activity | Notes |
| Bosutinib | Src, Abl | Yes | Dual inhibitor, clinical use. |
| Dasatinib | Src family kinases, Abl | Yes | Potent SFK inhibitor. |
| PP2 | Src family kinases | Moderate (IC50 ~0.73 µM)[1][3] | Widely used research tool, off-target effects on other kinases. |
Note: The lack of publicly available data for this compound prevents its inclusion in this comparative table.
Genetic Approaches: Modulating CSK Expression and Activity
Genetic tools provide a complementary approach to chemical probes by directly manipulating the expression or function of the CSK gene.
-
CRISPR/Cas9: This powerful gene-editing technology can be used to create cell lines with a knockout of the CSK gene, allowing for the study of the long-term consequences of CSK loss.[9][10] However, potential off-target effects and cellular compensation mechanisms need to be carefully considered.[9]
-
shRNA/siRNA: RNA interference can be employed to transiently knockdown CSK expression, offering a more temporally controlled approach compared to CRISPR-mediated knockout.[9][11] Off-target effects are also a concern with this method.[12]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for key experiments used to characterize CSK inhibitors.
In Vitro Kinase Assay for CSK
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CSK.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by CSK. Inhibition is measured as a decrease in substrate phosphorylation.
Materials:
-
Recombinant human CSK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
-
ATP
-
CSK substrate (e.g., a synthetic peptide corresponding to the C-terminal tail of Src)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, recombinant CSK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Assay: Western Blot for Src Phosphorylation
This assay assesses the ability of an inhibitor to modulate CSK activity within a cellular context by measuring the phosphorylation status of its direct substrate, Src.
Principle: CSK phosphorylates Src at tyrosine 527 (Y527), leading to its inactivation. Inhibition of CSK results in decreased p-Src (Y527) levels.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Src signaling)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Test compound and vehicle control
-
Primary antibodies: anti-phospho-Src (Y527), anti-total Src, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Src (Y527).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Src and the loading control to normalize the data.
Visualizing CSK Signaling and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZNF768: controlling cellular senescence and proliferation with ten fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.jp [promega.jp]
- 9. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Potential of GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experienceleague.adobe.com [experienceleague.adobe.com]
A Comparative Guide: GNF-7 Versus Nilotinib in Combination with Allosteric Inhibitors for BCR-ABL1-Positive Leukemias
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is continually evolving. While ATP-competitive tyrosine kinase inhibitors (TKIs) like nilotinib (B1678881) have significantly improved patient outcomes, the emergence of resistance, particularly through mutations in the BCR-ABL1 kinase domain, remains a critical challenge. This has spurred the development of novel therapeutic strategies, including multi-kinase inhibitors such as GNF-7 and combination therapies that pair ATP-competitive inhibitors with allosteric inhibitors.
This guide provides an objective comparison of GNF-7 and the combination of nilotinib with an allosteric inhibitor, asciminib (B605619), based on available preclinical and clinical data. We delve into their mechanisms of action, inhibitory profiles against wild-type and mutant BCR-ABL1, and present supporting experimental data to inform future research and drug development efforts.
Mechanisms of Action: A Tale of Two Strategies
GNF-7: The Multi-Targeted Approach
GNF-7 is a type-II kinase inhibitor that, in addition to targeting BCR-ABL1, also potently inhibits other kinases such as ACK1 (Activated CDC42 Kinase 1) and GCK (Germinal Center Kinase).[1][2] Its action against BCR-ABL1 involves binding to the ATP-binding site, but in a conformation distinct from that of type-I inhibitors. This multi-targeted nature suggests a potential to overcome resistance mechanisms that are not solely dependent on the BCR-ABL1 kinase.
Nilotinib and Asciminib: Dual Inhibition of a Single Target
The combination of nilotinib and asciminib represents a dual-pronged attack on the BCR-ABL1 oncoprotein. Nilotinib is a second-generation ATP-competitive TKI that binds to the ATP-binding pocket of the ABL1 kinase domain. In contrast, asciminib is an allosteric inhibitor that specifically targets the myristoyl pocket of ABL1.[3] This combination is designed to synergistically inhibit BCR-ABL1 activity and suppress the emergence of resistance, as mutations conferring resistance to one inhibitor are unlikely to affect the binding of the other.[3]
Data Presentation: A Head-to-Head Look at Efficacy
Direct comparative studies between GNF-7 and a nilotinib/asciminib combination are not yet published. However, we can synthesize available data to provide a parallel view of their performance.
In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of GNF-7 and nilotinib against various BCR-ABL1 constructs.
Table 1: GNF-7 In Vitro Inhibitory Activity [1][2][4]
| Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 133 |
| Bcr-Abl (T315I) | 61 |
| Bcr-Abl (E255V) | 122 |
| Bcr-Abl (G250E) | 136 |
| Bcr-Abl (M351T) | <5 |
| ACK1 | 25 |
| GCK | 8 |
Table 2: Nilotinib In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | <30 |
| Bcr-Abl (T315I) | >3000 |
| Bcr-Abl (various imatinib-resistant mutants) | 1-40 |
Note: Nilotinib IC50 values are generally reported as being significantly more potent than imatinib (B729) against most resistant mutants, with the key exception of T315I.
Preclinical and Clinical Efficacy
GNF-7 In Vivo Efficacy:
In a bioluminescent xenograft mouse model using Ba/F3 cells transformed with the T315I-Bcr-Abl mutant, GNF-7 demonstrated effective inhibition of tumor growth at doses of 10 and 20 mg/kg.[2]
Nilotinib + Asciminib Combination Efficacy:
Preclinical studies have shown that the combination of asciminib with nilotinib can suppress the emergence of resistance.[3] A phase 1 clinical trial (NCT02081378) evaluated this combination in heavily pretreated CML patients.
Table 3: Clinical Efficacy of Nilotinib + Asciminib Combination (Phase 1) [5][6]
| Response Metric | Asciminib + Nilotinib Arm |
| Major Molecular Response (MMR) by 48 weeks | ~35% of patients |
| Recommended Dose for Expansion | Asciminib 40 mg BID + Nilotinib 300 mg BID |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed Ba/F3 cells (or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the test compounds (GNF-7, nilotinib, asciminib, or combinations) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant BCR-ABL1 kinase (wild-type or mutant), a specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site), and the test compound at various concentrations in a kinase reaction buffer.[9]
-
Initiate Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the level of substrate phosphorylation. This can be done using various methods, such as an anti-phosphotyrosine antibody in an ELISA format or by measuring ATP depletion using a luciferase-based assay.[9]
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 values.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously or intravenously inject a human CML or Ph+ ALL cell line (e.g., K562 or Ba/F3-BCR-ABL1) into immunodeficient mice (e.g., NOD/SCID or NSG).[10][11]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (for subcutaneous models) or for the disease to be detectable (for systemic models, often monitored by bioluminescence imaging).
-
Treatment Administration: Randomize mice into treatment groups and administer the test compounds (e.g., GNF-7, nilotinib, asciminib, or combinations) and a vehicle control via an appropriate route (e.g., oral gavage).[11]
-
Monitoring: Monitor tumor volume (caliper measurements for subcutaneous tumors) and/or disease burden (bioluminescence imaging) regularly throughout the study. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors reach a maximum size), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth inhibition or reduction in disease burden in the treatment groups relative to the vehicle control group.
Signaling Pathway Overview
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the malignant phenotype through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and resistance to apoptosis.
Conclusion and Future Directions
Both GNF-7 and the combination of nilotinib with an allosteric inhibitor like asciminib offer promising strategies to overcome resistance in BCR-ABL1-positive leukemias. GNF-7's multi-kinase inhibitory profile provides a broader mechanism of action that may be effective against various resistance mechanisms. The nilotinib/asciminib combination, on the other hand, represents a highly targeted approach to enhance the inhibition of the primary oncogenic driver and prevent the emergence of resistance.
The data presented in this guide highlights the potential of both approaches. However, direct, head-to-head preclinical and clinical studies are warranted to definitively establish their comparative efficacy and safety. Future research should also focus on identifying biomarkers that can predict which patient populations are most likely to benefit from each strategy. The continued exploration of these and other novel inhibitory mechanisms will be crucial in advancing the standard of care for patients with CML and Ph+ ALL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. boneandcancer.org [boneandcancer.org]
- 9. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GNF-7 Versus Nilotinib in Combination with Allosteric Inhibitors for BCR-ABL1-Positive Leukemias
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is continually evolving. While ATP-competitive tyrosine kinase inhibitors (TKIs) like nilotinib have significantly improved patient outcomes, the emergence of resistance, particularly through mutations in the BCR-ABL1 kinase domain, remains a critical challenge. This has spurred the development of novel therapeutic strategies, including multi-kinase inhibitors such as GNF-7 and combination therapies that pair ATP-competitive inhibitors with allosteric inhibitors.
This guide provides an objective comparison of GNF-7 and the combination of nilotinib with an allosteric inhibitor, asciminib, based on available preclinical and clinical data. We delve into their mechanisms of action, inhibitory profiles against wild-type and mutant BCR-ABL1, and present supporting experimental data to inform future research and drug development efforts.
Mechanisms of Action: A Tale of Two Strategies
GNF-7: The Multi-Targeted Approach
GNF-7 is a type-II kinase inhibitor that, in addition to targeting BCR-ABL1, also potently inhibits other kinases such as ACK1 (Activated CDC42 Kinase 1) and GCK (Germinal Center Kinase).[1][2] Its action against BCR-ABL1 involves binding to the ATP-binding site, but in a conformation distinct from that of type-I inhibitors. This multi-targeted nature suggests a potential to overcome resistance mechanisms that are not solely dependent on the BCR-ABL1 kinase.
Nilotinib and Asciminib: Dual Inhibition of a Single Target
The combination of nilotinib and asciminib represents a dual-pronged attack on the BCR-ABL1 oncoprotein. Nilotinib is a second-generation ATP-competitive TKI that binds to the ATP-binding pocket of the ABL1 kinase domain. In contrast, asciminib is an allosteric inhibitor that specifically targets the myristoyl pocket of ABL1.[3] This combination is designed to synergistically inhibit BCR-ABL1 activity and suppress the emergence of resistance, as mutations conferring resistance to one inhibitor are unlikely to affect the binding of the other.[3]
Data Presentation: A Head-to-Head Look at Efficacy
Direct comparative studies between GNF-7 and a nilotinib/asciminib combination are not yet published. However, we can synthesize available data to provide a parallel view of their performance.
In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of GNF-7 and nilotinib against various BCR-ABL1 constructs.
Table 1: GNF-7 In Vitro Inhibitory Activity [1][2][4]
| Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 133 |
| Bcr-Abl (T315I) | 61 |
| Bcr-Abl (E255V) | 122 |
| Bcr-Abl (G250E) | 136 |
| Bcr-Abl (M351T) | <5 |
| ACK1 | 25 |
| GCK | 8 |
Table 2: Nilotinib In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | <30 |
| Bcr-Abl (T315I) | >3000 |
| Bcr-Abl (various imatinib-resistant mutants) | 1-40 |
Note: Nilotinib IC50 values are generally reported as being significantly more potent than imatinib against most resistant mutants, with the key exception of T315I.
Preclinical and Clinical Efficacy
GNF-7 In Vivo Efficacy:
In a bioluminescent xenograft mouse model using Ba/F3 cells transformed with the T315I-Bcr-Abl mutant, GNF-7 demonstrated effective inhibition of tumor growth at doses of 10 and 20 mg/kg.[2]
Nilotinib + Asciminib Combination Efficacy:
Preclinical studies have shown that the combination of asciminib with nilotinib can suppress the emergence of resistance.[3] A phase 1 clinical trial (NCT02081378) evaluated this combination in heavily pretreated CML patients.
Table 3: Clinical Efficacy of Nilotinib + Asciminib Combination (Phase 1) [5][6]
| Response Metric | Asciminib + Nilotinib Arm |
| Major Molecular Response (MMR) by 48 weeks | ~35% of patients |
| Recommended Dose for Expansion | Asciminib 40 mg BID + Nilotinib 300 mg BID |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed Ba/F3 cells (or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the test compounds (GNF-7, nilotinib, asciminib, or combinations) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant BCR-ABL1 kinase (wild-type or mutant), a specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site), and the test compound at various concentrations in a kinase reaction buffer.[9]
-
Initiate Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the level of substrate phosphorylation. This can be done using various methods, such as an anti-phosphotyrosine antibody in an ELISA format or by measuring ATP depletion using a luciferase-based assay.[9]
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 values.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously or intravenously inject a human CML or Ph+ ALL cell line (e.g., K562 or Ba/F3-BCR-ABL1) into immunodeficient mice (e.g., NOD/SCID or NSG).[10][11]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (for subcutaneous models) or for the disease to be detectable (for systemic models, often monitored by bioluminescence imaging).
-
Treatment Administration: Randomize mice into treatment groups and administer the test compounds (e.g., GNF-7, nilotinib, asciminib, or combinations) and a vehicle control via an appropriate route (e.g., oral gavage).[11]
-
Monitoring: Monitor tumor volume (caliper measurements for subcutaneous tumors) and/or disease burden (bioluminescence imaging) regularly throughout the study. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors reach a maximum size), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth inhibition or reduction in disease burden in the treatment groups relative to the vehicle control group.
Signaling Pathway Overview
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the malignant phenotype through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and resistance to apoptosis.
Conclusion and Future Directions
Both GNF-7 and the combination of nilotinib with an allosteric inhibitor like asciminib offer promising strategies to overcome resistance in BCR-ABL1-positive leukemias. GNF-7's multi-kinase inhibitory profile provides a broader mechanism of action that may be effective against various resistance mechanisms. The nilotinib/asciminib combination, on the other hand, represents a highly targeted approach to enhance the inhibition of the primary oncogenic driver and prevent the emergence of resistance.
The data presented in this guide highlights the potential of both approaches. However, direct, head-to-head preclinical and clinical studies are warranted to definitively establish their comparative efficacy and safety. Future research should also focus on identifying biomarkers that can predict which patient populations are most likely to benefit from each strategy. The continued exploration of these and other novel inhibitory mechanisms will be crucial in advancing the standard of care for patients with CML and Ph+ ALL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. boneandcancer.org [boneandcancer.org]
- 9. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Approaches to Validate GNF7686 Targets: A Case of Mistaken Identity and a Guide to Kinase Target Validation
Initial analysis of the compound GNF7686 reveals that it is not a kinase inhibitor but rather a potent inhibitor of cytochrome b, a key component of the mitochondrial electron transport chain in kinetoplastid parasites such as Trypanosoma cruzi and Leishmania donovani.[1][2] This guide will first detail the established orthogonal approaches used to validate cytochrome b as the true target of this compound and then provide a comparative guide to the validation of kinase targets, as originally requested, for researchers in drug discovery.
Correcting the Target: this compound and Cytochrome b
Orthogonal Validation of Cytochrome b as the Target of this compound
A cornerstone in validating the target of an antimicrobial agent is the generation and characterization of drug-resistant organisms. This approach provides strong genetic and biochemical evidence for the drug's mechanism of action.
1. Generation of Drug-Resistant Parasites: Researchers cultured T. cruzi epimastigotes in the presence of increasing concentrations of this compound to select for resistant clonal lines.[1][2]
2. Whole-Genome Sequencing of Resistant Clones: The genomes of the this compound-resistant parasites were sequenced and compared to the genomes of the parental, drug-sensitive strains. This analysis identified a specific mutation, L197F, in the gene encoding cytochrome b.[1]
3. Biochemical Validation: To confirm that the L197F mutation directly confers resistance, biochemical assays were performed. These experiments demonstrated that the mutated cytochrome b was less susceptible to inhibition by this compound in vitro.[1] Furthermore, the mutation conferred resistance to other Qi site inhibitors like antimycin A, but not to inhibitors of the Qo site, such as strobilurin, providing further evidence for the specific binding site.[1]
4. Phenotypic Assays: The resistance conferred by the L197F mutation was observed not only in the growth of the parasite cells but also in functional assays measuring oxygen consumption of mitochondrial complex III, directly linking the molecular target to the cellular phenotype.[1]
The logical workflow for validating the target of this compound is illustrated below:
A Comparative Guide to Orthogonal Validation of Kinase Inhibitor Targets
For researchers focused on kinase inhibitors, a multi-pronged approach is essential to confidently validate the intended target and understand the compound's full biological effects. Below are key orthogonal methods used in the field.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[3][4] | In-cell/in-vivo target engagement, no compound modification needed.[3] | Not all binding events lead to thermal stabilization, throughput can be a limitation.[5] |
| Kinome Profiling | Measures the inhibitor's binding affinity or inhibitory activity against a large panel of kinases. | Provides a broad view of selectivity and potential off-targets.[6][7][8] | Often performed with recombinant enzymes, which may not reflect cellular context. |
| Genetic Approaches (CRISPR/RNAi) | Knockout, knockdown, or mutation of the putative target gene should recapitulate or abolish the inhibitor's effect. | Provides strong evidence for the target's role in the observed phenotype.[9] | Off-target effects of genetic perturbations, potential for compensatory mechanisms. |
| Phosphoproteomics | Quantifies changes in protein phosphorylation downstream of the target kinase upon inhibitor treatment. | Provides a direct readout of kinase activity in a cellular context. | Can be complex to analyze, may not distinguish between direct and indirect effects. |
| Resistance Mutation Analysis | Generation of resistant cell lines and identification of mutations in the target kinase that prevent inhibitor binding.[10][11][12] | Provides strong genetic evidence for the direct target. | Can be time-consuming, not always feasible to generate resistant lines. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular environment.[3][4][5][13][14]
-
Cell Treatment: Treat intact cells with the kinase inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Detect the amount of the target kinase remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2. Kinome Profiling
This technique assesses the selectivity of a kinase inhibitor across a broad panel of kinases.
-
Assay Platforms: Various platforms are available, including activity-based assays (e.g., mobility shift assays) and binding assays (e.g., KINOMEscan).
-
Incubation: The inhibitor is incubated with a large number of purified recombinant kinases, typically at a fixed concentration.
-
Activity/Binding Measurement: The effect of the inhibitor on the activity or binding of each kinase is measured.
-
Data Analysis: The results are often visualized as a "kinome tree" plot, where inhibited kinases are highlighted. This provides a visual representation of the inhibitor's selectivity profile.
By employing a combination of these orthogonal approaches, researchers can build a strong, evidence-based case for the molecular target of a kinase inhibitor, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 9. Drug Target Validation of the Protein Kinase AEK1, Essential for Proliferation, Host Cell Invasion, and Intracellular Replication of the Human Pathogen Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New genetic mutation linked to drug resistance in non-small cell lung cancer patient - ecancer [ecancer.org]
- 12. Elevated mutation rates in multi-azole resistant Aspergillus fumigatus drive rapid evolution of antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Orthogonal Approaches to Validate GNF7686 Targets: A Case of Mistaken Identity and a Guide to Kinase Target Validation
Initial analysis of the compound GNF7686 reveals that it is not a kinase inhibitor but rather a potent inhibitor of cytochrome b, a key component of the mitochondrial electron transport chain in kinetoplastid parasites such as Trypanosoma cruzi and Leishmania donovani.[1][2] This guide will first detail the established orthogonal approaches used to validate cytochrome b as the true target of this compound and then provide a comparative guide to the validation of kinase targets, as originally requested, for researchers in drug discovery.
Correcting the Target: this compound and Cytochrome b
Orthogonal Validation of Cytochrome b as the Target of this compound
A cornerstone in validating the target of an antimicrobial agent is the generation and characterization of drug-resistant organisms. This approach provides strong genetic and biochemical evidence for the drug's mechanism of action.
1. Generation of Drug-Resistant Parasites: Researchers cultured T. cruzi epimastigotes in the presence of increasing concentrations of this compound to select for resistant clonal lines.[1][2]
2. Whole-Genome Sequencing of Resistant Clones: The genomes of the this compound-resistant parasites were sequenced and compared to the genomes of the parental, drug-sensitive strains. This analysis identified a specific mutation, L197F, in the gene encoding cytochrome b.[1]
3. Biochemical Validation: To confirm that the L197F mutation directly confers resistance, biochemical assays were performed. These experiments demonstrated that the mutated cytochrome b was less susceptible to inhibition by this compound in vitro.[1] Furthermore, the mutation conferred resistance to other Qi site inhibitors like antimycin A, but not to inhibitors of the Qo site, such as strobilurin, providing further evidence for the specific binding site.[1]
4. Phenotypic Assays: The resistance conferred by the L197F mutation was observed not only in the growth of the parasite cells but also in functional assays measuring oxygen consumption of mitochondrial complex III, directly linking the molecular target to the cellular phenotype.[1]
The logical workflow for validating the target of this compound is illustrated below:
A Comparative Guide to Orthogonal Validation of Kinase Inhibitor Targets
For researchers focused on kinase inhibitors, a multi-pronged approach is essential to confidently validate the intended target and understand the compound's full biological effects. Below are key orthogonal methods used in the field.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[3][4] | In-cell/in-vivo target engagement, no compound modification needed.[3] | Not all binding events lead to thermal stabilization, throughput can be a limitation.[5] |
| Kinome Profiling | Measures the inhibitor's binding affinity or inhibitory activity against a large panel of kinases. | Provides a broad view of selectivity and potential off-targets.[6][7][8] | Often performed with recombinant enzymes, which may not reflect cellular context. |
| Genetic Approaches (CRISPR/RNAi) | Knockout, knockdown, or mutation of the putative target gene should recapitulate or abolish the inhibitor's effect. | Provides strong evidence for the target's role in the observed phenotype.[9] | Off-target effects of genetic perturbations, potential for compensatory mechanisms. |
| Phosphoproteomics | Quantifies changes in protein phosphorylation downstream of the target kinase upon inhibitor treatment. | Provides a direct readout of kinase activity in a cellular context. | Can be complex to analyze, may not distinguish between direct and indirect effects. |
| Resistance Mutation Analysis | Generation of resistant cell lines and identification of mutations in the target kinase that prevent inhibitor binding.[10][11][12] | Provides strong genetic evidence for the direct target. | Can be time-consuming, not always feasible to generate resistant lines. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular environment.[3][4][5][13][14]
-
Cell Treatment: Treat intact cells with the kinase inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Detect the amount of the target kinase remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2. Kinome Profiling
This technique assesses the selectivity of a kinase inhibitor across a broad panel of kinases.
-
Assay Platforms: Various platforms are available, including activity-based assays (e.g., mobility shift assays) and binding assays (e.g., KINOMEscan).
-
Incubation: The inhibitor is incubated with a large number of purified recombinant kinases, typically at a fixed concentration.
-
Activity/Binding Measurement: The effect of the inhibitor on the activity or binding of each kinase is measured.
-
Data Analysis: The results are often visualized as a "kinome tree" plot, where inhibited kinases are highlighted. This provides a visual representation of the inhibitor's selectivity profile.
By employing a combination of these orthogonal approaches, researchers can build a strong, evidence-based case for the molecular target of a kinase inhibitor, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 9. Drug Target Validation of the Protein Kinase AEK1, Essential for Proliferation, Host Cell Invasion, and Intracellular Replication of the Human Pathogen Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New genetic mutation linked to drug resistance in non-small cell lung cancer patient - ecancer [ecancer.org]
- 12. Elevated mutation rates in multi-azole resistant Aspergillus fumigatus drive rapid evolution of antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Kinome: A Comparative Guide to RIPK1 Inhibitor Selectivity
In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. This guide provides a comparative analysis of the cross-reactivity and kinome profiles of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. Due to the limited public availability of data for the specific compound GNF7686, this guide will utilize publicly accessible data for other well-characterized RIPK1 inhibitors, namely GSK2982772, Necrostatin-1, and the multi-kinase inhibitor Ponatinib (B1185), to illustrate the principles and methodologies of kinome profiling and cross-reactivity assessment.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. However, the development of selective RIPK1 inhibitors is complicated by the highly conserved nature of the ATP-binding site across the human kinome. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, comprehensive kinome profiling is essential to characterize the selectivity of any new inhibitor. This guide delves into the comparative selectivity of representative RIPK1 inhibitors, presenting available quantitative data, outlining the experimental protocols used for their assessment, and visualizing the key signaling pathways involved.
Comparative Kinome Profiling of RIPK1 Inhibitors
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome. The results are often expressed as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as a percentage of inhibition at a fixed concentration.
Table 1: Comparative Inhibitory Activity of Selected Compounds against RIPK1
| Compound | Target | IC50 / EC50 | Assay Type |
| GSK2982772 | Human RIPK1 | 16 nM[1] | Not Specified |
| GSK2982772 | Monkey RIPK1 | 20 nM[1] | Not Specified |
| Necrostatin-1 | Necroptosis | 490 nM (EC50)[2] | Cellular Assay (Jurkat cells) |
| Ponatinib | BCR-ABL (wild-type) | 0.37 nM[3] | In vitro kinase assay |
| Ponatinib | BCR-ABL (T315I) | 2 nM[3] | In vitro kinase assay |
Table 2: Off-Target Profile of Selected RIPK1 Inhibitors
| Compound | Off-Target(s) | IC50 / % Inhibition | Comments |
| GSK2982772 | >339 kinases | >1,000-fold selectivity over RIPK1[1] | Screened at 10 µM |
| Necrostatin-1 | Indoleamine 2,3-dioxygenase (IDO) | Not specified[4] | A known off-target that can confound interpretation in inflammatory models. |
| Ponatinib | Multi-kinase inhibitor | Inhibits over 60 kinases[5] | Known to inhibit PDGFR, c-KIT, RET, VEGFR, and FGFR. |
Experimental Methodologies
The data presented in this guide are derived from various experimental techniques designed to assess kinase inhibitor activity and selectivity. Below are detailed protocols for key experiments.
KINOMEscan™ Profiling
This is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
Experimental Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: An active-site directed reference ligand is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited from binding to the reference ligand, or as a dissociation constant (Kd) determined from a dose-response curve.
Cellular Necroptosis Assay
This assay is used to determine the potency of a compound in inhibiting necroptotic cell death, a process in which RIPK1 plays a central role.
Principle: Necroptosis is induced in a cell line (e.g., human monocytic U937 cells or Jurkat cells) by stimulating the TNF receptor in the presence of a pan-caspase inhibitor (to block apoptosis). The ability of a test compound to prevent cell death is then measured.
Experimental Protocol:
-
Cell Culture: Plate cells in a multi-well format.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Necroptosis Induction: Induce necroptosis by adding TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., propidium (B1200493) iodide staining and flow cytometry).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from necroptosis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: RIPK1 Signaling Pathway.
Caption: KINOMEscan Experimental Workflow.
Caption: Logic of Inhibitor Comparison.
Conclusion
The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug development. While specific data for this compound remains elusive in the public domain, the analysis of well-characterized RIPK1 inhibitors like GSK2982772, Necrostatin-1, and Ponatinib provides a valuable framework for understanding the critical importance of kinome-wide selectivity. GSK2982772 exemplifies a highly selective inhibitor, a desirable characteristic for minimizing off-target effects. In contrast, Necrostatin-1, despite its utility as a tool compound, highlights the potential for off-target activities that can complicate data interpretation. Ponatinib serves as an example of a multi-kinase inhibitor, where its broad activity profile is integral to its therapeutic mechanism but also contributes to its toxicity profile. The methodologies and comparative data presented in this guide underscore the necessity of rigorous cross-reactivity and kinome profiling in the development of safe and effective kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinome: A Comparative Guide to RIPK1 Inhibitor Selectivity
In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. This guide provides a comparative analysis of the cross-reactivity and kinome profiles of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. Due to the limited public availability of data for the specific compound GNF7686, this guide will utilize publicly accessible data for other well-characterized RIPK1 inhibitors, namely GSK2982772, Necrostatin-1, and the multi-kinase inhibitor Ponatinib, to illustrate the principles and methodologies of kinome profiling and cross-reactivity assessment.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. However, the development of selective RIPK1 inhibitors is complicated by the highly conserved nature of the ATP-binding site across the human kinome. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, comprehensive kinome profiling is essential to characterize the selectivity of any new inhibitor. This guide delves into the comparative selectivity of representative RIPK1 inhibitors, presenting available quantitative data, outlining the experimental protocols used for their assessment, and visualizing the key signaling pathways involved.
Comparative Kinome Profiling of RIPK1 Inhibitors
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome. The results are often expressed as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as a percentage of inhibition at a fixed concentration.
Table 1: Comparative Inhibitory Activity of Selected Compounds against RIPK1
| Compound | Target | IC50 / EC50 | Assay Type |
| GSK2982772 | Human RIPK1 | 16 nM[1] | Not Specified |
| GSK2982772 | Monkey RIPK1 | 20 nM[1] | Not Specified |
| Necrostatin-1 | Necroptosis | 490 nM (EC50)[2] | Cellular Assay (Jurkat cells) |
| Ponatinib | BCR-ABL (wild-type) | 0.37 nM[3] | In vitro kinase assay |
| Ponatinib | BCR-ABL (T315I) | 2 nM[3] | In vitro kinase assay |
Table 2: Off-Target Profile of Selected RIPK1 Inhibitors
| Compound | Off-Target(s) | IC50 / % Inhibition | Comments |
| GSK2982772 | >339 kinases | >1,000-fold selectivity over RIPK1[1] | Screened at 10 µM |
| Necrostatin-1 | Indoleamine 2,3-dioxygenase (IDO) | Not specified[4] | A known off-target that can confound interpretation in inflammatory models. |
| Ponatinib | Multi-kinase inhibitor | Inhibits over 60 kinases[5] | Known to inhibit PDGFR, c-KIT, RET, VEGFR, and FGFR. |
Experimental Methodologies
The data presented in this guide are derived from various experimental techniques designed to assess kinase inhibitor activity and selectivity. Below are detailed protocols for key experiments.
KINOMEscan™ Profiling
This is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
Experimental Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: An active-site directed reference ligand is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited from binding to the reference ligand, or as a dissociation constant (Kd) determined from a dose-response curve.
Cellular Necroptosis Assay
This assay is used to determine the potency of a compound in inhibiting necroptotic cell death, a process in which RIPK1 plays a central role.
Principle: Necroptosis is induced in a cell line (e.g., human monocytic U937 cells or Jurkat cells) by stimulating the TNF receptor in the presence of a pan-caspase inhibitor (to block apoptosis). The ability of a test compound to prevent cell death is then measured.
Experimental Protocol:
-
Cell Culture: Plate cells in a multi-well format.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Necroptosis Induction: Induce necroptosis by adding TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., propidium iodide staining and flow cytometry).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from necroptosis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: RIPK1 Signaling Pathway.
Caption: KINOMEscan Experimental Workflow.
Caption: Logic of Inhibitor Comparison.
Conclusion
The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug development. While specific data for this compound remains elusive in the public domain, the analysis of well-characterized RIPK1 inhibitors like GSK2982772, Necrostatin-1, and Ponatinib provides a valuable framework for understanding the critical importance of kinome-wide selectivity. GSK2982772 exemplifies a highly selective inhibitor, a desirable characteristic for minimizing off-target effects. In contrast, Necrostatin-1, despite its utility as a tool compound, highlights the potential for off-target activities that can complicate data interpretation. Ponatinib serves as an example of a multi-kinase inhibitor, where its broad activity profile is integral to its therapeutic mechanism but also contributes to its toxicity profile. The methodologies and comparative data presented in this guide underscore the necessity of rigorous cross-reactivity and kinome profiling in the development of safe and effective kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
Independent In Vivo Validation of GNF-7's Antitumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of GNF-7 with other ABL1 tyrosine kinase inhibitors (TKIs), namely imatinib (B729), nilotinib (B1678881), and ponatinib (B1185). The data presented is compiled from independent validation studies to offer a comprehensive overview of GNF-7's performance in preclinical models.
Executive Summary
GNF-7 has demonstrated significant in vivo antitumor activity, particularly against the challenging T315I "gatekeeper" mutation of Bcr-Abl, a common mechanism of resistance to earlier generation TKIs like imatinib and nilotinib. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data from xenograft models to facilitate a cross-study comparison. GNF-7 and ponatinib show notable efficacy in models harboring the T315I mutation, a setting where imatinib and nilotinib are largely ineffective.
Data Presentation: In Vivo Antitumor Activity of ABL1 Inhibitors
The following tables summarize the in vivo efficacy of GNF-7 and other ABL1 inhibitors in xenograft models of Bcr-Abl-positive leukemia. It is crucial to note that the data is collated from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vivo Efficacy of GNF-7 in Bcr-Abl Xenograft Models
| Cell Line (Mutation) | Mouse Model | GNF-7 Dose & Schedule | Outcome | Reference |
| Ba/F3 (Bcr-Abl T315I) | Bioluminescent xenograft | 10 mg/kg, p.o., daily | Effective inhibition of tumor growth.[1][2] | [1][2] |
| Ba/F3 (Bcr-Abl T315I) | Orthotopic xenograft | 20 mg/kg, p.o. | Significant in vivo efficacy.[2] | [2] |
| MOLT-3 (NRAS mutant) | NSG mice | 15 mg/kg, p.o. | Significantly decreased disease burden and prolonged overall survival.[2] | [2] |
Table 2: In Vivo Efficacy of Imatinib, Nilotinib, and Ponatinib in Bcr-Abl T315I Xenograft Models
| Inhibitor | Cell Line (Mutation) | Mouse Model | Dose & Schedule | Outcome | Reference |
| Imatinib | Ba/F3 (Bcr-Abl T315I) | Not specified | Not specified | Ineffective against T315I mutation.[3] | [3] |
| Nilotinib | Ba/F3 (Bcr-Abl T315I) | Not specified | Not specified | Ineffective against T315I mutation.[3][4][5] | [3][4][5] |
| Ponatinib | Ba/F3 (Bcr-Abl T315I) | Athymic nude mice | Not specified | Potently induced cell growth inhibition.[6] | [6] |
| Ponatinib | Patient-derived xenograft | Not specified | Not specified | Markedly reduced tumor growth.[7] | [7] |
Experimental Protocols
The following provides a generalized methodology for in vivo xenograft studies used to assess the antitumor activity of ABL1 inhibitors, based on commonly reported protocols.
1. Cell Lines and Culture: Murine pro-B Ba/F3 cells are frequently utilized.[8][9] These cells are dependent on IL-3 for survival and can be transduced to express various forms of Bcr-Abl, including the wild-type and T315I mutant. The transduced cells become IL-3 independent, relying on the Bcr-Abl kinase for proliferation and survival.
2. Animal Models: Immunodeficient mouse strains such as athymic nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used to prevent graft rejection.[10]
3. Xenograft Implantation: A specific number of Ba/F3 cells expressing the Bcr-Abl construct (e.g., 1 x 10^6 cells) are injected either subcutaneously or intravenously into the mice to establish tumors.
4. Drug Administration: Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. The inhibitors (GNF-7, imatinib, nilotinib, ponatinib) or a vehicle control are administered, typically via oral gavage (p.o.), at specified doses and schedules (e.g., daily).
5. Monitoring and Endpoints: Tumor growth is monitored regularly by measuring tumor volume with calipers. For bioluminescent models, in vivo imaging systems are used to quantify tumor burden. Animal body weight and general health are also monitored to assess toxicity. The primary endpoint is typically the inhibition of tumor growth compared to the control group. Overall survival may also be assessed.
6. Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-tests or ANOVA) are performed to determine the significance of the differences in tumor volume between treatment and control groups.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repositori.upf.edu]
Independent In Vivo Validation of GNF-7's Antitumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of GNF-7 with other ABL1 tyrosine kinase inhibitors (TKIs), namely imatinib, nilotinib, and ponatinib. The data presented is compiled from independent validation studies to offer a comprehensive overview of GNF-7's performance in preclinical models.
Executive Summary
GNF-7 has demonstrated significant in vivo antitumor activity, particularly against the challenging T315I "gatekeeper" mutation of Bcr-Abl, a common mechanism of resistance to earlier generation TKIs like imatinib and nilotinib. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data from xenograft models to facilitate a cross-study comparison. GNF-7 and ponatinib show notable efficacy in models harboring the T315I mutation, a setting where imatinib and nilotinib are largely ineffective.
Data Presentation: In Vivo Antitumor Activity of ABL1 Inhibitors
The following tables summarize the in vivo efficacy of GNF-7 and other ABL1 inhibitors in xenograft models of Bcr-Abl-positive leukemia. It is crucial to note that the data is collated from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vivo Efficacy of GNF-7 in Bcr-Abl Xenograft Models
| Cell Line (Mutation) | Mouse Model | GNF-7 Dose & Schedule | Outcome | Reference |
| Ba/F3 (Bcr-Abl T315I) | Bioluminescent xenograft | 10 mg/kg, p.o., daily | Effective inhibition of tumor growth.[1][2] | [1][2] |
| Ba/F3 (Bcr-Abl T315I) | Orthotopic xenograft | 20 mg/kg, p.o. | Significant in vivo efficacy.[2] | [2] |
| MOLT-3 (NRAS mutant) | NSG mice | 15 mg/kg, p.o. | Significantly decreased disease burden and prolonged overall survival.[2] | [2] |
Table 2: In Vivo Efficacy of Imatinib, Nilotinib, and Ponatinib in Bcr-Abl T315I Xenograft Models
| Inhibitor | Cell Line (Mutation) | Mouse Model | Dose & Schedule | Outcome | Reference |
| Imatinib | Ba/F3 (Bcr-Abl T315I) | Not specified | Not specified | Ineffective against T315I mutation.[3] | [3] |
| Nilotinib | Ba/F3 (Bcr-Abl T315I) | Not specified | Not specified | Ineffective against T315I mutation.[3][4][5] | [3][4][5] |
| Ponatinib | Ba/F3 (Bcr-Abl T315I) | Athymic nude mice | Not specified | Potently induced cell growth inhibition.[6] | [6] |
| Ponatinib | Patient-derived xenograft | Not specified | Not specified | Markedly reduced tumor growth.[7] | [7] |
Experimental Protocols
The following provides a generalized methodology for in vivo xenograft studies used to assess the antitumor activity of ABL1 inhibitors, based on commonly reported protocols.
1. Cell Lines and Culture: Murine pro-B Ba/F3 cells are frequently utilized.[8][9] These cells are dependent on IL-3 for survival and can be transduced to express various forms of Bcr-Abl, including the wild-type and T315I mutant. The transduced cells become IL-3 independent, relying on the Bcr-Abl kinase for proliferation and survival.
2. Animal Models: Immunodeficient mouse strains such as athymic nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used to prevent graft rejection.[10]
3. Xenograft Implantation: A specific number of Ba/F3 cells expressing the Bcr-Abl construct (e.g., 1 x 10^6 cells) are injected either subcutaneously or intravenously into the mice to establish tumors.
4. Drug Administration: Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups. The inhibitors (GNF-7, imatinib, nilotinib, ponatinib) or a vehicle control are administered, typically via oral gavage (p.o.), at specified doses and schedules (e.g., daily).
5. Monitoring and Endpoints: Tumor growth is monitored regularly by measuring tumor volume with calipers. For bioluminescent models, in vivo imaging systems are used to quantify tumor burden. Animal body weight and general health are also monitored to assess toxicity. The primary endpoint is typically the inhibition of tumor growth compared to the control group. Overall survival may also be assessed.
6. Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-tests or ANOVA) are performed to determine the significance of the differences in tumor volume between treatment and control groups.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repositori.upf.edu]
A Comparative Guide to In Vitro and In Vivo Metabolic Stability of Novel Trypanocidal Agents: A Case Study with Fexinidazole as a Proxy for GNF7686
Introduction
GNF7686 is a promising nitroimidazole-based compound with potent trypanocidal activity, representing a potential new therapeutic avenue for treating kinetoplastid infections. A critical aspect of the preclinical development of any new drug candidate is the thorough characterization of its metabolic stability. This guide provides a comparative framework for evaluating the in vitro and in vivo metabolic stability of this compound. Due to the current lack of publicly available metabolic stability data for this compound, this guide will utilize data from fexinidazole (B1672616), a structurally related and clinically approved nitroimidazole trypanocidal agent, to illustrate the experimental methodologies and data presentation required for a comprehensive comparison. This approach serves as a template for the future evaluation of this compound and other novel anti-parasitic drug candidates.
In Vitro Metabolic Stability
In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the liver, a primary site of drug metabolism. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time.
Data Presentation: In Vitro Intrinsic Clearance
The following table summarizes the in vitro intrinsic clearance (CLint) of fexinidazole in hepatocytes from various species. Similar data would be essential for evaluating the metabolic liability of this compound across different preclinical species and for predicting its clearance in humans.
| Species | In Vitro Intrinsic Clearance (mL/min/kg) |
| Human | 125 |
| Monkey | 6500 |
| Dog | 5000 |
| Mouse | 4300 |
| Rat | 2900 |
Data for fexinidazole.[1]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a general procedure for determining the in vitro metabolic stability of a compound like this compound using liver microsomes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing the liver microsomes and phosphate buffer.
-
Pre-incubation: The master mix and the test compound solution are pre-incubated separately at 37°C for a short period to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the mixture of microsomes and the test compound.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. The intrinsic clearance is then calculated using the half-life and the protein concentration in the incubation.
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for a typical in vitro liver microsomal stability assay.
In Vivo Metabolic Stability and Pharmacokinetics
In vivo studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. Pharmacokinetic (PK) parameters derived from these studies provide insights into the drug's bioavailability and persistence in the body.
Data Presentation: In Vivo Pharmacokinetic Parameters in Mice
The following table presents key pharmacokinetic parameters for fexinidazole and its major metabolites after a single oral dose in mice. A similar dataset for this compound would be critical for understanding its in vivo behavior and for dose selection in efficacy studies.
| Compound | Cmax (ng/mL) | AUC₀₋₂₄ (h·ng/mL) | Oral Bioavailability (%) |
| Fexinidazole | 500 | 424 | 41 |
| Fexinidazole Sulfoxide | 14171 | 45031 | - |
| Fexinidazole Sulfone | 13651 | 96286 | - |
Data for fexinidazole in mice.[1]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol describes a general procedure for a single-dose oral pharmacokinetic study in mice.
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in mice.
Materials:
-
Test compound (e.g., this compound) formulated in a suitable vehicle for oral gavage.
-
Male or female mice of a specific strain (e.g., CD-1 or C57BL/6).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Mice are acclimated to the housing conditions for a specified period before the study.
-
Dosing: A single oral dose of the test compound is administered to a group of mice via gavage. A separate group may receive an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from a subset of animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Typically, a sparse sampling design is used where each animal is sampled only a few times.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound (and any major metabolites) in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Metabolic Pathways
Understanding the metabolic pathways of a drug is crucial for identifying potential active or toxic metabolites and for predicting drug-drug interactions. For nitroimidazole compounds like this compound and fexinidazole, metabolism often involves oxidation of the thioether and reduction of the nitro group.
Diagram: Fexinidazole Metabolic Pathway
Caption: Major metabolic pathway of fexinidazole.
The comprehensive evaluation of both in vitro and in vivo metabolic stability is a cornerstone of modern drug discovery and development. While specific data for this compound is not yet in the public domain, the methodologies and data presentation formats outlined in this guide, using fexinidazole as a relevant example, provide a clear roadmap for its future preclinical characterization. The generation of such data for this compound will be instrumental in assessing its potential as a clinical candidate for the treatment of trypanosomal diseases. Direct comparison with established drugs like fexinidazole will allow for a robust evaluation of this compound's metabolic profile and will inform its progression through the drug development pipeline.
References
A Comparative Guide to In Vitro and In Vivo Metabolic Stability of Novel Trypanocidal Agents: A Case Study with Fexinidazole as a Proxy for GNF7686
Introduction
GNF7686 is a promising nitroimidazole-based compound with potent trypanocidal activity, representing a potential new therapeutic avenue for treating kinetoplastid infections. A critical aspect of the preclinical development of any new drug candidate is the thorough characterization of its metabolic stability. This guide provides a comparative framework for evaluating the in vitro and in vivo metabolic stability of this compound. Due to the current lack of publicly available metabolic stability data for this compound, this guide will utilize data from fexinidazole, a structurally related and clinically approved nitroimidazole trypanocidal agent, to illustrate the experimental methodologies and data presentation required for a comprehensive comparison. This approach serves as a template for the future evaluation of this compound and other novel anti-parasitic drug candidates.
In Vitro Metabolic Stability
In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the liver, a primary site of drug metabolism. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time.
Data Presentation: In Vitro Intrinsic Clearance
The following table summarizes the in vitro intrinsic clearance (CLint) of fexinidazole in hepatocytes from various species. Similar data would be essential for evaluating the metabolic liability of this compound across different preclinical species and for predicting its clearance in humans.
| Species | In Vitro Intrinsic Clearance (mL/min/kg) |
| Human | 125 |
| Monkey | 6500 |
| Dog | 5000 |
| Mouse | 4300 |
| Rat | 2900 |
Data for fexinidazole.[1]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a general procedure for determining the in vitro metabolic stability of a compound like this compound using liver microsomes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing the liver microsomes and phosphate buffer.
-
Pre-incubation: The master mix and the test compound solution are pre-incubated separately at 37°C for a short period to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the mixture of microsomes and the test compound.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. The intrinsic clearance is then calculated using the half-life and the protein concentration in the incubation.
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for a typical in vitro liver microsomal stability assay.
In Vivo Metabolic Stability and Pharmacokinetics
In vivo studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. Pharmacokinetic (PK) parameters derived from these studies provide insights into the drug's bioavailability and persistence in the body.
Data Presentation: In Vivo Pharmacokinetic Parameters in Mice
The following table presents key pharmacokinetic parameters for fexinidazole and its major metabolites after a single oral dose in mice. A similar dataset for this compound would be critical for understanding its in vivo behavior and for dose selection in efficacy studies.
| Compound | Cmax (ng/mL) | AUC₀₋₂₄ (h·ng/mL) | Oral Bioavailability (%) |
| Fexinidazole | 500 | 424 | 41 |
| Fexinidazole Sulfoxide | 14171 | 45031 | - |
| Fexinidazole Sulfone | 13651 | 96286 | - |
Data for fexinidazole in mice.[1]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol describes a general procedure for a single-dose oral pharmacokinetic study in mice.
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in mice.
Materials:
-
Test compound (e.g., this compound) formulated in a suitable vehicle for oral gavage.
-
Male or female mice of a specific strain (e.g., CD-1 or C57BL/6).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Mice are acclimated to the housing conditions for a specified period before the study.
-
Dosing: A single oral dose of the test compound is administered to a group of mice via gavage. A separate group may receive an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from a subset of animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Typically, a sparse sampling design is used where each animal is sampled only a few times.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound (and any major metabolites) in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Metabolic Pathways
Understanding the metabolic pathways of a drug is crucial for identifying potential active or toxic metabolites and for predicting drug-drug interactions. For nitroimidazole compounds like this compound and fexinidazole, metabolism often involves oxidation of the thioether and reduction of the nitro group.
Diagram: Fexinidazole Metabolic Pathway
Caption: Major metabolic pathway of fexinidazole.
The comprehensive evaluation of both in vitro and in vivo metabolic stability is a cornerstone of modern drug discovery and development. While specific data for this compound is not yet in the public domain, the methodologies and data presentation formats outlined in this guide, using fexinidazole as a relevant example, provide a clear roadmap for its future preclinical characterization. The generation of such data for this compound will be instrumental in assessing its potential as a clinical candidate for the treatment of trypanosomal diseases. Direct comparison with established drugs like fexinidazole will allow for a robust evaluation of this compound's metabolic profile and will inform its progression through the drug development pipeline.
References
Safety Operating Guide
Proper Disposal of GNF7686: A Procedural Guide for Laboratory Personnel
Absence of specific data for GNF7686 necessitates a cautious and compliant approach to its disposal. This guide provides essential procedural steps for the safe handling and disposal of this research chemical, emphasizing the critical role of institutional environmental health and safety protocols.
As a novel research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. Therefore, it must be treated as a potentially hazardous substance of unknown toxicity and environmental impact. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to guide researchers in the absence of compound-specific data.
Immediate Safety and Handling
Before any disposal procedures are initiated, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Researchers must adhere to their institution's specific hazardous waste management program.
-
Waste Characterization (Presumptive) : In the absence of an SDS, this compound must be presumed to be hazardous. The primary guiding principle is to avoid making assumptions about its properties. When preparing for disposal, consider the potential for the compound to exhibit one or more of the following hazardous characteristics.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty vials), in a dedicated and clearly labeled waste container.
-
Containerization : Use a chemically compatible, leak-proof container for waste collection. The original manufacturer's container, if empty, can be used for collecting solid waste. For solutions, use a container that will not react with the solvent. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling : Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or research group
-
-
Accumulation and Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the direct control of laboratory personnel and away from general traffic. Ensure secondary containment is used for liquid waste to prevent spills.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with all available information about this compound.
Hazard Classification for Unknown Compounds
When a Safety Data Sheet is unavailable, it is crucial to consider the potential hazards a novel compound might possess. The following table outlines the primary hazard classifications used for chemical waste determination. This information is critical for the EHS department to ensure proper disposal.
| Hazard Classification | Description | Considerations for this compound (Presumptive) |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases and oxidizers. | Assume this compound is non-ignitable unless it is dissolved in a flammable solvent. If in a flammable solvent, it must be treated as ignitable waste. |
| Corrosivity (B1173158) | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | The corrosivity of this compound is unknown. If dissolved in a corrosive solution, the entire waste is considered corrosive. |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction. | As a novel compound, its reactivity is unknown. It should be handled with care and not mixed with other chemicals. |
| Toxicity | Substances that are harmful or fatal when ingested or absorbed, or that can release toxic gases, vapors, or fumes when mixed with other substances. | The toxicity of this compound is not established. It must be handled as a toxic substance. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Any researcher using this compound is responsible for developing a comprehensive experimental plan that includes a waste disposal strategy to be reviewed and approved by their institution's safety committee or EHS department prior to the commencement of work.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical with unknown hazards like this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general yet crucial procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and consult with your institution's safety professionals when handling chemicals with unknown properties.
Proper Disposal of GNF7686: A Procedural Guide for Laboratory Personnel
Absence of specific data for GNF7686 necessitates a cautious and compliant approach to its disposal. This guide provides essential procedural steps for the safe handling and disposal of this research chemical, emphasizing the critical role of institutional environmental health and safety protocols.
As a novel research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. Therefore, it must be treated as a potentially hazardous substance of unknown toxicity and environmental impact. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to guide researchers in the absence of compound-specific data.
Immediate Safety and Handling
Before any disposal procedures are initiated, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Researchers must adhere to their institution's specific hazardous waste management program.
-
Waste Characterization (Presumptive) : In the absence of an SDS, this compound must be presumed to be hazardous. The primary guiding principle is to avoid making assumptions about its properties. When preparing for disposal, consider the potential for the compound to exhibit one or more of the following hazardous characteristics.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty vials), in a dedicated and clearly labeled waste container.
-
Containerization : Use a chemically compatible, leak-proof container for waste collection. The original manufacturer's container, if empty, can be used for collecting solid waste. For solutions, use a container that will not react with the solvent. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling : Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or research group
-
-
Accumulation and Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the direct control of laboratory personnel and away from general traffic. Ensure secondary containment is used for liquid waste to prevent spills.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with all available information about this compound.
Hazard Classification for Unknown Compounds
When a Safety Data Sheet is unavailable, it is crucial to consider the potential hazards a novel compound might possess. The following table outlines the primary hazard classifications used for chemical waste determination. This information is critical for the EHS department to ensure proper disposal.
| Hazard Classification | Description | Considerations for this compound (Presumptive) |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases and oxidizers. | Assume this compound is non-ignitable unless it is dissolved in a flammable solvent. If in a flammable solvent, it must be treated as ignitable waste. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | The corrosivity of this compound is unknown. If dissolved in a corrosive solution, the entire waste is considered corrosive. |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction. | As a novel compound, its reactivity is unknown. It should be handled with care and not mixed with other chemicals. |
| Toxicity | Substances that are harmful or fatal when ingested or absorbed, or that can release toxic gases, vapors, or fumes when mixed with other substances. | The toxicity of this compound is not established. It must be handled as a toxic substance. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Any researcher using this compound is responsible for developing a comprehensive experimental plan that includes a waste disposal strategy to be reviewed and approved by their institution's safety committee or EHS department prior to the commencement of work.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical with unknown hazards like this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general yet crucial procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and consult with your institution's safety professionals when handling chemicals with unknown properties.
Essential Safety and Handling Guide for Potent Research Compounds (Example: GNF7686)
Disclaimer: No specific safety data sheet (SDS) for "GNF7686" was found. The following guidance is based on best practices for handling potent, potentially hazardous research compounds, using information for hazardous substances as a reference. Researchers must consult the specific SDS for any compound they are working with before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of potent research compounds.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling hazardous chemical compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For highly corrosive materials, consider an apron or full suit.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[1] |
First Aid Measures for Exposure
Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines emergency first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling a potent research compound in a laboratory setting.
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Compound Handling:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all work with the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (e.g., spatulas, forceps) to handle solid compounds and calibrated pipettes for liquids to avoid direct contact.
-
Weigh solid compounds in a tared, sealed container to prevent generating dust.
-
-
Experimental Procedure:
-
When adding the compound to a solution or reaction mixture, do so slowly and carefully to avoid splashing.
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all vessels containing the compound.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Segregate chemical waste from regular trash.
-
Use separate, clearly labeled, and compatible waste containers for different types of chemical waste (e.g., solid, liquid, halogenated).
-
-
Waste Collection:
-
Collect all waste materials, including empty containers that held the compound, in designated hazardous waste containers.
-
Do not overfill waste containers.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all waste containers are tightly sealed.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflows
Caption: Workflow for the safe handling of potent research compounds.
Caption: Emergency response workflow for accidental chemical exposure.
References
Essential Safety and Handling Guide for Potent Research Compounds (Example: GNF7686)
Disclaimer: No specific safety data sheet (SDS) for "GNF7686" was found. The following guidance is based on best practices for handling potent, potentially hazardous research compounds, using information for hazardous substances as a reference. Researchers must consult the specific SDS for any compound they are working with before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of potent research compounds.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling hazardous chemical compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For highly corrosive materials, consider an apron or full suit.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[1] |
First Aid Measures for Exposure
Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines emergency first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling a potent research compound in a laboratory setting.
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Compound Handling:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all work with the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (e.g., spatulas, forceps) to handle solid compounds and calibrated pipettes for liquids to avoid direct contact.
-
Weigh solid compounds in a tared, sealed container to prevent generating dust.
-
-
Experimental Procedure:
-
When adding the compound to a solution or reaction mixture, do so slowly and carefully to avoid splashing.
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all vessels containing the compound.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Segregate chemical waste from regular trash.
-
Use separate, clearly labeled, and compatible waste containers for different types of chemical waste (e.g., solid, liquid, halogenated).
-
-
Waste Collection:
-
Collect all waste materials, including empty containers that held the compound, in designated hazardous waste containers.
-
Do not overfill waste containers.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all waste containers are tightly sealed.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflows
Caption: Workflow for the safe handling of potent research compounds.
Caption: Emergency response workflow for accidental chemical exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

